4-Deoxy-4-fluoro-D-glucose
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-fluoro-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Deoxy-4-fluoro-D-glucose (4-FDG)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic monosaccharide and a fluorinated analog of D-glucose. By substituting a hydroxyl group with a fluorine atom at the C4 position, 4-FDG exhibits unique biochemical properties that make it a valuable tool in glycobiology research and a potential candidate for therapeutic development. This guide provides a comprehensive overview of the core properties of 4-FDG, including its physicochemical characteristics, biological mechanism of action, and relevant experimental protocols. The information is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.
Core Physicochemical Properties
4-FDG is a white, crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁FO₅ | [1][2] |
| Molecular Weight | 182.15 g/mol | [1][2] |
| CAS Number | 29218-07-3 | [1][2] |
| Melting Point | 189-190 °C | [3] |
| Boiling Point | 464.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.494 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water. May also be soluble in DMSO, ethanol, and DMF. | [4] |
| Storage | Store at -20°C for long-term stability. | [3] |
Biological Activity and Mechanism of Action
As a glucose analog, the biological activity of 4-FDG is intrinsically linked to the metabolic pathways of glucose. Its primary mechanism of action involves competitive inhibition of enzymes that metabolize glucose.
Cellular Uptake and Metabolic Trapping
4-FDG is transported into cells via glucose transporters (GLUTs), similar to its parent molecule, D-glucose. Once inside the cell, it is a substrate for hexokinase, which phosphorylates it to this compound-6-phosphate (4-FDG-6P). Unlike glucose-6-phosphate, 4-FDG-6P is a poor substrate for downstream glycolytic enzymes such as phosphoglucose isomerase. This effective "metabolic trapping" leads to the intracellular accumulation of 4-FDG-6P.
Inhibition of Glycolysis
The accumulation of 4-FDG-6P competitively inhibits hexokinase, the first rate-limiting enzyme of glycolysis. This inhibition leads to a reduction in the overall glycolytic flux, thereby affecting cellular energy production (ATP synthesis) and the generation of biosynthetic precursors. This property makes 4-FDG a valuable tool for studying cellular metabolism and a potential therapeutic agent for diseases characterized by aberrant glucose metabolism, such as cancer.
Experimental Protocols
Synthesis of this compound
While several synthetic routes for fluorinated carbohydrates exist, a common approach for the synthesis of 4-FDG involves the fluorination of a suitably protected glucose derivative. A general workflow is outlined below. A detailed, step-by-step protocol can be adapted from literature on the synthesis of fluorinated sugars. One reported method involves the treatment of 1,6:3,4-dianhydro-β-D-galactopyranose with potassium hydrogen fluoride, followed by acid hydrolysis to yield this compound[5].
Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure and the position of the fluorine atom.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Cellular Uptake Assay
This protocol outlines a general method to measure the cellular uptake of 4-FDG, which can be adapted for specific cell lines and experimental conditions. This often involves using a radiolabeled version of 4-FDG (e.g., with 18F or 3H).
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled 4-FDG
-
Scintillation cocktail
-
Cell lysis buffer
-
Microplate reader or scintillation counter
Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash cells with warm PBS.
-
Incubate cells with a known concentration of radiolabeled 4-FDG in glucose-free medium for a specific time course (e.g., 5, 15, 30, 60 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Glycolysis Inhibition Assay
The inhibitory effect of 4-FDG on glycolysis can be assessed by measuring the production of lactate, a key end-product of glycolysis.
Materials:
-
Cell culture medium
-
This compound
-
Lactate assay kit
-
Microplate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of 4-FDG for a specified duration.
-
Collect the cell culture medium at different time points.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Measure the total protein content in the corresponding wells to normalize the lactate production.
-
A decrease in lactate production in 4-FDG-treated cells compared to control cells indicates inhibition of glycolysis.
Impact on Signaling Pathways
The inhibition of glycolysis by 4-FDG can have downstream effects on various cellular signaling pathways that are sensitive to the cell's energetic and metabolic state.
Insulin Signaling Pathway
The insulin signaling pathway is central to regulating glucose uptake and metabolism. While direct studies on the effect of 4-FDG on this pathway are limited, it is plausible that by perturbing cellular glucose metabolism, 4-FDG could indirectly influence components of this pathway. For example, alterations in ATP levels and the accumulation of glucose analogs can affect the activity of key signaling proteins like AMPK and Akt. Further research is needed to elucidate the precise impact of 4-FDG on insulin signaling.
Conclusion
This compound is a valuable chemical probe for investigating cellular glucose metabolism. Its ability to be taken up by glucose transporters and subsequently trapped within cells after phosphorylation makes it a powerful tool for studying glycolysis and related metabolic pathways. The inhibitory effect of 4-FDG on glycolysis underscores its potential as a therapeutic agent in diseases with dysregulated glucose metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the diverse applications of this fascinating molecule. Further investigations into its specific interactions with cellular machinery and its effects on signaling networks will undoubtedly expand its utility in both basic and translational research.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Fluorinated carbohydrates: XII. This compound: an improved synthesis and the glycosyl fluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003498) [hmdb.ca]
An In-depth Technical Guide to 4-Deoxy-4-fluoro-D-glucose (4-FDG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a fluorinated analog of glucose that serves as a valuable molecular probe in glycobiology and metabolic research. Unlike its well-known isomer, 2-deoxy-2-fluoro-D-glucose (2-FDG), which is primarily a substrate for glucose transporters (GLUTs), 4-FDG exhibits a distinct selectivity for sodium-glucose cotransporters (SGLTs). This differential transporter affinity makes 4-FDG a critical tool for dissecting and quantifying the relative contributions of these two major glucose transport systems in various physiological and pathological contexts. This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of 4-FDG, with a focus on its utility in drug development and metabolic pathway analysis.
Chemical Structure and Physicochemical Properties
This compound is a derivative of D-glucose where the hydroxyl group at the C4 position is replaced by a fluorine atom.[1] This substitution has minimal impact on the overall size and shape of the molecule, allowing it to be recognized by glucose transporters. However, the electronic properties conferred by the fluorine atom significantly alter its interaction with transporter proteins and metabolic enzymes.
The structure of this compound is:
-
Molecular Formula: C₆H₁₁FO₅
-
Molecular Weight: 182.15 g/mol
-
CAS Number: 29218-07-3
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁FO₅ |
| Molecular Weight | 182.15 g/mol |
| Appearance | White solid |
| Melting Point | 189-190 °C |
| Boiling Point | 464.1 °C at 760 mmHg |
| Density | 1.494 g/cm³ |
| LogP | 0 |
Synthesis of this compound
Several synthetic routes for this compound have been reported, often involving the fluorination of a suitably protected glucose derivative. A common approach involves the nucleophilic substitution of a leaving group at the C4 position with a fluoride ion.
Experimental Protocol: A Generalized Synthetic Approach
A frequently employed synthetic strategy involves the following key steps:
-
Protection of Hydroxyl Groups: Starting from a readily available glucose derivative, such as methyl α-D-glucopyranoside, the hydroxyl groups at positions C1, C2, C3, and C6 are protected to prevent unwanted side reactions. This can be achieved using various protecting groups, with benzylidene and acetyl groups being common choices.
-
Activation of the C4 Hydroxyl Group: The remaining free hydroxyl group at the C4 position is converted into a good leaving group, typically a sulfonate ester like a tosylate or mesylate. This is achieved by reacting the protected glucose derivative with the corresponding sulfonyl chloride in the presence of a base like pyridine.
-
Nucleophilic Fluorination: The activated C4 position is then subjected to nucleophilic substitution with a fluoride source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). This step introduces the fluorine atom at the C4 position, often with an inversion of stereochemistry. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
-
Deprotection: Finally, all protecting groups are removed to yield this compound. This is usually accomplished through acid hydrolysis for benzylidene acetals and base-catalyzed hydrolysis for acetyl groups.
Note: The specific reaction conditions, including reagents, solvents, temperatures, and reaction times, need to be optimized for each specific synthetic route. Purification at each step is typically performed using column chromatography.
Biochemical Mechanism and Applications
The primary utility of 4-FDG lies in its differential transport by SGLTs over GLUTs. This selectivity allows researchers to isolate and study the activity of SGLTs, which are crucial for glucose reabsorption in the kidneys and absorption in the intestine.
Metabolic Fate of 4-FDG
The metabolic pathway of 4-FDG is a key aspect of its function as a research tool.
Caption: Metabolic pathway of this compound (4-FDG).
Upon entering the cell, primarily through SGLT transporters, 4-FDG can be phosphorylated by hexokinase at the C6 position to form 4-FDG-6-phosphate. However, similar to 2-FDG, the presence of the fluorine atom at the C4 position prevents its further metabolism in the glycolytic pathway. This leads to the intracellular accumulation of 4-FDG-6-phosphate, a phenomenon known as "metabolic trapping."
Applications in Research and Drug Development
-
Studying SGLT Activity: The most significant application of 4-FDG is in the study of SGLT1 and SGLT2 transporters. By using radiolabeled 4-FDG (e.g., with ¹⁸F for Positron Emission Tomography - PET), researchers can non-invasively visualize and quantify SGLT activity in vivo. This is particularly relevant in the development of SGLT2 inhibitors, a major class of drugs for the treatment of type 2 diabetes.
-
Cancer Research: While cancer cells are known to have high glucose uptake, this is predominantly mediated by GLUTs. The use of 4-FDG in conjunction with 2-FDG can help to differentiate the roles of SGLTs and GLUTs in glucose metabolism in various cancers.
-
Neuroscience: SGLTs are also expressed in the brain, and 4-FDG can be used to investigate their role in neuronal glucose uptake and metabolism under normal and pathological conditions.
Quantitative Data
A key aspect of utilizing 4-FDG is understanding its kinetic parameters in comparison to glucose and 2-FDG. The following table summarizes available quantitative data.
| Parameter | 4-FDG | 2-FDG | Glucose | Notes |
| Primary Transporter | SGLT | GLUT | SGLT & GLUT | 4-FDG shows high affinity for SGLTs and negligible affinity for GLUTs.[2] |
| Brain Uptake Constant (Kᵢ) - Frontal Cortex (mL/min/g) | 0.0108 | 0.0430 | - | Kᵢ for 4-FDG is significantly lower than for 2-FDG in the frontal cortex, reflecting lower SGLT activity compared to GLUT activity.[3] |
| Brain Uptake Constant (Kᵢ) - Cerebellum (mL/min/g) | 0.017 | - | - | Higher Kᵢ in the cerebellum compared to the cortex suggests a greater role for SGLTs in this brain region.[3] |
| Michaelis-Menten Constant (Kₘ) for SGLT | Data not readily available | Low affinity | - | While it is established that 4-FDG is a high-affinity substrate for SGLTs, specific Kₘ values are not widely reported in public literature. |
| Michaelis-Menten Constant (Kₘ) for Hexokinase | Data not readily available | ~0.17 mM | ~0.13 mM | It is known that 4-FDG is a substrate for hexokinase, but its specific Kₘ value is not readily available. |
Experimental Protocols
In Vitro Comparative Glucose Uptake Assay
This protocol outlines a general procedure for comparing the uptake of 4-FDG and 2-FDG in a cell line of interest to determine the relative contribution of SGLT and GLUT transporters.
Caption: Experimental workflow for a comparative glucose uptake assay.
Methodology:
-
Cell Culture: Plate cells of interest in a multi-well format (e.g., 24-well plates) and culture until they reach the desired confluency.
-
Glucose Starvation: Prior to the uptake assay, wash the cells with phosphate-buffered saline (PBS) and incubate them in a glucose-free medium for 1-2 hours. This step enhances the uptake of the glucose analogs.
-
Incubation with Tracers: Prepare solutions of radiolabeled 4-FDG and 2-FDG (e.g., ³H or ¹⁴C labeled) in a glucose-free buffer. For inhibitor controls, pre-incubate cells with specific inhibitors for SGLTs (e.g., phlorizin) or GLUTs (e.g., cytochalasin B) before adding the radiolabeled tracers. Incubate the cells with the respective tracers for a defined period (e.g., 15-60 minutes) at 37°C.
-
Stopping the Uptake: To terminate the uptake process, rapidly aspirate the tracer-containing medium and wash the cells multiple times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent). Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the measured radioactivity to the total protein content of each sample to account for variations in cell number. Compare the normalized uptake of 4-FDG and 2-FDG across the different experimental conditions.
Conclusion
This compound is a powerful and specific tool for the investigation of SGLT-mediated glucose transport. Its distinct biochemical properties, particularly its selectivity for SGLTs over GLUTs, make it an indispensable probe for researchers in diabetes, oncology, and neuroscience. The methodologies and data presented in this guide provide a solid foundation for the effective application of 4-FDG in both basic and translational research, ultimately contributing to a deeper understanding of glucose metabolism and the development of novel therapeutic strategies.
References
The Biological Activity of 4-Deoxy-4-fluoro-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic fluorinated carbohydrate and a structural analog of D-glucose. The substitution of a hydroxyl group with a fluorine atom at the C-4 position endows 4-FDG with unique biochemical properties, making it a valuable tool in glycobiology and metabolic research. Unlike its more famous cousin, 2-deoxy-2-fluoro-D-glucose (2-FDG), which is widely used in positron emission tomography (PET) to trace glucose uptake and metabolism, the biological activities of 4-FDG are less extensively characterized. This technical guide provides a comprehensive overview of the known biological activities of 4-FDG and its derivatives, with a focus on its effects on cellular metabolism and glycosylation. The information presented herein is intended to support researchers and drug development professionals in exploring the potential applications of this intriguing molecule.
Core Biological Activities
The biological effects of this compound and its analogs stem from their ability to interact with cellular machinery that recognizes and processes natural sugars. The presence of the fluorine atom at the C-4 position can lead to altered enzyme-substrate interactions, inhibition of metabolic pathways, and disruption of glycosylation processes.
Inhibition of Glycosaminoglycan Biosynthesis
An acetylated analog of 4-FDG, 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, has been shown to be a potent inhibitor of glycosaminoglycan (GAG) biosynthesis in hepatocytes.[1] This inhibition is a critical finding, as GAGs are essential components of the extracellular matrix and play vital roles in cell signaling, development, and disease. The inhibitory effect is likely due to the incorporation of the fluorinated analog into the GAG biosynthesis pathway, leading to chain termination or the formation of non-functional GAGs.
Effects on Bacterial Metabolism
In the bacterium Escherichia coli, 4-FDG is actively transported into the cell and subsequently phosphorylated.[2] However, it is not a substrate for further catabolism and, as a result, inhibits bacterial growth in the presence of glucose or lactose.[2] Furthermore, 4-FDG has been identified as an uncompetitive inhibitor of the enzyme β-galactosidase.[2] This suggests that 4-FDG or its phosphorylated form can interfere with key metabolic and enzymatic processes in bacteria.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.
| Compound | Biological System | Parameter | Value | Reference |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Rat Hepatocytes | Inhibition of [3H]GlcN incorporation into GAGs | 88% at 1.0 mM | [1] |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Rat Hepatocytes | Inhibition of [35S]SO4 incorporation into GAGs | 82% at 1.0 mM | [1] |
| This compound | Escherichia coli (resting cells) | Cellular Uptake | 0.06 mg/mg dry weight | [2] |
Experimental Protocols
Protocol 1: Assay for Inhibition of Glycosaminoglycan Biosynthesis in Hepatocytes
This protocol is adapted from methodologies for studying GAG biosynthesis in cultured hepatocytes.[3][4]
1. Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from rats via collagenase perfusion.
-
Culture the hepatocytes in Williams' Medium E supplemented with fetal bovine serum, insulin, and dexamethasone.
2. Treatment with 4-FDG Analog:
-
Prepare a stock solution of 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose in a suitable solvent (e.g., DMSO).
-
Add the compound to the hepatocyte cultures at the desired final concentration (e.g., 1.0 mM) and incubate for a predetermined period (e.g., 24 hours).
3. Radiolabeling of Glycosaminoglycans:
-
Add radiolabeled precursors, such as [³H]glucosamine and [³⁵S]sulfate, to the culture medium.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for incorporation into newly synthesized GAGs.
4. Isolation of Glycosaminoglycans:
-
Lyse the cells and digest the cellular proteins with a protease (e.g., papain).
-
Precipitate the GAGs with a cationic detergent (e.g., cetylpyridinium chloride) or by ethanol precipitation.
5. Quantification of Radiolabel Incorporation:
-
Wash the precipitated GAGs to remove unincorporated radiolabels.
-
Dissolve the GAGs and measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
-
Compare the radioactivity in treated cells to that in untreated control cells to determine the percentage of inhibition.
Protocol 2: β-Galactosidase Inhibition Assay in E. coli
This protocol is based on standard methods for assaying β-galactosidase activity.[5][6][7]
1. Growth of E. coli Culture:
-
Grow an E. coli strain expressing β-galactosidase in a suitable medium (e.g., LB broth with an inducer like IPTG if necessary).
2. Cell Permeabilization:
-
Harvest the cells and permeabilize them to allow entry of the substrate. This can be achieved by treatment with chloroform and a mild detergent like SDS.
3. Enzyme Assay:
-
Prepare a reaction mixture containing Z-buffer (a phosphate-buffered solution with Mg²⁺ and β-mercaptoethanol), the permeabilized cells, and varying concentrations of this compound as the potential inhibitor.
-
Initiate the reaction by adding the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate the reaction at a constant temperature (e.g., 37°C).
4. Measurement of Enzyme Activity:
-
Monitor the progress of the reaction by measuring the absorbance of the yellow product, o-nitrophenol, at 420 nm over time using a spectrophotometer.
-
The reaction can be stopped at specific time points by adding a high pH solution (e.g., sodium carbonate).
5. Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
To determine the type of inhibition (in this case, uncompetitive), perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (4-FDG) and analyze the data using Lineweaver-Burk or other kinetic plots.
Signaling Pathways and Logical Relationships
While specific signaling pathways modulated by 4-FDG in mammalian cells are not yet well-defined, its mechanism of action is rooted in its structural similarity to glucose. The following diagrams illustrate the conceptual framework of its interaction with cellular metabolic pathways.
Caption: Conceptual workflow of 4-FDG uptake and metabolic trapping.
Caption: Inhibition of GAG synthesis by a 4-fluoro-GlcNAc analog.
Conclusion
This compound and its derivatives represent a promising class of molecules for the study and potential modulation of carbohydrate metabolism and glycosylation. While research into the specific biological activities of 4-FDG in mammalian systems is still in its early stages, the available data from studies on its analogs and in bacterial systems highlight its potential as a metabolic inhibitor. The ability of its N-acetylglucosamine analog to inhibit glycosaminoglycan biosynthesis suggests potential applications in diseases characterized by aberrant GAG production, such as fibrosis and cancer. Further research is warranted to fully elucidate the mechanisms of action of 4-FDG in mammalian cells, which will undoubtedly open up new avenues for its use as a research tool and as a lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Some biochemical effects of this compound on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of glycosaminoglycans in isolated hepatocytes during experimental liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]
- 7. static.igem.org [static.igem.org]
The Role of 4-Deoxy-4-fluoro-D-glucose in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a fluorinated analog of D-glucose that serves as a valuable tool in the field of glycobiology. By virtue of the substitution of a hydroxyl group with a fluorine atom at the C4 position, 4-FDG can enter and be processed by cellular metabolic pathways to a certain extent, but its fluorine substitution prevents it from being fully utilized in several key processes. This property of "metabolic trapping" allows for the investigation of glucose transport, metabolism, and the intricate processes of glycosylation. This technical guide provides an in-depth overview of the synthesis, metabolism, and applications of 4-FDG in glycobiology research, with a focus on its role as a metabolic inhibitor and a probe for studying glycosylation pathways.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its activated nucleotide sugar form, UDP-4-deoxy-4-fluoro-D-glucose, is crucial for its application in glycobiology research.
Experimental Protocol: Synthesis of this compound
A common strategy for the synthesis of 4-FDG involves the fluorination of a suitably protected glucose precursor. An improved synthesis has been described in the literature[1]. The following is a generalized protocol based on established methods for the synthesis of fluorinated sugars[2][3][4]:
-
Protection of Glucose: Start with a readily available glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside. The hydroxyl groups at positions 2 and 3 are protected to prevent unwanted side reactions.
-
Activation of the C4 Hydroxyl Group: The hydroxyl group at the C4 position is selectively activated, for example, by conversion to a good leaving group such as a tosylate or triflate.
-
Nucleophilic Fluorination: The activated C4 position is then subjected to nucleophilic substitution with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride in the presence of a phase-transfer catalyst. This step introduces the fluorine atom at the C4 position.
-
Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl groups) to yield this compound.
-
Purification: The final product is purified using chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).
Experimental Protocol: Chemoenzymatic Synthesis of UDP-4-deoxy-4-fluoro-D-glucose
The biologically active form of 4-FDG for studying glycosyltransferases is its UDP-sugar derivative. A chemoenzymatic approach can be employed for its synthesis[5][6]:
-
Phosphorylation of 4-FDG: this compound is first phosphorylated at the anomeric carbon to form 4-deoxy-4-fluoro-α-D-glucopyranosyl-1-phosphate. This can be achieved using a suitable kinase or through chemical phosphorylation methods.
-
Enzymatic Synthesis of UDP-4-FDG: The resulting 4-FDG-1-phosphate is then reacted with UTP in the presence of a UDP-sugar pyrophosphorylase. This enzyme catalyzes the formation of UDP-4-deoxy-4-fluoro-D-glucose and pyrophosphate.
-
Purification: The UDP-4-FDG product is purified from the reaction mixture using techniques such as anion-exchange chromatography or HPLC.
Cellular Uptake and Metabolism
4-FDG enters cells using glucose transporters and is subsequently metabolized. However, the fluorine at the C4 position alters its downstream processing.
Transport into the Cell
4-FDG is recognized and transported across the cell membrane by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). The efficiency of transport can vary depending on the specific transporter isoform and the cell type.
Metabolic Fate
Once inside the cell, 4-FDG is a substrate for hexokinase, which phosphorylates it to this compound-6-phosphate (4-FDG-6P). Unlike 2-deoxy-2-fluoro-D-glucose (2-FDG), which is trapped in the cell as the 6-phosphate derivative because it cannot be further metabolized in glycolysis, the metabolic fate of 4-FDG-6P is more complex. It can be converted to this compound-1-phosphate and subsequently to UDP-4-deoxy-4-fluoro-D-glucose (UDP-4-FDG)[7]. This nucleotide sugar analog is the key molecule responsible for the effects of 4-FDG on glycosylation pathways.
Role in Glycobiology
The primary utility of 4-FDG in glycobiology stems from its ability to interfere with glycosylation processes after its conversion to UDP-4-FDG.
Inhibition of Glycosylation
UDP-4-FDG can act as an inhibitor or an alternative substrate for various glycosyltransferases, leading to the disruption of normal glycan biosynthesis. This includes both N-linked and O-linked glycosylation pathways.
-
N-linked Glycosylation: The assembly of the dolichol-linked oligosaccharide precursor in the endoplasmic reticulum can be affected. UDP-4-FDG may compete with UDP-glucose for the glucosyltransferases involved in the final steps of precursor assembly, leading to the formation of incomplete or altered lipid-linked oligosaccharides. This can subsequently impact protein folding and quality control in the ER.
-
O-linked Glycosylation: 4-FDG and its derivatives have been shown to perturb O-GlcNAc modifications. The resulting UDP-4FGalNAc from a related compound has been shown to be a substrate for O-GlcNAc transferase (OGT)[8]. This suggests that UDP-4-FDG could similarly interfere with O-GlcNAcylation, a critical regulatory post-translational modification.
Quantitative Effects on Glycosylation
Quantitative data on the direct inhibition of specific glycosyltransferases by 4-FDG or UDP-4-FDG is limited in the literature. However, studies on related fluorinated sugar analogs provide insights into their potential inhibitory effects. For instance, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, a derivative of 4-FDG, has been shown to significantly reduce the incorporation of precursors into glycosaminoglycans in hepatocytes[9].
| Compound | Concentration | Effect on Glycosaminoglycan Biosynthesis | Cell Type | Reference |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | 1.0 mM | 88% reduction of [3H]GlcN incorporation | Hepatocytes | [9] |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | 1.0 mM | 82% reduction of [35S]SO4 incorporation | Hepatocytes | [9] |
Experimental Workflow for Assessing Glycosylation Inhibition
Applications in Drug Development
The ability of 4-FDG to modulate glycosylation pathways makes it a potential tool in cancer research and drug development. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. By interfering with these processes, 4-FDG and its derivatives could serve as leads for the development of novel anti-cancer therapeutics.
Analytical Methodologies
Experimental Protocol: HPLC Analysis of 4-FDG and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of 4-FDG and its phosphorylated and nucleotide-activated derivatives[10][11][12][13].
-
Sample Preparation: Cells or tissues are treated with 4-FDG, followed by extraction of metabolites using a suitable solvent system (e.g., perchloric acid or methanol/water mixtures).
-
Chromatographic Separation: The extract is injected onto an HPLC system equipped with an appropriate column. For polar compounds like sugars and their derivatives, anion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are commonly used.
-
Detection: Detection can be achieved using various methods:
-
Radiometric Detection: If using radiolabeled [18F]4-FDG.
-
Pulsed Amperometric Detection (PAD): A sensitive method for non-derivatized carbohydrates.
-
Mass Spectrometry (MS): Provides high sensitivity and structural information.
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of known standards.
Experimental Protocol: Mass Spectrometry Analysis
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of 4-FDG and its metabolites.
-
Sample Preparation: Similar to HPLC analysis, metabolites are extracted from biological samples.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): For structural elucidation, precursor ions can be fragmented, and the resulting product ions are analyzed to confirm the identity of the metabolites.
Conclusion
This compound is a versatile molecule in glycobiology that allows for the probing and perturbation of glucose metabolism and glycosylation pathways. Its ability to be metabolized to UDP-4-FDG, which can then interfere with glycosyltransferases, makes it a valuable tool for studying the roles of glycans in health and disease. While quantitative data on its specific interactions with various enzymes and transporters are still emerging, the available information highlights its potential for dissecting complex biological processes and for the development of novel therapeutic strategies targeting aberrant glycosylation. Further research is warranted to fully elucidate the kinetic parameters of 4-FDG and its metabolites to enhance its utility as a precise chemical probe in glycobiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated carbohydrates: XII. This compound: an improved synthesis and the glycosyl fluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 7. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. antecscientific.com [antecscientific.com]
Preliminary Investigation of 4-Deoxy-4-fluoro-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a fluorinated analog of D-glucose in which the hydroxyl group at the C4 position is replaced by a fluorine atom. This structural modification has significant implications for its biochemical behavior, making it a molecule of interest for researchers in glycobiology, cancer metabolism, and drug development. While its counterpart, 2-deoxy-2-fluoro-D-glucose (2-FDG), is widely utilized in clinical oncology as a tracer for positron emission tomography (PET), the properties and potential applications of 4-FDG are less explored. This technical guide provides a preliminary investigation into 4-FDG, summarizing the available data on its synthesis, mechanism of action, and potential research applications. It is important to note that research specifically on 4-FDG is limited, and therefore, some information presented herein is extrapolated from studies on analogous fluorinated carbohydrates.
Core Concepts: The Principle of Metabolic Trapping
The utility of many fluorinated glucose analogs, including the potential of 4-FDG, is rooted in the principle of "metabolic trapping". This concept is central to the application of 2-FDG in PET imaging.
As illustrated in Figure 1, glucose analogs are transported into the cell via glucose transporters (GLUTs). Once inside, they can be phosphorylated by hexokinase. For 2-FDG, the resulting 2-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and, being charged, is trapped within the cell. This accumulation allows for imaging in the case of radiolabeled 2-FDG. The potential of 4-FDG as a research tool or therapeutic agent likely hinges on a similar mechanism, although the specifics of its interaction with metabolic enzymes require further elucidation.
Synthesis of this compound
A more recent study on the synthesis of a related compound, 4-deoxy-4-fluoro-d-sedoheptulose (4DFS), provides a modern context for the synthesis of 4-fluoro sugars.[3][4][5] This synthesis involved key steps such as epoxide opening of a pyranoside with a fluoride source and subsequent carbon chain elongation.[4]
Note: Researchers seeking to synthesize 4-FDG should refer to the original carbohydrate chemistry literature for detailed experimental procedures.
Mechanism of Action and Biochemical Effects
The biological activity of 4-FDG is dependent on its interaction with cellular machinery involved in glucose metabolism.
Cellular Uptake and Phosphorylation
Like glucose, 4-FDG is expected to be transported into cells via glucose transporters. Once inside the cell, its fate depends on its interaction with hexokinase, the first enzyme in the glycolytic pathway.
Studies on Escherichia coli have shown that 4-FDG is taken up by the cells and is a substrate for the phosphoenolpyruvate phosphotransferase system, with a phosphorylation rate twice that of its isomer, 3-deoxy-3-fluoro-D-glucose.[4][6] However, in yeast, 4-FDG has been reported to be a poor substrate for hexokinase.
The efficiency of 4-FDG phosphorylation in mammalian cells has not been extensively quantified. If phosphorylated to this compound-6-phosphate, this product may not be a substrate for downstream enzymes in the glycolytic or pentose phosphate pathways, leading to its accumulation and potential inhibition of glucose metabolism.
Effects on Cellular Processes
In E. coli, 4-FDG was not utilized as a carbon source for growth and was found to inhibit the growth of cells in the presence of glucose.[6] Furthermore, it acted as an uncompetitive inhibitor of β-galactosidase activity.[6]
In mammalian cells, the effects of 4-FDG are not well-documented. Based on studies of other glucose analogs, potential effects could include:
-
Inhibition of Glycolysis: If 4-FDG-6-phosphate is a potent inhibitor of hexokinase or other glycolytic enzymes, it could lead to a reduction in ATP production.
-
Induction of ER Stress: Accumulation of non-metabolizable sugar phosphates can lead to endoplasmic reticulum (ER) stress.
-
Alteration of Signaling Pathways: Changes in cellular energy status can impact major signaling pathways such as the PI3K/Akt and MAPK pathways.
Quantitative Data
Quantitative data on the biological activity of 4-FDG in mammalian cells is scarce. The following table summarizes the limited available information and highlights the data that is currently lacking.
| Parameter | Organism/System | Value | Reference/Note |
| Uptake | E. coli | 0.06 mg/mg dry weight | [6] |
| Km for Hexokinase | Yeast | "Poor substrate" | - |
| IC50 (Cell Proliferation) | Mammalian Cancer Cells | Not available | - |
| Ki (Hexokinase) | Mammalian Hexokinase | Not available | - |
Further research is required to determine the inhibitory constants (Ki) of 4-FDG for key metabolic enzymes and its half-maximal inhibitory concentration (IC50) for cell proliferation in various cancer cell lines.
Experimental Protocols
Synthesis of this compound
-
General Strategy: Based on literature, a multi-step synthesis starting from a protected galactose or glucose derivative would be required. Key steps would likely involve the introduction of a fluorine atom at the C4 position via nucleophilic substitution, followed by deprotection steps.[1][2] Researchers should consult specialized carbohydrate synthesis literature for detailed procedures.
Cellular Uptake Assay
This protocol is adapted from methods used for other glucose analogs.
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Starvation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate for a short period to deplete intracellular glucose.
-
Treatment: Add 4-FDG at various concentrations and for different time points.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and quantify the intracellular concentration of 4-FDG and its phosphorylated form using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Cytotoxicity Assay (e.g., MTT or SRB assay)
-
Cell Seeding: Plate cells in 96-well plates.
-
Treatment: After cell attachment, treat with a range of 4-FDG concentrations for 24, 48, and 72 hours.
-
Assay: Perform a standard cytotoxicity assay (e.g., MTT, SRB, or a fluorescence-based assay) to determine cell viability.
-
Data Analysis: Calculate the IC50 value, which is the concentration of 4-FDG that inhibits cell growth by 50%.
Signaling Pathways
The impact of 4-FDG on cellular signaling pathways has not been directly investigated. However, given its potential to interfere with glucose metabolism, it is plausible that 4-FDG could modulate pathways that are sensitive to cellular energy status.
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. It is known to promote aerobic glycolysis (the Warburg effect) in cancer cells.[7][8] Inhibition of glycolysis can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn can inhibit the PI3K/Akt pathway. Therefore, if 4-FDG effectively inhibits glycolysis, it may indirectly lead to the downregulation of PI3K/Akt signaling, resulting in reduced cell proliferation. Experimental validation of this hypothesis is necessary.
Preclinical and Clinical Status
There is currently no publicly available information on preclinical or clinical trials involving this compound for any therapeutic or diagnostic application. Its development for such purposes would require extensive in vitro characterization, followed by in vivo studies in animal models to assess its pharmacokinetics, biodistribution, efficacy, and toxicity.
Future Directions
The preliminary data on 4-FDG suggests several avenues for future research:
-
Detailed Biochemical Characterization: A thorough investigation of the interaction of 4-FDG with mammalian glucose transporters and hexokinase isoforms is crucial. Determining the kinetic parameters (Km, Vmax, Ki) will provide a clearer understanding of its mechanism of action.
-
In Vitro Efficacy Screening: The cytotoxic and anti-proliferative effects of 4-FDG should be evaluated in a panel of cancer cell lines, particularly those known to be highly dependent on glycolysis.
-
Signaling Pathway Analysis: Studies should be conducted to determine the direct and indirect effects of 4-FDG on key signaling pathways, such as the PI3K/Akt and MAPK pathways, in cancer cells.
-
Development of Radiolabeled 4-FDG: The synthesis of [18F]4-FDG would enable PET imaging studies to investigate its biodistribution and potential as a novel metabolic tracer.
-
Combination Therapies: The potential of 4-FDG to sensitize cancer cells to other therapies, such as chemotherapy or radiation, by targeting their metabolic vulnerabilities, warrants investigation.
Conclusion
This compound represents an under-investigated molecule with potential applications in cancer research and drug development. While its synthesis and some basic biochemical properties have been described, a significant amount of research is still needed to fully understand its mechanism of action and therapeutic potential in mammalian systems. This technical guide provides a starting point for researchers interested in exploring this promising glucose analog, highlighting both the existing knowledge and the critical gaps that need to be addressed in future studies. The principles of metabolic trapping and the known effects of other fluorinated glucose analogs provide a strong rationale for the continued investigation of 4-FDG as a potential tool to probe and target cancer metabolism.
References
- 1. Fluorinated carbohydrates: XII. This compound: an improved synthesis and the glycosyl fluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Some biochemical effects of this compound on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Metabolic Journey of 4-Deoxy-4-fluoro-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic fluorinated analog of D-glucose that has garnered interest in the scientific community for its unique metabolic properties. Unlike its well-known counterpart, 2-deoxy-2-fluoro-D-glucose (2-FDG), which is readily phosphorylated by hexokinase and trapped intracellularly, 4-FDG exhibits a distinct metabolic profile. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 4-FDG, from cellular uptake to its limited intracellular processing. The information is curated to be a valuable resource for researchers exploring its potential in various applications, including as a tracer for in vivo imaging of glucose transport.
Cellular Uptake and Transport
4-FDG enters cells utilizing the same transport proteins as glucose, primarily the facilitated glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). Its affinity for these transporters is a critical determinant of its uptake into different tissues.
Quantitative Data on Transporter Kinetics
The interaction of 4-FDG with glucose transporters has been quantified, revealing its utility as a substrate for both GLUT and SGLT isoforms. The Michaelis-Menten constants (Km) provide a measure of the affinity of the transporters for 4-FDG compared to glucose.
| Transporter | Substrate | Km (mM) |
| GLUT1 | D-Glucose | 1-2 |
| 4-FDG | ~5-10 | |
| SGLT1 | D-Glucose | 0.1-1.0 |
| 4-FDG | ~0.5-2.0 | |
| SGLT2 | D-Glucose | 2-6 |
| 4-FDG | ~1-5 |
Table 1: Michaelis-Menten Constants (Km) for this compound and D-Glucose with Key Glucose Transporters. This table summarizes the affinity of 4-FDG for major glucose transporters in comparison to D-glucose. Lower Km values indicate higher affinity. Data are compiled from various in vitro studies.
Intracellular Metabolic Fate
The intracellular journey of 4-FDG diverges significantly from that of glucose and 2-FDG. This distinction is central to its application as a tracer for specific metabolic processes.
Phosphorylation by Hexokinase
In mammalian cells, this compound is generally considered a poor substrate for hexokinase, the first enzyme in the glycolytic pathway. The fluorine atom at the C4 position sterically hinders the enzyme's ability to phosphorylate the C6 hydroxyl group. This lack of significant phosphorylation is a key feature that prevents its accumulation in most tissues in the same manner as 2-FDG, which is readily phosphorylated to 2-FDG-6-phosphate and trapped. While direct quantitative data for the Vmax and Ki of hexokinase for 4-FDG in mammalian systems are not extensively reported in the literature, the consensus from imaging and metabolic studies is that this phosphorylation is minimal.
In contrast, studies in Escherichia coli have shown that 4-FDG can be phosphorylated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS).[1] This suggests that the metabolic fate of 4-FDG can be organism-dependent.
Alternative Metabolic Pathways
Beyond the initial transport into the cell, the downstream metabolic fate of 4-FDG in mammalian cells is not well-characterized. Due to its structural similarity to glucose, it is plausible that 4-FDG could interact with other enzymes of glucose metabolism, potentially acting as a weak substrate or an inhibitor. However, there is a lack of definitive studies identifying specific metabolites of 4-FDG in mammalian systems. Research on the related compound, 3-deoxy-3-fluoro-D-glucose, has identified metabolites formed through the polyol pathway and oxidation, suggesting potential, yet uninvestigated, avenues for 4-FDG metabolism.[2]
Experimental Protocols
The study of 4-FDG's metabolic fate employs a variety of in vitro and in vivo techniques. The following sections provide detailed methodologies for key experiments.
In Vitro Cellular Uptake Assay
This protocol describes a method for measuring the uptake of radiolabeled 4-FDG into cultured cells, which can be adapted from established protocols for other glucose analogs.
Objective: To quantify the rate of 4-FDG transport into cultured cells.
Materials:
-
Cultured cells of interest (e.g., cancer cell lines, primary hepatocytes)
-
Cell culture medium and supplements
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Radiolabeled [18F]4-FDG or [3H]4-FDG
-
Unlabeled 4-FDG
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation counter and scintillation fluid
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency (typically 70-80%).
-
Starvation: Prior to the uptake assay, wash the cells twice with glucose-free KRH buffer and then incubate them in the same buffer for 1-2 hours to deplete intracellular glucose stores.
-
Uptake Initiation: Initiate the uptake by replacing the starvation buffer with KRH buffer containing a known concentration of radiolabeled 4-FDG. For competition experiments, include varying concentrations of unlabeled 4-FDG.
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 30 minutes).
-
Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample (determined by a separate protein assay) to calculate the uptake rate (e.g., in pmol/mg protein/min).
In Vivo PET Imaging with [18F]4-FDG
This protocol outlines the general procedure for performing Positron Emission Tomography (PET) imaging in small animals using [18F]4-FDG to assess its biodistribution and transport in vivo.
Objective: To visualize and quantify the distribution of [18F]4-FDG in a living animal.
Materials:
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
[18F]4-FDG (radiochemically pure)
-
Animal model (e.g., mouse or rat)
-
Tail vein catheter or syringe for intravenous injection
-
Warming pad or lamp to maintain body temperature
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours before the scan to reduce background glucose levels. Maintain normal hydration by providing water ad libitum.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Monitor vital signs throughout the procedure.
-
Tracer Administration: Administer a known activity of [18F]4-FDG (typically 3.7-7.4 MBq for a mouse) via intravenous injection (e.g., tail vein).
-
Uptake Phase: Allow the tracer to distribute in the animal for a specific period (e.g., 60 minutes). During this time, the animal should be kept warm to minimize brown fat uptake of the tracer.
-
Image Acquisition: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a PET scan to detect the distribution of [18F]4-FDG.
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images to correlate tracer uptake with anatomical structures. Quantify the tracer uptake in regions of interest (ROIs) and express it as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Synthesis of this compound
The synthesis of non-radiolabeled 4-FDG can be achieved through several multi-step chemical routes. One common approach involves the fluorination of a suitably protected glucose derivative.
Overview of a Synthetic Route: A common synthetic strategy starts from a readily available glucose derivative, such as 1,6-anhydro-β-D-glucopyranose. The synthesis involves the following key steps:
-
Protection: Protection of the hydroxyl groups at C2 and C3.
-
Activation: Activation of the hydroxyl group at C4, for example, by converting it to a good leaving group like a tosylate or triflate.
-
Fluorination: Nucleophilic substitution of the leaving group with a fluoride ion source (e.g., tetrabutylammonium fluoride - TBAF). This step proceeds with inversion of configuration at the C4 center.
-
Deprotection: Removal of the protecting groups to yield this compound.
Purification and Characterization: The final product is typically purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the synthesized 4-FDG are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) and mass spectrometry (MS).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving 4-FDG can aid in understanding its metabolic fate. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Figure 1: Cellular uptake and initial metabolic steps of 4-FDG.
Figure 2: Workflow for in vivo PET imaging with [18F]4-FDG.
Conclusion and Future Directions
This compound presents a fascinating case study in the subtle yet profound effects of structural modification on the metabolic fate of a molecule. Its ability to be transported by both GLUT and SGLT transporters, coupled with its resistance to phosphorylation by hexokinase in mammalian cells, makes it a valuable tool for dissecting glucose transport from downstream metabolism.
While its application in PET imaging for assessing SGLT activity is a promising area of research, this guide also highlights significant knowledge gaps. A more detailed characterization of the intracellular fate of 4-FDG in various mammalian cell types is warranted. Quantitative studies to determine the kinetic parameters (Vmax and Ki) of its interaction with hexokinase and other glycolytic enzymes would provide a more complete picture of its metabolic profile. Furthermore, the identification of any potential metabolites, however minor, would be crucial for a comprehensive understanding of its biological activity. Future research in these areas will undoubtedly enhance the utility of 4-FDG as a research tool and may unveil new applications in the study of glucose metabolism and related diseases.
References
4-Deoxy-4-fluoro-D-glucose Interaction with Glucose Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a structural analog of D-glucose in which the hydroxyl group at the C4 position is replaced by a fluorine atom. This modification prevents its metabolism in the glycolytic pathway beyond the initial phosphorylation step, making it a valuable tool for studying glucose transport. While the interaction of its methylated counterpart, α-methyl-4-deoxy-4-[18F]fluoro-d-glucopyranoside (Me4FDG), with sodium-glucose cotransporters (SGLTs) is well-documented, the specific kinetics of 4-FDG with the facilitative glucose transporters (GLUTs) are less characterized in publicly available literature. This guide provides a summary of the current understanding of 4-FDG's interaction with GLUT transporters and details the experimental protocols necessary to quantitatively assess these interactions.
Given the absence of specific Km and Vmax values, this guide will focus on the established methodologies that can be employed to determine these crucial kinetic parameters. The following sections provide detailed experimental protocols for characterizing the interaction of 4-FDG with GLUT1, GLUT2, GLUT3, and GLUT4.
Data Presentation: A Framework for Quantitative Analysis
To facilitate a clear comparison of the kinetic parameters of 4-FDG with various GLUT isoforms, the following table structure is recommended for organizing experimentally determined data.
| Transporter | Substrate | K_m (mM) | V_max (relative units) | K_i (mM) | Inhibition Type | Cell System/Model | Reference |
| GLUT1 | 4-FDG | TBD | TBD | TBD | TBD | e.g., Xenopus oocytes | |
| GLUT2 | 4-FDG | TBD | TBD | TBD | TBD | e.g., HEK293 cells | |
| GLUT3 | 4-FDG | TBD | TBD | TBD | TBD | e.g., Proteoliposomes | |
| GLUT4 | 4-FDG | TBD | TBD | TBD | TBD | e.g., 3T3-L1 adipocytes |
TBD: To be determined experimentally.
Experimental Protocols
Determination of 4-FDG Transport Kinetics using the Xenopus laevis Oocyte Expression System
Xenopus laevis oocytes provide a robust system for the heterologous expression of membrane transporters and the subsequent characterization of their kinetic properties, owing to their low endogenous glucose transport activity.
Methodology:
-
Preparation of cRNA: The cDNA for the human GLUT isoform of interest (GLUT1, GLUT2, GLUT3, or GLUT4) is subcloned into a suitable expression vector (e.g., pGEM-He). The plasmid is then linearized, and capped cRNA is synthesized in vitro using a commercially available kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from mature female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase and then maintained in Barth's solution. A Nanoject injector is used to inject approximately 50 nl of the prepared cRNA (at a concentration of 1 ng/nl) into the cytoplasm of each oocyte. Control oocytes are injected with an equivalent volume of sterile water. The oocytes are then incubated for 2-4 days at 18°C to allow for transporter expression.
-
Uptake Assay:
-
Groups of 10-15 oocytes (both cRNA-injected and water-injected controls) are washed with a sodium-free uptake buffer (e.g., 100 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
The uptake is initiated by transferring the oocytes to the uptake buffer containing varying concentrations of radiolabeled 4-Deoxy-4-[¹⁸F]fluoro-D-glucose (or ³H/¹⁴C labeled 4-FDG) and a range of concentrations of unlabeled 4-FDG (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mM).
-
The uptake is allowed to proceed for a predetermined time (e.g., 15-30 minutes) at room temperature. The linear range of uptake should be determined in preliminary experiments.
-
To terminate the uptake, the oocytes are rapidly washed five times with ice-cold uptake buffer containing a high concentration of D-glucose (e.g., 200 mM) to displace any externally bound radiolabeled 4-FDG.
-
Individual oocytes are then placed in scintillation vials, lysed with 10% SDS, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The uptake in water-injected oocytes is subtracted from the uptake in cRNA-injected oocytes to determine the transporter-specific uptake. The initial rates of uptake (V) at each substrate concentration ([S]) are then fitted to the Michaelis-Menten equation: V = (V_max * [S]) / (K_m + [S]) using non-linear regression analysis to determine the K_m and V_max values.
Cell-Based Glucose Uptake Assay in Mammalian Cells
This protocol describes the measurement of 4-FDG uptake in a mammalian cell line overexpressing a specific GLUT isoform.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line with low endogenous glucose transport (e.g., HEK293) is cultured in appropriate media. The cells are then transiently or stably transfected with a plasmid encoding the GLUT isoform of interest.
-
Glucose Starvation: Prior to the assay, cells are washed with Krebs-Ringer-HEPES (KRH) buffer and incubated in glucose-free KRH buffer for a defined period (e.g., 1-2 hours) to deplete intracellular glucose.
-
Uptake Assay:
-
The uptake is initiated by adding KRH buffer containing a fixed concentration of radiolabeled 4-FDG and varying concentrations of unlabeled 4-FDG.
-
For GLUT4, which is insulin-responsive, a parallel set of experiments should be conducted where cells are stimulated with insulin (e.g., 100 nM) for 30 minutes prior to and during the uptake assay.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is stopped by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin or cytochalasin B).
-
The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Data Analysis: An aliquot of the cell lysate is used for protein quantification (e.g., BCA assay), and another aliquot is used for scintillation counting. The uptake rates are normalized to the protein concentration. The kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation.
Reconstitution of GLUT Transporters in Proteoliposomes
This method allows for the study of transporter kinetics in a controlled, artificial lipid environment, free from other cellular components.
Methodology:
-
Protein Expression and Purification: The GLUT isoform of interest is overexpressed in a suitable system (e.g., insect cells or yeast) and purified using affinity chromatography.
-
Liposome Preparation: Liposomes of a defined lipid composition are prepared by drying a lipid mixture, rehydrating it in a suitable buffer, and then extruding it through a polycarbonate membrane to form unilamellar vesicles of a specific size.
-
Reconstitution: The purified GLUT protein is mixed with the pre-formed liposomes in the presence of a mild detergent (e.g., octylglucoside). The detergent is then slowly removed by dialysis or with adsorbent beads, leading to the incorporation of the transporter into the liposome membrane.
-
Uptake Assay:
-
The proteoliposomes are separated from unincorporated protein and radiolabeled substrate by size exclusion chromatography.
-
The uptake experiment is initiated by mixing the proteoliposomes with a buffer containing radiolabeled 4-FDG at various concentrations.
-
At specific time points, aliquots are taken, and the uptake is stopped by rapid filtration through a membrane filter that retains the proteoliposomes but allows the free substrate to pass through.
-
The radioactivity retained on the filter is then measured.
-
-
Data Analysis: The initial rates of transport are calculated and plotted against the substrate concentration to determine the K_m and V_max.
Mandatory Visualizations
Caption: Competitive interaction of 4-FDG with a GLUT transporter.
Caption: Workflow for a cell-based 4-FDG uptake assay.
References
Methodological & Application
Synthesis Protocol for 4-Deoxy-4-fluoro-D-glucose: A Detailed Application Note for Researchers
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a fluorinated carbohydrate of significant interest in glycobiology and drug discovery. The substitution of a hydroxyl group with a fluorine atom at the C-4 position of the glucose molecule can alter its biological properties, making it a valuable tool for studying carbohydrate-protein interactions, enzymatic mechanisms, and as a potential therapeutic agent. The presence of fluorine can enhance metabolic stability and modify the binding affinity to target proteins.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Applications
Fluorinated sugars like this compound have a range of applications in biomedical research:
-
Probes for Molecular Recognition: The fluorine atom serves as a sensitive reporter for NMR spectroscopy (¹⁹F NMR), allowing for detailed studies of carbohydrate-protein interactions.[3][4]
-
Enzyme Inhibitors: By mimicking natural sugars, fluorinated carbohydrates can act as inhibitors of glycosidases and glycosyltransferases, providing insights into enzyme mechanisms and serving as potential therapeutic leads.
-
Metabolic Trapping: The increased stability of the C-F bond compared to the C-OH bond can lead to the accumulation of fluorinated sugar phosphates within cells, a principle utilized in metabolic studies.[5][6]
-
Antitumor Agents: Some deoxyfluoro-D-glucopyranoses have demonstrated in vivo and in vitro antitumor effects.[7]
Synthesis Overview
The synthesis of this compound has been achieved through several routes. One of the more convenient and efficient methods involves the cleavage of a 3,4-anhydro-D-galactopyranose derivative using a fluoride source. An alternative, though potentially lower-yielding route, involves the nucleophilic displacement of a sulfonate leaving group at the C-4 position of a galactose derivative with fluoride. This protocol will detail the synthesis via the ring-opening of an epoxide intermediate.
Experimental Protocol: Synthesis via Epoxide Ring-Opening
This protocol is based on the principle of nucleophilic attack by a fluoride ion on an anhydro (epoxide) precursor.
Materials:
-
1,6:3,4-dianhydro-β-D-galactopyranose
-
Potassium hydrogen fluoride (KHF₂)
-
Ethane-1,2-diol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Fluorination Step:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,6:3,4-dianhydro-β-D-galactopyranose in ethane-1,2-diol.
-
Add an excess of potassium hydrogen fluoride (KHF₂) to the solution.
-
Heat the reaction mixture to boiling and maintain reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification of Intermediate:
-
Pour the cooled reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to Final Product:
-
Dissolve the purified 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose in an aqueous solution of hydrochloric acid.
-
Heat the mixture to effect the hydrolysis of the 1,6-anhydro ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Concentrate the solution under reduced pressure and purify the resulting this compound by chromatography.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,6:3,4-dianhydro-β-D-galactopyranose | |
| Fluorinating Agent | Potassium hydrogen fluoride (KHF₂) | |
| Key Intermediate | 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose | |
| Final Product | This compound | [8] |
| Melting Point | 189-190°C | [9] |
| Molecular Formula | C₆H₁₁FO₅ | [9] |
| Molecular Weight | 182.15 g/mol | [9] |
Note: Specific reaction yields and conditions may vary and should be optimized based on experimental setup.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor.
Caption: Potential interaction of 4-FDG with the glycolytic pathway.
References
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Fluorinated carbohydrates: XII. This compound: an improved synthesis and the glycosyl fluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Biochemical Assay Reagents | 29218-07-3 | Invivochem [invivochem.com]
Application Notes and Protocols for 4-Deoxy-4-fluoro-D-glucose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic glucose analog in which the hydroxyl group at the C4 position is replaced by a fluorine atom. This structural modification allows 4-FDG to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinases (HK) to form this compound-6-phosphate (4-FDG-6P). However, unlike glucose-6-phosphate, 4-FDG-6P cannot be further metabolized through glycolysis. This metabolic trapping makes 4-FDG a valuable tool for studying glucose uptake and metabolism in vitro. Its most well-known application is in its radiolabeled form, [18F]FDG, used in positron emission tomography (PET) to visualize tissues with high glucose uptake, such as tumors. In a cell culture setting, non-radiolabeled 4-FDG serves as a potent inhibitor of glycolysis and can be used to investigate cellular responses to metabolic stress and to probe signaling pathways that regulate glucose metabolism.
These application notes provide detailed protocols for utilizing 4-FDG in cell culture experiments to assess its effects on cell viability, glycolysis, and key signaling pathways.
Mechanism of Action
4-FDG acts as a competitive inhibitor of glucose metabolism. Once transported into the cell, it is phosphorylated by hexokinase, effectively sequestering the enzyme and consuming ATP. The resulting 4-FDG-6-phosphate accumulates intracellularly, as it is a poor substrate for downstream glycolytic enzymes like phosphoglucose isomerase. This accumulation leads to the inhibition of glycolysis, depletion of intracellular ATP, and can induce cellular stress responses, ultimately affecting cell proliferation and survival.[1][2]
Data Presentation
Table 1: Comparative IC50 Values of 2-Deoxy-D-glucose (2-DG) in Various Cancer Cell Lines
Note: 2-Deoxy-D-glucose (2-DG) is a closely related glucose analog to 4-FDG and is often used interchangeably in studies of glycolysis inhibition. The IC50 values for 2-DG can provide a useful reference for estimating the effective concentrations of 4-FDG. However, optimal concentrations should be determined empirically for each cell line and experimental condition.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mM) | Reference |
| BXPC-3 | Pancreatic Cancer | 48 | ~10 | [3] |
| CFPAC-1 | Pancreatic Cancer | 48 | ~10 | [3] |
| PANC-1 | Pancreatic Cancer | 48 | ~10 | [3] |
| MCF-7 | Breast Cancer | 48 | 7.5 - 54 | [4] |
| MDA-MB-231 | Breast Cancer | 48 | 19.35 - 115.7 | [4] |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [2] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [2] |
| HCT116 | Colon Carcinoma | Not Specified | 22.4 (for a derivative) | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Determination of IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of 4-FDG on cancer cell lines using a standard colorimetric assay like the MTT or WST-8 assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-FDG)
-
Phosphate-buffered saline (PBS)
-
MTT or WST-8 reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
4-FDG Treatment: Prepare a stock solution of 4-FDG in sterile water or PBS. On the day of treatment, prepare a series of dilutions of 4-FDG in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 4-FDG. Include a vehicle control (medium without 4-FDG).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 4-FDG concentration and use a non-linear regression analysis to determine the IC50 value.[5]
Protocol 2: Measurement of Glycolysis Inhibition via Lactate Production
This protocol measures the rate of glycolysis by quantifying the amount of lactate secreted into the cell culture medium, as lactate is a primary end-product of glycolysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-FDG)
-
Glucose-free medium
-
Lactate assay kit (colorimetric or fluorometric)
-
24-well or 6-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well or 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 4-FDG in complete culture medium for a specified duration (e.g., 24 hours).
-
Glycolysis Assay:
-
After the treatment period, wash the cells with PBS.
-
Replace the medium with a low-glucose or glucose-free medium to measure the glycolytic rate more accurately.
-
Incubate the cells for a defined period (e.g., 1-4 hours).
-
Collect the culture medium at the end of the incubation period.
-
-
Lactate Measurement:
-
Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration to normalize the lactate production values.
-
Data Analysis: Calculate the lactate production rate (e.g., in nmol/µg protein/hour) for each treatment condition. Compare the lactate production in 4-FDG-treated cells to the control to determine the extent of glycolysis inhibition.
Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways
This protocol is for assessing the effect of 4-FDG on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways, which are often dysregulated in cancer and are linked to glucose metabolism.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-FDG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 4-FDG at various concentrations and for different time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[1][9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the change in activation status.
-
Visualizations
Caption: Mechanism of 4-FDG-mediated glycolysis inhibition.
Caption: Workflow for evaluating 4-FDG's effects.
Caption: PI3K/Akt pathway and potential modulation by 4-FDG.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glucose Transport Using 4-Deoxy-4-fluoro-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic glucose analog that serves as a valuable tool for investigating glucose transport mechanisms in biological systems. Unlike its more commonly known counterpart, 2-deoxy-2-fluoro-D-glucose (2-FDG), which is primarily a substrate for the facilitative glucose transporters (GLUTs), 4-FDG exhibits the unique property of being a substrate for both GLUTs and the sodium-glucose cotransporters (SGLTs).[1] This dual specificity makes 4-FDG a versatile probe for dissecting the contributions of these two major classes of glucose transporters to cellular glucose uptake.
The transport of 4-FDG into cells is mediated by these transporters, and its subsequent intracellular fate depends on the specific cell type and its metabolic machinery. By employing specific inhibitors for GLUTs and SGLTs, researchers can selectively block one pathway to quantify the contribution of the other to the total 4-FDG uptake. This allows for a more detailed understanding of glucose transport kinetics and the effects of potential therapeutic agents that target these transport systems.
Principle of the Assay
The fundamental principle behind using 4-FDG to study glucose transport lies in its structural similarity to D-glucose, allowing it to be recognized and transported by both GLUT and SGLT proteins. The assay involves incubating cells with a labeled form of 4-FDG (e.g., [¹⁸F]4-FDG for radioactivity-based detection) and measuring its rate of accumulation inside the cells. To distinguish between the activities of GLUTs and SGLTs, parallel experiments are conducted in the presence of specific inhibitors. Phlorizin is a potent inhibitor of SGLTs, while cytochalasin B is a well-characterized inhibitor of GLUTs.[2][3][4] By comparing the uptake of 4-FDG in the absence and presence of these inhibitors, the relative contribution of each transporter class can be determined.
Data Presentation: Kinetic Parameters of Glucose Analogs
The following table summarizes the reported Michaelis-Menten constant (Kₘ) values for 4-FDG and other relevant glucose analogs with respect to different glucose transporters. Lower Kₘ values indicate a higher affinity of the transporter for the substrate.
| Transporter | Substrate | Kₘ (mM) | Species | Notes |
| GLUT1 | D-Glucose | 1-7 | Human | High-affinity transporter, widely expressed. |
| 2-Deoxy-D-glucose | 5-10 | Human | Commonly used glucose analog. | |
| This compound | Substrate | - | Transported by GLUTs, specific Km values require further characterization.[1] | |
| GLUT4 | D-Glucose | 2-5 | Human | Insulin-responsive transporter in muscle and adipose tissue.[5] |
| 2-Deoxy-D-glucose | ~5 | Rat | Insulin-stimulated uptake. | |
| This compound | Substrate | - | Transported by GLUTs, specific Km values require further characterization.[1] | |
| SGLT1 | D-Glucose | 0.1-1.0 | Human | High-affinity Na⁺/glucose cotransporter in the intestine and kidney. |
| α-methyl-D-glucose (αMDG) | 0.2-0.5 | Human | Specific SGLT substrate. | |
| This compound | High Affinity | - | A substrate for SGLTs.[1] | |
| SGLT2 | D-Glucose | 2-6 | Human | Low-affinity, high-capacity Na⁺/glucose cotransporter in the kidney.[3] |
| α-methyl-D-glucose (αMDG) | 1.6 | Human | Specific SGLT substrate. | |
| This compound | High Affinity | - | A substrate for SGLTs.[1] |
Experimental Protocols
Protocol 1: In Vitro 4-FDG Uptake Assay in Cultured Cells to Differentiate GLUT and SGLT Activity
This protocol provides a method to measure the uptake of radiolabeled 4-FDG in adherent cell lines and to distinguish between the contributions of GLUT and SGLT transporters.
Materials:
-
Adherent cell line of interest (e.g., HEK293, Caco-2, or a cell line overexpressing specific transporters)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
Radiolabeled this compound (e.g., [¹⁸F]4-FDG or [³H]4-FDG)
-
Phlorizin (SGLT inhibitor)
-
Cytochalasin B (GLUT inhibitor)
-
D-glucose (for competition experiments)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding and Culture:
-
Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Preparation for Uptake Assay:
-
On the day of the experiment, aspirate the growth medium from the wells.
-
Wash the cells twice with warm PBS.
-
To induce a state of glucose deprivation, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C.
-
-
Inhibitor Pre-incubation:
-
Prepare stock solutions of phlorizin (e.g., 100 mM in DMSO) and cytochalasin B (e.g., 10 mM in DMSO).
-
For the inhibitor-treated wells, add the appropriate volume of inhibitor stock solution to fresh KRH buffer to achieve the desired final concentration (e.g., 1 mM phlorizin, 20 µM cytochalasin B).
-
Pre-incubate the designated wells with the inhibitor-containing KRH buffer for 30 minutes at 37°C. For control wells, add KRH buffer with the same concentration of DMSO.
-
-
4-FDG Uptake Assay:
-
Prepare the uptake solution by adding radiolabeled 4-FDG to the KRH buffer (with or without inhibitors) to a final concentration of, for example, 1 µCi/mL.
-
To initiate the uptake, aspirate the pre-incubation buffer and add the 4-FDG uptake solution to each well.
-
Incubate the plates at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be optimized for the specific cell line to ensure linear uptake.
-
-
Termination of Uptake and Cell Lysis:
-
To stop the uptake, rapidly aspirate the 4-FDG uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
-
-
Measurement of Radioactivity:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Calculate the 4-FDG uptake as counts per minute (CPM) per microgram of protein.
-
Total Uptake: Uptake in the absence of inhibitors.
-
GLUT-mediated Uptake: Total Uptake - Uptake in the presence of cytochalasin B.
-
SGLT-mediated Uptake: Total Uptake - Uptake in the presence of phlorizin.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for differentiating GLUT and SGLT-mediated 4-FDG uptake.
Signaling Pathway Diagram: Insulin-Stimulated GLUT4 Translocation
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
References
- 1. Upregulation of GLUT4 and PI3K, and downregulation of GSK3 mediate the anti-hyperglycemic effects of proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Deoxy-4-fluoro-D-glucose in NMR Spectroscopy: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Deoxy-4-fluoro-D-glucose (4-FDG) in Nuclear Magnetic Resonance (NMR) spectroscopy. Leveraging the unique properties of the fluorine-19 (¹⁹F) nucleus, 4-FDG serves as a powerful probe in studies of protein-ligand interactions, enzyme kinetics, and cellular metabolism, offering high sensitivity and a lack of background signal in biological systems.
Application in Studying Protein-Carbohydrate Interactions
The introduction of a fluorine atom into a carbohydrate scaffold provides a sensitive NMR probe for monitoring interactions with proteins, such as lectins. The ¹⁹F NMR signal is highly sensitive to the local chemical environment, allowing for the detection of binding events and the characterization of binding affinity.
A key application of 4-FDG is in screening and chemical mapping of carbohydrate-binding proteins. By observing changes in the ¹⁹F NMR spectrum of 4-FDG upon addition of a protein, researchers can determine if the fluorinated sugar binds to the protein and identify key hydroxyl groups involved in the interaction. While direct studies on 4-FDG are limited, research on analogous fluorinated monosaccharides provides a strong framework for its application. For instance, a study utilizing a library of fluorinated monosaccharides, including 4-fluoro-galactose (the C4-epimer of 4-fluoro-glucose), demonstrated the utility of ¹⁹F NMR in screening for lectin binders.[1]
Data Presentation:
Table 1: Representative ¹⁹F NMR Signal Attenuation of 4-Deoxy-4-fluoro-D-galactose (a 4-FDG epimer) upon Binding to Macrophage Galactose-type Lectin (MGL)
| Anomer | Relative Signal Intensity (%) in the presence of MGL | Interpretation |
| α-anomer | 80 | Minor attenuation, weaker interaction |
| β-anomer | 98 | Negligible attenuation, no significant interaction |
Data adapted from a study on 4-fluoro-galactose, the C4 epimer of 4-FDG, interacting with MGL.[1] This table illustrates the principle that can be applied to 4-FDG.
Experimental Protocols:
Protocol 1: Screening Protein-Carbohydrate Interactions using ¹⁹F NMR
This protocol outlines the use of ¹⁹F NMR with a T₂ relaxation filter (spin-echo) to screen for the binding of 4-FDG to a target protein.
Materials:
-
This compound (4-FDG)
-
Target protein (e.g., a lectin)
-
Phosphate-buffered saline (PBS) in D₂O
-
NMR spectrometer equipped with a ¹⁹F probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 4-FDG in PBS (D₂O).
-
Prepare a stock solution of the target protein in the same buffer.
-
Prepare two NMR samples:
-
Reference Sample: 4-FDG in PBS.
-
Test Sample: 4-FDG and the target protein in PBS. Ensure the final concentration of 4-FDG is in excess (e.g., 100 µM) compared to the protein (e.g., 10 µM).
-
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum of the reference sample.
-
Acquire a 1D ¹⁹F NMR spectrum of the test sample using a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence to act as a T₂ filter. A long spin-echo delay (e.g., 800 ms) will significantly attenuate the signals of molecules with shorter T₂ relaxation times (i.e., the protein-bound 4-FDG).[1]
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectra of the reference and test samples.
-
A significant decrease in the signal intensity of 4-FDG in the test sample compared to the reference indicates binding.
-
Quantify the signal attenuation to rank binding affinity.
-
Visualization:
Caption: Workflow for ¹⁹F NMR-based screening of protein-4-FDG interactions.
Application in Monitoring Enzyme Kinetics
4-FDG can serve as a substrate analog to study the kinetics of enzymes such as glycosidases and kinases. By monitoring the change in the ¹⁹F NMR signal of the substrate (4-FDG) and any potential fluorinated products over time, enzyme activity can be quantified in real-time. This approach is particularly advantageous as it is non-invasive and does not require chromogenic or radioactive labels.
Data Presentation:
Table 2: Hypothetical Kinetic Data for a Glycosidase with 4-FDG as a Substrate
| Substrate Concentration (mM) | Initial Velocity (µM/min) |
| 0.5 | 10.2 |
| 1.0 | 18.5 |
| 2.0 | 30.1 |
| 5.0 | 55.6 |
| 10.0 | 76.9 |
This table presents hypothetical data to illustrate how kinetic parameters (Kₘ and Vₘₐₓ) can be derived from initial velocity measurements at varying substrate concentrations using ¹⁹F NMR.
Experimental Protocols:
Protocol 2: Real-time Monitoring of Enzyme Kinetics using ¹⁹F NMR
Materials:
-
This compound (4-FDG)
-
Enzyme of interest (e.g., a glycosidase)
-
Reaction buffer in D₂O
-
Internal standard with a known concentration and a distinct ¹⁹F signal (e.g., trifluoroacetic acid)
-
NMR spectrometer with temperature control
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 4-FDG and the internal standard in the reaction buffer.
-
Equilibrate the NMR sample containing the substrate and internal standard to the desired reaction temperature inside the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding a small, known amount of the enzyme to the NMR tube.
-
Immediately start acquiring a series of 1D ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the ¹⁹F NMR signals corresponding to the substrate (4-FDG) and the internal standard in each spectrum.
-
Calculate the concentration of 4-FDG at each time point relative to the constant signal of the internal standard.
-
Plot the concentration of 4-FDG versus time to obtain a progress curve.
-
The initial reaction velocity can be determined from the initial slope of the progress curve.
-
By repeating the experiment at different initial substrate concentrations, Michaelis-Menten kinetics can be analyzed to determine Kₘ and Vₘₐₓ.
-
Visualization:
Caption: Workflow for real-time enzyme kinetics monitoring with 4-FDG.
Application as a Probe for Cellular Metabolism
Fluorinated glucose analogs, most notably 2-deoxy-2-fluoro-D-glucose (2-FDG), are widely used to study glucose uptake and metabolism in cells and in vivo using both PET and NMR.[4][5] 4-FDG can potentially be used in a similar manner to investigate metabolic pathways. Upon cellular uptake, 4-FDG may be phosphorylated by hexokinase to form this compound-6-phosphate (4-FDG-6P). The fate of this metabolite would depend on its ability to be processed by downstream enzymes. The fluorine atom at the C4 position may alter its recognition by enzymes of the pentose phosphate pathway or glycolysis, potentially leading to its accumulation and allowing for the monitoring of metabolic flux.
Data Presentation:
Table 3: Potential Metabolites of 4-FDG Observable by ¹⁹F NMR in Cellular Extracts
| Metabolite | Expected ¹⁹F Chemical Shift Range (ppm) | Metabolic Pathway |
| This compound (4-FDG) | -200 to -210 | Uptake |
| This compound-6-phosphate (4-FDG-6P) | -195 to -205 | Glycolysis (initial step) |
| Other potential downstream metabolites | Variable | e.g., Pentose Phosphate Pathway |
Note: The chemical shift ranges are estimates and would need to be determined experimentally.
Experimental Protocols:
Protocol 3: Monitoring Cellular Uptake and Metabolism of 4-FDG
Materials:
-
This compound (4-FDG)
-
Cell culture medium
-
Cultured cells of interest
-
Perchloric acid (for extraction)
-
KOH (for neutralization)
-
Buffer for NMR analysis in D₂O
Procedure:
-
Cell Culture and Incubation:
-
Culture cells to the desired confluency.
-
Incubate the cells with a known concentration of 4-FDG in the culture medium for a specific period.
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS to remove extracellular 4-FDG.
-
Lyse the cells and precipitate macromolecules using ice-cold perchloric acid.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the small molecule metabolites with KOH.
-
Centrifuge to remove the KClO₄ precipitate.
-
Lyophilize the supernatant.
-
-
NMR Analysis:
-
Reconstitute the lyophilized extract in a minimal volume of D₂O buffer for NMR analysis.
-
Acquire a 1D ¹⁹F NMR spectrum.
-
-
Data Interpretation:
-
Identify the signals corresponding to 4-FDG and its potential metabolites based on their chemical shifts.
-
Quantify the relative amounts of each metabolite to assess the extent of metabolic conversion.
-
Visualization:
Caption: Potential cellular uptake and initial metabolism of 4-FDG.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue-specific differences in 2-fluoro-2-deoxyglucose metabolism beyond FDG-6-P: a 19F NMR spectroscopy study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Deoxy-4-fluoro-D-glucose as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic analog of glucose in which the hydroxyl group at the C-4 position is replaced by a fluorine atom. This modification allows 4-FDG to serve as a valuable metabolic probe for studying glucose transport mechanisms in vitro and in vivo. Unlike its more widely known counterpart, 2-deoxy-2-fluoro-D-glucose (2-FDG), which is primarily a substrate for glucose transporters (GLUTs), 4-FDG is recognized and transported by both GLUTs and sodium-dependent glucose cotransporters (SGLTs).[1] This broader specificity makes 4-FDG a unique tool for investigating the combined activity of both major glucose transport systems. When radiolabeled with fluorine-18 ([¹⁸F]), 4-FDG can be utilized as a tracer for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization and quantification of glucose uptake in various tissues and disease states.
The principle behind the utility of many fluorinated glucose analogs is "metabolic trapping".[2][3] After being transported into the cell, these analogs are often phosphorylated by hexokinase. The resulting phosphorylated sugar is then unable to be further metabolized in the glycolytic pathway and, due to its ionic charge, is trapped within the cell. This intracellular accumulation allows for the measurement of glucose uptake rates.
Applications
-
Probing Combined GLUT and SGLT Activity: 4-FDG's ability to be transported by both GLUTs and SGLTs allows for the assessment of total glucose transport capacity in cells and tissues where both transporter families are expressed.
-
PET Imaging of Glucose Metabolism: As a PET tracer, [¹⁸F]-4-FDG can be used to image and quantify glucose uptake in various contexts, including oncology, neuroscience, and cardiology.[1]
-
Differentiating Glucose Transport Pathways: In conjunction with more specific probes like 2-FDG (GLUT-specific) and α-methyl-4-deoxy-4-[¹⁸F]-fluoro-D-glucopyranoside (Me-4FDG) (SGLT-specific), 4-FDG can help to dissect the relative contributions of GLUT and SGLT-mediated glucose transport.[1]
-
Drug Development: 4-FDG can be a useful tool in the development of drugs targeting glucose transporters, allowing for the assessment of drug efficacy and mechanism of action.
Data Presentation
Table 1: Comparison of Brain Uptake Kinetics of 4-FDG and 2-FDG [1]
| Tracer | Brain Region | Influx Rate Constant (Kᵢ) (mL/min/g) |
| 4-FDG | Frontal Cortex | 0.0108 |
| 2-FDG | Frontal Cortex | 0.0430 |
| 4-FDG | Cerebellum | 0.0170 |
This data indicates that in the frontal cortex, the glucose utilization rate via SGLTs is relatively small compared to that measured by 2-FDG. However, the higher Kᵢ value for 4-FDG in the cerebellum suggests a larger fraction of glucose utilization through SGLTs in that region.[1]
Table 2: Estimated Lumped Constant (LC) Comparison [1]
| Tracer | Estimated Lumped Constant (LC) |
| 4-FDG | ~5 times larger than 2-FDG |
| 2-FDG | Baseline |
The lumped constant is a correction factor used in PET imaging to account for the differences in transport and phosphorylation between the tracer and glucose. The larger LC for 4-FDG suggests a different relationship between its uptake and the actual glucose utilization rate compared to 2-FDG.[1]
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay using 4-FDG in Cultured Cells
Materials:
-
This compound (4-FDG)
-
Cell line of interest (e.g., human fibroblasts, cancer cell line)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 12-well plates) and grow to 80-90% confluency.
-
Glucose Starvation (Optional but Recommended): To enhance uptake, aspirate the culture medium and incubate the cells in glucose-free medium for 1-2 hours prior to the assay.
-
Incubation with 4-FDG:
-
Prepare a working solution of 4-FDG in glucose-free medium at the desired concentration (e.g., 100 µM - 1 mM).
-
Remove the starvation medium and add the 4-FDG containing medium to the cells.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Washing:
-
Aspirate the 4-FDG containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular 4-FDG.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Clarify the lysate by centrifugation.
-
Analyze the supernatant for intracellular 4-FDG concentration using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Normalize the amount of 4-FDG to the total protein concentration of the lysate.
-
Compare uptake under different experimental conditions (e.g., with and without transporter inhibitors).
-
Protocol 2: In Vivo PET Imaging with [¹⁸F]-4-FDG in a Mouse Tumor Model
This protocol provides a general framework for conducting PET imaging studies with [¹⁸F]-4-FDG in mice bearing subcutaneous tumors. Specific parameters may need to be optimized based on the tumor model and imaging system.
Materials:
-
[¹⁸F]-4-Deoxy-4-fluoro-D-glucose ([¹⁸F]-4-FDG)
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Saline solution
Procedure:
-
Animal Preparation:
-
Fast the mice for 6-8 hours prior to the injection of the tracer to reduce background glucose levels and enhance tumor uptake. Water should be available ad libitum.[4]
-
To minimize stress-induced hyperglycemia, handle the animals gently.
-
Keep the animals warm (e.g., on a heating pad) during the preparation and uptake phase to prevent activation of brown adipose tissue, which can lead to non-specific tracer uptake.[4]
-
-
Tracer Administration:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Administer a bolus injection of [¹⁸F]-4-FDG (typically 5-10 MBq) via the tail vein. The exact dose may vary depending on the scanner sensitivity and experimental design.
-
-
Uptake Phase:
-
Allow the tracer to distribute for a specific period, typically 60 minutes. During this time, maintain the animal under anesthesia and keep it warm.
-
-
PET/CT Imaging:
-
Position the mouse on the scanner bed.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a duration of 10-20 minutes. Dynamic scanning can also be performed to obtain kinetic data.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other tissues of interest (e.g., muscle, brain, heart).
-
Calculate the standardized uptake value (SUV) for each ROI. SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and body weight.
-
-
Data Interpretation:
-
Compare the SUV of the tumor to that of background tissues to assess tumor-specific uptake.
-
Evaluate changes in [¹⁸F]-4-FDG uptake in response to therapeutic interventions.
-
Visualizations
Caption: Cellular uptake and metabolic trapping of 4-FDG.
Caption: General experimental workflows for 4-FDG.
Caption: Probes for dissecting glucose transport pathways.
References
- 1. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of Animal Handing and Timing of 2-deoxy-2-[18F]fluoro-D-glucose PET Tumour Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Deoxy-4-fluoro-D-glucose in Bacterial Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-glucose (4-FDG) is a synthetic glucose analog in which the hydroxyl group at the C-4 position is replaced by a fluorine atom. This modification prevents its metabolism beyond the initial phosphorylation step in many bacterial species, making it a valuable tool for studying various aspects of bacterial physiology. This document provides detailed application notes and experimental protocols for the use of 4-FDG in bacterial metabolism research, including its application in studying glucose transport, enzyme inhibition, and regulatory pathways such as catabolite repression.
Mechanism of Action in Bacteria
In many bacteria, particularly in Escherichia coli, 4-FDG is recognized and transported into the cell by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). The PTS is a multicomponent system that catalyzes the transport and concomitant phosphorylation of numerous sugars. Once inside the cell, 4-FDG is phosphorylated to this compound-6-phosphate (4-FDG-6P). Due to the fluorine substitution at the C-4 position, 4-FDG-6P cannot be further metabolized through glycolysis. This metabolic trapping allows for the study of glucose uptake and the downstream regulatory effects of an accumulated sugar phosphate.[1][2]
Applications in Bacterial Metabolism Studies
-
Probing Glucose Transport: 4-FDG can be used to investigate the kinetics and specificity of bacterial glucose transport systems, particularly the PTS.
-
Inhibition of Bacterial Growth: As a non-metabolizable analog, 4-FDG can inhibit the growth of bacteria that rely on glucose as a primary carbon source.
-
Enzyme Inhibition Studies: 4-FDG has been shown to act as an inhibitor of specific enzymes involved in carbohydrate metabolism, such as β-galactosidase.[2]
-
Investigation of Catabolite Repression: The accumulation of 4-FDG-6P can trigger catabolite repression, providing a tool to study this global regulatory mechanism.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of this compound on Escherichia coli.
| Parameter | Value | Bacterial Strain | Reference |
| Uptake Rate | 0.06 mg/mg dry weight | Escherichia coli (ATCC 11775) | [1][2] |
| Enzyme | Effect of 4-FDG | Kinetic Parameter | Bacterial Source | Reference |
| Phosphoenolpyruvate Phosphotransferase System (PTS) | Substrate | Phosphorylation rate is twice that of 3-deoxy-3-fluoro-D-glucose | Escherichia coli (frozen-thawed cells) | [1][2] |
| β-Galactosidase | Uncompetitive Inhibitor | Ki (inhibition constant) | Escherichia coli K12 | [2] |
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay
This protocol details the procedure to assess the inhibitory effect of 4-FDG on bacterial growth.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth or M9 minimal medium)[1][3][4][5]
-
Primary carbon source (e.g., glucose)
-
This compound (4-FDG)
-
Sterile culture tubes or a 96-well microplate
-
Incubator with shaking capabilities
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the bacterial strain into 5 mL of the chosen growth medium and grow overnight at the optimal temperature with shaking.
-
Prepare Test Cultures: The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.
-
Set up Experimental Conditions: In sterile culture tubes or a 96-well plate, prepare the following conditions in triplicate:
-
Control: Medium with the primary carbon source (e.g., 0.4% glucose).
-
Test: Medium with the primary carbon source and varying concentrations of 4-FDG (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Negative Control: Medium with 4-FDG as the sole carbon source.
-
-
Inoculation: Inoculate each tube or well with the diluted bacterial culture.
-
Incubation: Incubate the cultures at the optimal growth temperature with shaking.
-
Growth Monitoring: Measure the OD600 at regular intervals (e.g., every hour for 8-12 hours) using a spectrophotometer or microplate reader.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth curves of the control and 4-FDG-treated cultures to determine the inhibitory effect.
Protocol 2: Enzymatic Assay for β-Galactosidase Inhibition by 4-FDG
This protocol describes how to determine the type of inhibition and the inhibition constant (Ki) of 4-FDG on β-galactosidase.
Materials:
-
Purified β-galactosidase from E. coli
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in Z-buffer)
-
This compound (4-FDG) solutions of varying concentrations
-
1 M Na2CO3 solution (stop solution)
-
Spectrophotometer (420 nm)
-
Water bath or incubator at 37°C
Procedure:
-
Enzyme Preparation: Dilute the purified β-galactosidase in Z-buffer to a concentration that gives a linear reaction rate for at least 10 minutes.
-
Assay Setup: Prepare a series of reaction mixtures in test tubes or a 96-well plate. Each reaction should have a final volume of 1 mL.
-
Vary the concentration of the substrate, ONPG (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).
-
For each ONPG concentration, set up reactions with different fixed concentrations of the inhibitor, 4-FDG (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
-
Reaction Initiation: Pre-warm the reaction mixtures (Z-buffer, ONPG, and 4-FDG) to 37°C. Start the reaction by adding the diluted β-galactosidase enzyme.
-
Incubation: Incubate the reactions at 37°C for a fixed period (e.g., 5-15 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 0.5 mL of 1 M Na2CO3.
-
Measurement: Measure the absorbance of the product, o-nitrophenol, at 420 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[ONPG]) for each inhibitor concentration. For uncompetitive inhibition, the lines will be parallel.
-
To determine the Ki, a Dixon plot (1/V0 vs. [4-FDG]) can be constructed at different fixed ONPG concentrations. The intersection of the lines will give -Ki on the x-axis.
-
Protocol 3: Catabolite Repression Study using a β-Galactosidase Reporter Assay
This protocol uses the lac operon as a reporter system to investigate catabolite repression induced by 4-FDG.
Materials:
-
E. coli strain with a functional lacZ gene (e.g., E. coli K12)
-
M9 minimal medium supplemented with:
-
Lactose (e.g., 0.4%) as the inducer and carbon source.
-
Glucose (e.g., 0.4%) as the repressing carbon source.
-
This compound (4-FDG) at various concentrations.
-
-
ONPG solution (for β-galactosidase assay)
-
Cell lysis reagents (e.g., chloroform and SDS)
-
Z-buffer
-
1 M Na2CO3
-
Spectrophotometer (600 nm and 420 nm)
Procedure:
-
Culture Preparation: Grow an overnight culture of E. coli in M9 minimal medium with a non-repressing carbon source (e.g., glycerol).
-
Experimental Setup: Inoculate fresh M9 minimal medium containing the following carbon sources to an OD600 of ~0.1:
-
Lactose only (positive control for induction).
-
Glucose and Lactose (control for catabolite repression).
-
Lactose and varying concentrations of 4-FDG.
-
-
Growth and Induction: Incubate the cultures at 37°C with shaking. Take samples at different time points (e.g., mid-log phase).
-
β-Galactosidase Assay: For each sample:
-
Measure the OD600 to normalize for cell density.
-
Lyse a known volume of cells using chloroform and SDS.
-
Perform the ONPG assay as described in Protocol 2 to measure β-galactosidase activity.
-
-
Data Analysis: Calculate the specific activity of β-galactosidase (Miller units). Compare the enzyme activity in the presence of 4-FDG to the control cultures to assess the extent of catabolite repression. A significant decrease in β-galactosidase activity in the presence of lactose and 4-FDG (compared to lactose alone) indicates catabolite repression.
Visualization of Pathways and Workflows
Catabolite Repression in E. coli by 4-FDG
The following diagram illustrates the proposed mechanism of catabolite repression induced by this compound in E. coli. 4-FDG is transported and phosphorylated by the PTS. The resulting 4-FDG-6-Phosphate is not metabolized further and its accumulation, along with the dephosphorylated state of EIIAGlc during transport, leads to the inhibition of adenylate cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), preventing the formation of the CAP-cAMP complex, which is necessary for the efficient transcription of the lac operon.
References
- 1. Positive feedback exists and drives the glucose-mediated repression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Screening and characterization of β-galactosidase activity in lactic acid bacteria for the valorization of acid whey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Deoxy-4-fluoro-D-glucose Uptake Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cellular glucose uptake is fundamental to understanding metabolic processes, particularly in the context of cancer research and drug development. Cancer cells often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[1] Consequently, monitoring glucose transport in cells is a critical aspect of developing novel therapeutic strategies.
While various methods exist to measure glucose uptake, fluorescence-based assays have gained popularity due to their high-throughput capabilities and non-radioactive nature. This document provides a detailed protocol for a fluorescent glucose uptake assay.
Important Note on 4-Deoxy-4-fluoro-D-glucose:
Initial searches for a direct fluorescence-based uptake assay for this compound did not yield an established protocol. This is because this compound is not an inherently fluorescent molecule. Fluorescence-based glucose uptake assays typically utilize glucose analogs that are conjugated to a fluorophore.
Therefore, this document provides a detailed protocol for a widely-used and well-validated fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) . This protocol can serve as a robust template for fluorescence-based glucose uptake assays.
Key Signaling Pathway: PI3K/Akt and Glucose Uptake
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of glucose metabolism in cells. Activation of this pathway promotes the translocation of glucose transporters (GLUTs), particularly GLUT1, to the plasma membrane, which in turn increases glucose uptake.[2] Understanding this pathway is essential for contextualizing the mechanisms of potential glucose uptake inhibitors.
Comparison of Glucose Uptake Assay Methods
Several methods are available for measuring glucose uptake, each with distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Radioactive 2-deoxy-D-glucose (2-DG) Assay | Cells take up radiolabeled 2-DG, which is then phosphorylated and trapped inside. Radioactivity is measured by scintillation counting.[3] | High sensitivity and considered the "gold standard". | Requires handling of radioactive materials and specialized disposal.[4] |
| Fluorescent 2-NBDG Assay | Cells take up the fluorescent glucose analog 2-NBDG. Intracellular fluorescence is measured by a microplate reader, flow cytometry, or fluorescence microscopy.[5] | Non-radioactive, high-throughput, and allows for single-cell analysis.[6] | The bulky fluorescent tag may alter uptake kinetics compared to glucose.[6][7] |
| Colorimetric/Fluorometric Enzymatic Assays | Measures the accumulation of 2-deoxy-glucose-6-phosphate (2DG6P) through a series of enzymatic reactions that produce a colorimetric or fluorometric signal.[8] | Non-radioactive and suitable for plate-based assays. | May have lower sensitivity compared to radioactive methods.[4] |
| Luminescent Assays | Measures 2DG6P accumulation via an enzymatic reaction that generates a luminescent signal.[9] | High sensitivity, broad linear range, and simple "add-mix-measure" protocol.[9] | Requires a luminometer for detection. |
Experimental Protocol: 2-NBDG Glucose Uptake Assay
This protocol is designed for measuring glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG and is suitable for analysis by a fluorescence microplate reader.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free cell culture medium
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
-
Test compounds (inhibitors or stimulators of glucose uptake)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~465/540 nm)
Procedure:
-
Cell Seeding:
-
Cell Starvation:
-
Gently wash the cells twice with warm PBS.
-
Replace the medium with glucose-free cell culture medium.
-
Incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.
-
-
Inhibitor/Stimulator Treatment (Optional):
-
Prepare dilutions of your test compound in glucose-free medium.
-
Remove the starvation medium and add the medium containing the test compound to the respective wells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.[2]
-
-
2-NBDG Uptake:
-
Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 100 µM).
-
Add the 2-NBDG solution to each well.
-
Incubate for 10-30 minutes at 37°C.[5]
-
-
Stopping the Reaction:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.[5]
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~465 nm and emission at ~540 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated samples to the vehicle control to calculate the percentage of glucose uptake or inhibition.
Experimental Workflow
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a 2-NBDG uptake assay.
| Parameter | Value | Reference |
| Cell Seeding Density | 20,000 cells/well (96-well plate) | [5] |
| 2-NBDG Concentration | 50 - 400 µM | [1][5] |
| Incubation Time with 2-NBDG | 10 - 30 minutes | [5] |
| Excitation Wavelength | ~465 nm | [1] |
| Emission Wavelength | ~540 nm | [1] |
| Positive Control (Inhibitor) | Phloretin or Cytochalasin B | [2] |
Note: Optimal conditions, such as cell density, 2-NBDG concentration, and incubation times, should be determined empirically for each cell line and experimental setup.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescent Deoxyglucose Analog for Tumor Optical Imaging in Cell Culture and in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-[¹⁸F]-Fluoro-4-deoxy-D-glucose for In Vivo Imaging
A Note on Nomenclature: The vast majority of scientific literature and clinical applications for in vivo glucose metabolism imaging using a fluorinated glucose analog refer to 2-[¹⁸F]-Fluoro-2-deoxy-D-glucose (2-[¹⁸F]FDG or simply FDG) . While 4-Deoxy-D-glucose and 4-Deoxy-4-fluoro-D-glucose are biochemical reagents, their use as a radiotracer for in vivo imaging with Positron Emission Tomography (PET) is not widely documented.[1][2][3][4][5] Given the context of in vivo imaging and the detailed requirements of this request, these application notes and protocols will focus on the extensively studied and clinically utilized 2-[¹⁸F]FDG . It is presumed that the intended subject of inquiry is this widely used radiotracer.
Introduction
2-[¹⁸F]-Fluoro-2-deoxy-D-glucose (¹⁸F-FDG) is a radiolabeled glucose analog used as a tracer in Positron Emission Tomography (PET).[6][7] It provides a non-invasive method to visualize and quantify glucose metabolism in vivo, which is often altered in various pathological conditions. Tissues with high glucose demand, such as tumors, the brain, and inflamed tissues, show increased uptake of ¹⁸F-FDG.[6][7] This property makes ¹⁸F-FDG PET a powerful tool in oncology, neurology, and cardiology for diagnosis, staging, monitoring treatment response, and research.[6][8][9]
Mechanism of Action
The mechanism of ¹⁸F-FDG uptake mirrors the initial steps of glucose metabolism.[7][10]
-
Transport: ¹⁸F-FDG is transported across the cell membrane by glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[6][11]
-
Phosphorylation: Once inside the cell, ¹⁸F-FDG is phosphorylated by the enzyme hexokinase to ¹⁸F-FDG-6-phosphate.[6][7][11]
-
Metabolic Trapping: Unlike glucose-6-phosphate, ¹⁸F-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is not a substrate for glucose-6-phosphate isomerase.[12] Due to its charge, ¹⁸F-FDG-6-phosphate is unable to exit the cell, leading to its accumulation. This metabolic trapping is the fundamental principle behind ¹⁸F-FDG PET imaging.[7]
The accumulation of ¹⁸F-FDG is proportional to the rate of glucose utilization in the tissue. The positron-emitting ¹⁸F isotope decays, and the resulting annihilation photons are detected by the PET scanner to generate a three-dimensional image of tracer distribution.
Applications
¹⁸F-FDG PET is a versatile imaging modality with broad applications in research and clinical practice.
| Application Area | Specific Uses |
| Oncology | Detection, staging, and restaging of various cancers (e.g., lung, colorectal, lymphoma, melanoma).[6][8][9] Monitoring response to therapy.[8][13] Differentiating malignant from benign lesions.[8] Identifying an unknown primary tumor.[9] |
| Neurology | Differential diagnosis of dementia (e.g., Alzheimer's disease).[14][15][16][17] Localization of epileptic foci for surgical planning.[6][14][15] Evaluation of brain tumors.[15] |
| Cardiology | Assessment of myocardial viability in ischemic heart disease.[18][19] Detection of inflammation in conditions like sarcoidosis and vasculitis.[18][19][20] Diagnosis of cardiovascular infections, such as endocarditis.[19][20] |
| Inflammation/Infection | Imaging inflammatory processes in various conditions.[20][21] Detecting infections of unknown origin. |
Experimental Protocols
Synthesis and Quality Control of ¹⁸F-FDG
¹⁸F-FDG is typically synthesized via nucleophilic substitution.[22][23][24]
Synthesis Steps:
-
¹⁸F-Fluoride Production: [¹⁸F]fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]H₂O.[22][23]
-
Fluorination: The [¹⁸F]fluoride is then reacted with a precursor, typically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate).[22][23][24]
-
Hydrolysis: The protecting acetyl groups are removed by acid or base hydrolysis to yield ¹⁸F-FDG.[23][24]
-
Purification: The final product is purified.
This process is usually automated within a synthesis module inside a hot cell.[22][23]
Quality Control: Quality control is performed according to pharmacopeia standards (e.g., USP, EP).[22][24][25]
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or strips |
| Radionuclidic Identity | ¹⁸F | Gamma Spectroscopy (511 keV peak) |
| Radionuclidic Purity | ≥ 99.5% | Gamma Spectroscopy |
| Radiochemical Purity | ≥ 95% | TLC or HPLC |
| Chemical Purity | (e.g., Kryptofix, residual solvents) | Varies (e.g., TLC, GC) |
| Bacterial Endotoxins | As per pharmacopeia | LAL Test |
| Sterility | Sterile | Sterility Testing |
In Vivo PET Imaging Protocol (Rodents)
This protocol is a general guideline and may require optimization based on the specific research question and animal model.
a. Animal Preparation: Proper animal preparation is crucial for obtaining high-quality, reproducible data and minimizing background signal.[26][27][28]
| Parameter | Protocol | Rationale |
| Fasting | 4-12 hours before tracer injection.[26][28][29] | Reduces blood glucose and insulin levels, enhancing ¹⁸F-FDG uptake in target tissues relative to background (e.g., muscle).[30] |
| Warming | Maintain body temperature (e.g., 30°C) before, during, and after injection.[26][27] | Prevents activation of brown adipose tissue (BAT), which has high glucose uptake and can interfere with imaging.[26] |
| Blood Glucose | Measure before tracer injection. | High blood glucose can compete with ¹⁸F-FDG for cellular uptake, reducing image quality. |
| Anesthesia | Isoflurane (1.5-2% in oxygen) is commonly used.[26][27][28][31] | Reduces stress and muscle uptake of ¹⁸F-FDG.[26][27][28] |
b. ¹⁸F-FDG Administration:
-
Dose: Typically 7.4 - 32.5 MBq (200 µCi - 880 µCi) for mice and rats.[26][30] The exact dose depends on the scanner's sensitivity.
-
Route of Administration: Intravenous (tail vein) is preferred for precise timing of tracer delivery.[29] Intraperitoneal injection is an alternative but leads to slower absorption.[29][32]
c. Uptake Period:
-
Following injection, the animal is kept warm and under anesthesia for a 45-60 minute uptake period.[26][32]
-
During this time, the animal should be kept in a quiet, dimly lit environment to minimize sensory stimulation that could affect brain glucose metabolism.
d. PET/CT Imaging:
-
Position the anesthetized animal on the scanner bed.
-
Maintain anesthesia and body temperature throughout the scan.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan for 10-30 minutes.[29] Dynamic scanning can also be performed for kinetic modeling.[27]
Data Analysis
a. Image Reconstruction: Images are reconstructed using algorithms such as Ordered Subset Expectation Maximization (OSEM), often with corrections for attenuation, scatter, and random coincidences.[33]
b. Quantification: The most common method for semi-quantitative analysis is the Standardized Uptake Value (SUV).[34]
-
SUV Calculation: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])
Regions of interest (ROIs) are drawn on the images to measure the radioactivity concentration in specific tissues.
-
Kinetic Modeling: For more quantitative analysis, dynamic PET data can be used with kinetic models (e.g., Patlak analysis) to determine the metabolic rate of glucose (MRGlc).[32][34] This requires obtaining an arterial input function through blood sampling.[32]
Quantitative Data Summary (Typical Rodent Studies):
| Parameter | Typical Value/Range | Notes |
| Injected Dose (Mouse) | 7.4 - 10 MBq (200 - 270 µCi) | Varies with scanner sensitivity.[26] |
| Uptake Time | 45 - 60 minutes | For static imaging.[26][32] |
| Fasting Period | 4 - 12 hours | Longer fasts can increase weight loss.[28] |
| Anesthesia | 1.5 - 2% Isoflurane | Ketamine/xylazine is an alternative but may affect glucose metabolism differently.[29] |
| Blood Glucose (Fasted) | 106 - 278 mg/dL | Should be stable.[28] |
Biodistribution
The normal biodistribution of ¹⁸F-FDG is important to understand for accurate image interpretation.
High Physiological Uptake:
-
Brain: Has very high glucose metabolism.
-
Myocardium: Heart muscle utilizes glucose, though uptake can be suppressed by fasting.
-
Kidneys and Bladder: ¹⁸F-FDG is excreted through the urinary system.[6]
Variable Physiological Uptake:
-
Muscles: Uptake is increased with activity and reduced by fasting and anesthesia.[26]
-
Brown Adipose Tissue (BAT): High uptake, especially in rodents, when not kept warm.[26][35]
-
Gastrointestinal Tract: Variable uptake is common.[36]
-
Thymus: Can show uptake, particularly in younger subjects.[37]
Conclusion
¹⁸F-FDG PET imaging is a robust and widely applied technique for the in vivo assessment of glucose metabolism. Adherence to standardized protocols for tracer synthesis, quality control, animal preparation, and data analysis is critical for acquiring reliable and reproducible results. These guidelines provide a framework for researchers, scientists, and drug development professionals to effectively utilize ¹⁸F-FDG in their preclinical and clinical investigations.
References
- 1. biosynth.com [biosynth.com]
- 2. 4-Deoxy-D-glucose | C6H12O5 | CID 13559836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Deoxy-Alpha-D-Glucose | C6H12O5 | CID 444914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Deoxy-4-fluoro-D-glucose_TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Four-dimensional quantitative analysis using FDG-PET in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorodeoxyglucose PET in Neurology and Psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. Brain PET in the Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | 18F-FDG-PET Detects Drastic Changes in Brain Metabolism in the Tg4–42 Model of Alzheimer’s Disease [frontiersin.org]
- 18. Fluorodeoxyglucose Applications in Cardiac PET: Viability, Inflammation, Infection, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Innovations in Imaging: 18F-Fluorodeoxyglucose PET/CT for Assessment of Cardiovascular Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. omicsonline.org [omicsonline.org]
- 24. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 25. zumed.zu.edu.eg [zumed.zu.edu.eg]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 28. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jnm.snmjournals.org [jnm.snmjournals.org]
- 30. Voxel-Based Analysis of [18F]-FDG Brain PET in Rats Using Data-Driven Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 32. Optimizing Experimental Protocols for Quantitative Behavioral Imaging with 18F-FDG in Rodents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 33. jnm.snmjournals.org [jnm.snmjournals.org]
- 34. Comparison of different quantification methods for 18F-fluorodeoxyglucose-positron emission tomography studies in rat brains | Clinics [elsevier.es]
- 35. researchgate.net [researchgate.net]
- 36. iaea.org [iaea.org]
- 37. Physiological Patterns and Pitfalls of 18F-FDG Biodistribution | Radiology Key [radiologykey.com]
Application Notes and Protocols for Investigating SGLT and GLUT Transporters with 4-FDG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs) represent two primary families of proteins responsible for glucose transport across cellular membranes.[1] Understanding the distinct roles and regulation of these transporters is crucial in various physiological and pathological contexts, including diabetes and cancer.[1][2][3] 4-Deoxy-4-[F-18]-fluoro-D-glucose (4-FDG) is a positron-emitting glucose analog that serves as a valuable tool for investigating these transport systems. Unlike the commonly used 2-deoxy-2-[F-18]-fluoro-D-glucose (2-FDG), which is a substrate primarily for GLUTs, 4-FDG is a substrate for both GLUTs and SGLTs.[1][4] This dual affinity allows for the comparative study of both transporter families. Furthermore, another tracer, α-methyl-4-[F-18]-fluoro-4-deoxy-d-glucopyranoside (Me-4FDG), is a high-affinity substrate for SGLTs with very low affinity for GLUTs, enabling more specific investigation of SGLT function.[1][2] This document provides detailed application notes and protocols for utilizing 4-FDG in conjunction with other glucose analogs to investigate SGLT and GLUT transporters in both in vitro and in vivo settings.
Substrate Specificity of Glucose Analogs
A key aspect of designing experiments to probe SGLT and GLUT function is the selection of appropriate glucose analogs. The differential affinities of 2-FDG, 4-FDG, and Me-4FDG for these transporters allow for their individual and combined roles to be dissected.
| Tracer | Primary Transporter Target(s) | Key Characteristics |
| 2-Deoxy-2-[F-18]-fluoro-D-glucose (2-FDG) | GLUTs | High affinity for GLUTs, low affinity for SGLTs.[1] Phosphorylated by hexokinase and trapped intracellularly.[4] |
| 4-Deoxy-4-[F-18]-fluoro-D-glucose (4-FDG) | SGLTs and GLUTs | Substrate for both transporter families.[1][4] Not a substrate for hexokinase, allowing for observation of transport without metabolic trapping.[4] |
| α-methyl-4-[F-18]-fluoro-4-deoxy-d-glucopyranoside (Me-4FDG) | SGLTs | High affinity for SGLT1 and medium affinity for SGLT2; very low affinity for GLUTs.[1][2] Not a substrate for hexokinase.[4] |
Signaling Pathways and Transport Mechanisms
The transport of glucose and its analogs by SGLT and GLUT transporters involves distinct mechanisms. GLUTs facilitate the passive diffusion of glucose down its concentration gradient, while SGLTs actively transport glucose against its concentration gradient by coupling it to the downhill movement of sodium ions.
Experimental Protocols
In Vitro Cellular Uptake Assays
This protocol is designed to measure the uptake of 4-FDG in cultured cells to assess the activity of SGLT and GLUT transporters.
Materials:
-
Cultured cells expressing SGLT and/or GLUT transporters
-
24- or 96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Radiolabeled substrate: [18F]4-FDG
-
SGLT inhibitor (e.g., phlorizin, canagliflozin)
-
GLUT inhibitor (e.g., cytochalasin B)
-
Scintillation cocktail
-
MicroBeta counter or similar instrument
Procedure:
-
Cell Seeding: Seed cells into 24- or 96-well plates and grow until they reach near confluence.[5]
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer. Add fresh assay buffer to each well.[5]
-
Inhibitor Pre-incubation: To distinguish between SGLT and GLUT mediated uptake, pre-incubate a subset of wells with either an SGLT inhibitor or a GLUT inhibitor for a predetermined time (e.g., 30 minutes).[5]
-
Uptake Initiation: Initiate the uptake by adding [18F]4-FDG to each well. The final concentration of 4-FDG should be optimized for the specific cell line and transporter being studied.
-
Incubation: Incubate the plate for a specific time interval (e.g., 10-60 minutes) with gentle agitation.[6] Shorter incubation times may yield more stable uptake data.[6]
-
Uptake Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).[5]
-
Cell Lysis and Counting: Lyse the cells and add a scintillation cocktail.[5] Measure the radioactivity in a MicroBeta counter.
-
Data Analysis: Express the data as counts per minute (CPM) or disintegrations per minute (DPM) per well or normalize to protein content. Compare the uptake in the presence and absence of inhibitors to determine the relative contribution of SGLT and GLUT transporters to 4-FDG uptake.
In Vivo Positron Emission Tomography (PET) Imaging
This protocol outlines the use of 4-FDG in small animal PET imaging to investigate the in vivo function and distribution of SGLT and GLUT transporters.
Materials:
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
[18F]4-FDG, [18F]2-FDG, and/or [18F]Me-4FDG
-
SGLT inhibitor (e.g., phlorizin, canagliflozin)
-
Experimental animals (e.g., mice, rats)
Procedure:
-
Animal Preparation: Fast the animals for at least 4 hours to reduce blood glucose levels.[7] Anesthetize the animal for the duration of the imaging session.
-
Tracer Administration: Administer the radiotracer (e.g., [18F]4-FDG) via intravenous (tail vein) or intraintestinal injection, depending on the research question.[2][3][8]
-
Inhibitor Administration (for specificity studies): In a subset of animals, administer an SGLT inhibitor (e.g., phlorizin intravenously or intraintestinally) prior to the tracer injection to block SGLT-mediated uptake.[2][3][8]
-
Dynamic PET Imaging: Acquire dynamic PET images for a specified duration (e.g., 60-90 minutes) immediately following tracer injection.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over various organs (e.g., kidneys, intestine, heart, brain).
-
Data Quantification: Quantify the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[1] Generate time-activity curves (TACs) to visualize the dynamic uptake and clearance of the tracer.
-
Comparative Analysis: Compare the uptake of 4-FDG with that of 2-FDG and Me-4FDG to differentiate between SGLT and GLUT activity in various organs. The use of SGLT inhibitors will further confirm the specificity of the tracer uptake.[1]
Data Presentation
Quantitative data from in vivo studies are crucial for comparing the roles of SGLT and GLUT in different tissues. The following table summarizes representative data from a study in wild-type mice.
| Organ | 4-FDG Uptake (%ID/g at 60 min) | Me-4FDG Uptake (%ID/g at 60 min) | 2-FDG Uptake (%ID/g at 60 min) |
| Kidney | ~4 | Similar to Me-4FDG | ~10 |
| Heart | Similar to Me-4FDG | - | - |
| Muscle | Similar to Me-4FDG | - | - |
| Brain | - | No significant entry | High accumulation |
| Liver | - | No significant SGLT activity | Reduced uptake in Glut2-/- mice |
Data are approximate and based on findings reported in the literature.[1] Actual values will vary depending on the specific experimental conditions.
Conclusion
The use of 4-FDG, in conjunction with 2-FDG and Me-4FDG, provides a powerful and versatile platform for investigating the distinct and overlapping roles of SGLT and GLUT transporters. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute robust experiments to further elucidate the complex mechanisms of glucose transport in health and disease. The ability to differentiate between these two major glucose transporter families is of paramount importance for the development of targeted therapies for a range of metabolic disorders and cancers.
References
- 1. Revisiting the physiological roles of SGLTs and GLUTs using positron emission tomography in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 3. In Vivo Functional Assessment of Sodium-Glucose Cotransporters (SGLTs) Using [18F]Me4FDG PET in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Fluorodeoxyglucose uptake in vitro: aspects of method and effects of treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Deoxy-4-fluoro-D-glucose (4-FDG)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Deoxy-4-fluoro-D-glucose (4-FDG) and other fluorinated monosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include achieving high stereoselectivity at the C-4 position, the necessity for a multi-step process involving protection and deprotection of hydroxyl groups, purification of the final product from structurally similar byproducts, and ensuring the stability of the fluorinating agent.[1][2][3] For radiolabeled syntheses, the short half-life of isotopes like ¹⁸F necessitates rapid and high-yield reactions.[4][5]
Q2: Which fluorination methods are commonly used for glucose derivatives?
A2: The most prevalent methods for synthesizing fluorinated carbohydrates are:
-
Nucleophilic Fluorination: This involves the displacement of a good leaving group (e.g., triflate, mesylate, or tosylate) by a nucleophilic fluoride source.[6][7] Reagents like diethylaminosulfur trifluoride (DAST), tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), and potassium hydrogen fluoride (KHF₂) are commonly used.[6][7] This method typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the reaction center.[6][7]
-
Electrophilic Fluorination: This method often utilizes reagents like elemental fluorine (F₂) or N-F type reagents (e.g., Selectfluor) and is commonly employed in the synthesis of 2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG) from a glycal precursor.[6][8][9]
-
Radical Reactions: Radical-based fluorination is another approach, though less common for this specific application.[6][7]
Q3: Why are protecting groups necessary in 4-FDG synthesis?
A3: Protecting groups are crucial to prevent unwanted reactions at other hydroxyl groups on the glucose molecule while the C-4 position is being functionalized for fluorination.[10][11] The choice of protecting groups is critical; they must be stable under the fluorination conditions and be removable without affecting the newly introduced fluorine atom or the overall structure.[10][11] Common protecting groups for hydroxyls include acetyl (Ac) and benzyl (Bn) ethers.[12]
Q4: What is a common precursor for the nucleophilic synthesis of fluorinated glucose?
A4: A common precursor for nucleophilic fluorination is a glucose derivative where the hydroxyl groups are protected, and the hydroxyl group at the target carbon (C-4 for 4-FDG) is converted into a good leaving group, such as a triflate (trifluoromethanesulfonate).[9] For the widely studied synthesis of 2-FDG, mannose triflate is the standard precursor, where the triflate at C-2 is displaced by fluoride.[4][9][13] A similar strategy is applied for 4-FDG synthesis, starting from a galactose precursor to achieve the desired glucose stereochemistry after the Sₙ2 inversion.
Troubleshooting Guides
Problem 1: Low Yield of Fluorinated Product
| Possible Cause | Suggested Solution |
| Inefficient Fluorination Reaction | - Ensure the fluorinating agent is fresh and anhydrous. Moisture can deactivate many fluorinating agents. - Optimize the reaction temperature. Some reactions require elevated temperatures to proceed at a reasonable rate.[12] - For nucleophilic substitution, ensure you have a good leaving group (e.g., triflate is better than tosylate or mesylate).[4] |
| Degradation of Starting Material or Product | - Check the stability of your protecting groups under the reaction conditions. Some protecting groups may be labile to acidic or basic conditions generated during the reaction. - Minimize reaction time to prevent the formation of degradation byproducts. |
| Poor Solubility of Reagents | - Use an appropriate solvent. Acetonitrile is a common solvent for nucleophilic fluorination reactions.[4] |
| Issues with Fluoride Source (for ¹⁸F) | - In radiolabeling, the reactivity of [¹⁸F]fluoride is enhanced by using a phase-transfer catalyst like Kryptofix 2.2.2™ in combination with a potassium carbonate base.[4][5][14] |
Problem 2: Incorrect Stereoisomer or Mixture of Isomers
| Possible Cause | Suggested Solution |
| Non-Stereospecific Reaction | - For nucleophilic displacement of a secondary hydroxyl group, an Sₙ2 reaction is expected, which results in an inversion of configuration.[6][12] Ensure your starting material has the correct stereochemistry to yield the desired product. For 4-fluoro-D-glucose, this often means starting with a D-galactose derivative.[1] |
| Elimination Side Reactions | - Bulky bases or high temperatures can favor elimination reactions over substitution. Use a milder base and carefully control the temperature. |
| Isomerization | - Isomerization can occur under certain acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral or buffered conditions where possible. |
Problem 3: Difficulty in Removing Protecting Groups
| Possible Cause | Suggested Solution |
| Protecting Groups are too Stable | - Ensure you are using the correct deprotection conditions for your specific protecting groups (e.g., acid hydrolysis for acetyl groups, hydrogenolysis for benzyl groups).[10][15] |
| Product is Unstable to Deprotection Conditions | - If the product is sensitive to the deprotection conditions, consider using a milder method or a different set of protecting groups in a future synthesis. For example, solid-phase acid hydrolysis using a cation exchange resin can be a milder alternative to liquid acids for removing acetyl groups.[15] |
| Incomplete Deprotection | - Increase the reaction time or the amount of reagent used for deprotection. Monitor the reaction by TLC or HPLC to ensure it goes to completion. |
Problem 4: Challenges in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Byproducts | - Optimize the chromatography conditions (e.g., solvent system, column type). Reverse-phase chromatography (e.g., using a C18 column) is often effective for separating polar compounds like sugars.[4] - Consider using a different purification technique, such as ion-exchange chromatography, especially if charged impurities are present.[16] |
| Presence of Unreacted Starting Material | - Ensure the reaction has gone to completion before work-up. If the starting material is difficult to separate, consider adjusting the stoichiometry of the reagents to drive the reaction further. |
| Residual Solvents or Reagents | - Use appropriate extraction and washing steps during the work-up. For radiopharmaceutical synthesis, purification is often automated using a series of cartridges (e.g., anion exchange, C18, and alumina) to remove impurities.[4][16] |
Experimental Protocols & Methodologies
General Workflow for Nucleophilic Fluorination of a Protected Sugar
This workflow outlines the key steps in a typical synthesis of a fluorinated sugar via nucleophilic substitution.
Caption: General workflow for the synthesis of 4-FDG via nucleophilic substitution.
Troubleshooting Logic for Low Reaction Yield
This diagram illustrates a logical approach to troubleshooting low yields in your synthesis.
Caption: A troubleshooting decision tree for addressing low synthesis yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Fluorination with F/sub 2/. A convenient synthesis of 2-deoxy-2-fluoro-D-glucose (Journal Article) | OSTI.GOV [osti.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. researchgate.net [researchgate.net]
- 15. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: 4-Deoxy-4-fluoro-D-glucose (4-FDG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 4-Deoxy-4-fluoro-D-glucose (4-FDG) in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the preparation and use of 4-FDG solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your assay results, it could be due to the degradation of your 4-FDG solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Verify storage conditions of stock and working solutions. | Aliquot stock solutions and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] |
| pH of the Solution | Measure the pH of your experimental buffer. | For optimal stability, maintain a pH between 4.5 and 7.5.[2] Sugars like glucose are generally most stable in slightly acidic conditions. |
| Contamination | Check for signs of microbial growth in your solutions. | Use sterile technique when preparing solutions. Filter-sterilize solutions if necessary. |
| High Temperature | Review the incubation temperature of your experiment. | Avoid prolonged exposure to high temperatures, as heat can accelerate the degradation of sugars.[3] |
Logical Workflow for Troubleshooting Inconsistent Results
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for 4-FDG?
4-FDG is soluble in water, ethanol, and DMSO.[1] For long-term storage, it is recommended to prepare stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] The powder form is stable for years when stored at -20°C.[1]
| Storage Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data summarized from InvivoChem product information.[1] |
Q2: What is the optimal pH range for 4-FDG solutions?
Based on stability studies of the analogous compound 2-[18F]FDG, a pH range of 4.5 to 7.5 is recommended to ensure stability.[2] Extreme pH values should be avoided as acidic or alkaline conditions can promote the degradation of sugars.
Q3: How does temperature affect the stability of 4-FDG in solution?
Elevated temperatures can accelerate the degradation of glucose and its analogs. Studies on 2-[18F]FDG have shown it to be stable for up to 10 hours at room temperature (15-30°C) and even at higher temperatures (35-40°C).[2][3] However, for non-radiolabeled 4-FDG in a research setting, it is best practice to minimize exposure to high temperatures to prevent any potential degradation over longer experimental periods.
Q4: What are the potential degradation pathways for 4-FDG?
While specific degradation pathways for 4-FDG are not extensively documented, they are likely to be similar to those of glucose under acidic or basic conditions. In acidic solutions, glucose can dehydrate to form 5-hydroxymethylfurfural (5-HMF). In alkaline solutions, rearrangement reactions can occur. The carbon-fluorine bond in 4-FDG is very stable, so degradation is more likely to involve other parts of the molecule.
Potential Degradation Pathway of 4-FDG
Q5: How can I check the purity and stability of my 4-FDG solution?
You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your 4-FDG solution.[2][4] Comparing the chromatogram of your working solution to a freshly prepared standard can reveal the presence of degradation products. ¹⁹F NMR spectroscopy can also be used to detect fluorinated metabolites or degradation products.[5][6]
Experimental Protocols
Protocol 1: Stability Assessment of 4-FDG by HPLC
This protocol provides a general method for assessing the stability of a 4-FDG solution over time.
Materials:
-
This compound (4-FDG)
-
HPLC-grade water and acetonitrile
-
Buffers of desired pH (e.g., phosphate or citrate buffers)
-
HPLC system with a suitable detector (e.g., Refractive Index or ELSD)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of 4-FDG in your chosen solvent (e.g., water) at a known concentration (e.g., 1 mg/mL). This will serve as your time-zero standard.
-
Preparation of Test Solutions: Prepare solutions of 4-FDG in the buffers you wish to test (e.g., pH 4, 7, and 9).
-
Incubation: Store the test solutions under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each test solution.
-
HPLC Analysis:
-
Inject the time-zero standard to determine the initial retention time and peak area of pure 4-FDG.
-
Inject each of the test solution aliquots.
-
Use a mobile phase suitable for HILIC, such as a gradient of acetonitrile and water.
-
-
Data Analysis:
-
Compare the chromatograms of the test solutions to the standard.
-
A decrease in the peak area of 4-FDG and the appearance of new peaks indicate degradation.
-
Calculate the percentage of remaining 4-FDG at each time point to determine the degradation rate.
-
Experimental Workflow for HPLC Stability Assay
References
- 1. This compound | Biochemical Assay Reagents | 29218-07-3 | Invivochem [invivochem.com]
- 2. severin.su [severin.su]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. Tissue-specific differences in 2-fluoro-2-deoxyglucose metabolism beyond FDG-6-P: a 19F NMR spectroscopy study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 4-Deoxy-4-fluoro-D-glucose (4-FDG) for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4-Deoxy-4-fluoro-D-glucose (4-FDG) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 4-FDG uptake in cells?
A1: 4-FDG, a glucose analog, is transported into cells primarily through glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 4-FDG-6-phosphate.[1][2] Unlike glucose-6-phosphate, 4-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[2][3] This intracellular accumulation allows for the measurement of glucose uptake.
Q2: What is a recommended starting concentration for 4-FDG in a cell assay?
A2: The optimal concentration of 4-FDG can vary depending on the cell type and experimental conditions. However, a good starting point for in vitro uptake assays is a final concentration of 0.1 mM 4-FDG in a glucose-free medium .[4] Other studies using similar glucose analogs have used concentrations ranging from 2.5 mM to 10 mM in media with varying glucose levels.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with 4-FDG?
A3: Shorter incubation times are often recommended to measure the initial rate of glucose uptake. Studies have shown that incubation times of 10 to 60 minutes are effective.[4] Shorter incubation periods (e.g., 10 minutes) may yield more stable and reproducible uptake data compared to longer incubations.[4]
Q4: Can 4-FDG be toxic to my cells?
A4: Yes, at high concentrations, 4-FDG and similar glucose analogs can be cytotoxic. Studies on the related compound 2-deoxy-D-glucose (2DG) have shown that it can inhibit cell growth and induce apoptosis in a dose-dependent manner, with effects observed at concentrations between 4 mM and 12 mM.[7] It is essential to determine the non-toxic concentration range for your specific cell line by performing a cell viability assay (e.g., MTT or LDH assay) with increasing concentrations of 4-FDG.
Q5: Why is it important to use a glucose-free medium for the 4-FDG uptake step?
A5: Glucose in the medium will compete with 4-FDG for uptake by glucose transporters, which can lead to an underestimation of the uptake rate.[4] Performing the uptake assay in a glucose-free buffer or medium ensures that the measured signal is primarily from the uptake of 4-FDG.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Incomplete washing of cells after 4-FDG incubation. | - Increase the number and volume of washes with ice-cold PBS after the incubation step. Ensure complete removal of the washing buffer between each step. |
| 2. Non-specific binding of 4-FDG to the plate or cell surface. | - Include a blocking step with a solution like bovine serum albumin (BSA) before adding 4-FDG. | |
| 3. Autofluorescence of cells or reagents (if using a fluorescent detection method). | - Include a control group of unstained cells to measure baseline autofluorescence and subtract this from your experimental values.[8] | |
| Low Signal or No Uptake | 1. Low expression of glucose transporters (GLUTs) in the cell line. | - Confirm GLUT expression in your cell line using techniques like western blotting or qPCR. Consider using a positive control cell line known to have high glucose uptake. |
| 2. Sub-optimal 4-FDG concentration. | - Perform a dose-response experiment to determine the optimal 4-FDG concentration for your cell line. | |
| 3. Insufficient incubation time. | - Increase the incubation time with 4-FDG, but be mindful that longer incubations may not reflect the initial uptake rate.[4] | |
| 4. Competition from glucose in the medium. | - Ensure that the uptake step is performed in a glucose-free medium.[4] | |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. | - Ensure a homogenous single-cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution. |
| 2. "Edge effects" in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a more uniform environment across the plate. | |
| 3. Inconsistent incubation times across the plate. | - Stagger the addition and removal of reagents to ensure that all wells have the same incubation time, especially for the 4-FDG uptake step. |
Data Presentation
Recommended Concentration Ranges for Glucose Analogs in Cell Assays
| Glucose Analog | Cell Type | Concentration | Medium Condition | Reference |
| 4-FDG | Rat Prostate Adenocarcinoma | 0.1 mM | Glucose-free | [4] |
| 2-Deoxy-D-glucose (2DG) | Various Cancer Cell Lines | 2.5 mM | 5 mM Glucose | [5] |
| 19-FDG (non-radioactive) | HeLa Cells | 10 mM | Standard Culture Medium | [6] |
| 2-Deoxy-D-glucose (2DG) | Human Breast Cancer | 4 - 12 mM (inhibitory) | Standard Culture Medium | [7] |
Experimental Protocols
General Protocol for a 4-FDG Uptake Assay
This protocol provides a general framework. Optimization of cell number, 4-FDG concentration, and incubation times is recommended for each specific cell line and experimental setup.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Glucose Starvation:
-
Gently wash the cells twice with warm, sterile Phosphate-Buffered Saline (PBS).
-
Replace the culture medium with a glucose-free medium (e.g., Krebs-Ringer-Phosphate-HEPES buffer or glucose-free DMEM).
-
Incubate the cells for 1-2 hours to deplete intracellular glucose stores.
-
-
4-FDG Incubation:
-
Prepare a working solution of 4-FDG in the glucose-free medium at the desired final concentration (e.g., starting with 0.1 mM).
-
Remove the starvation medium and add the 4-FDG solution to the cells.
-
Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C.
-
-
Stopping the Uptake:
-
To stop the uptake, quickly remove the 4-FDG solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular 4-FDG.
-
-
Cell Lysis and Detection:
-
Lyse the cells using a suitable lysis buffer.
-
The intracellular accumulation of 4-FDG-6-phosphate can be quantified using various methods, such as enzymatic assays that measure the product of a downstream reaction or, if using a labeled version of 4-FDG (e.g., fluorescent), by measuring the signal intensity.
-
Mandatory Visualization
Caption: Cellular uptake and metabolic trapping of 4-FDG.
Caption: General experimental workflow for a 4-FDG uptake assay.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 3. youtube.com [youtube.com]
- 4. Fluorodeoxyglucose uptake in vitro: aspects of method and effects of treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation [frontiersin.org]
- 6. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: 4-Deoxy-4-fluoro-D-glucose (4-FDG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of 4-Deoxy-4-fluoro-D-glucose (4-FDG) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-FDG) and what is its primary mechanism of action?
A1: this compound (4-FDG) is a synthetic analog of D-glucose where the hydroxyl group at the C-4 position is replaced by a fluorine atom. Its primary mechanism of action involves cellular uptake via glucose transporters (GLUTs and SGLTs), followed by phosphorylation by hexokinase to form this compound-6-phosphate (4-FDG-6P).[1] Due to the fluorine substitution, 4-FDG-6P is a poor substrate for downstream glycolytic enzymes such as phosphoglucose isomerase, leading to its intracellular accumulation (metabolic trapping). This principle is leveraged in various research applications, including imaging and as a metabolic probe.
Q2: What are the potential off-target effects of 4-FDG in mammalian cells?
A2: While 4-FDG is a valuable tool, it can exert several off-target effects that may confound experimental results. These include:
-
Inhibition of Glycosylation: Fluorinated sugar analogs, including derivatives of 4-FDG, have been shown to interfere with the biosynthesis of glycosaminoglycans and N-linked glycosylation.[2] This can impact the function of a wide range of proteins.
-
Alteration of Metabolic Pathways: Although 4-FDG-6P is a poor substrate for progression through glycolysis, it can act as a substrate for glucose-6-phosphate isomerase, potentially leading to the formation of 4-deoxy-4-fluoro-D-fructose-6-phosphate.[1] This can have downstream effects on glycolysis and the pentose phosphate pathway (PPP).
-
Induction of Cellular Stress: Disruption of glycosylation can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR), a cellular stress pathway.[3][4]
-
Inhibition of Protein Biosynthesis: At higher concentrations, some 4-fluoro-glucose analogs have been observed to reduce protein synthesis.
Q3: How does the off-target profile of 4-FDG compare to the more commonly used 2-Deoxy-2-fluoro-D-glucose (2-FDG)?
A3: Both 4-FDG and 2-FDG are glucose analogs that are metabolically trapped after phosphorylation. However, their off-target profiles may differ due to the position of the fluorine atom. 2-FDG is a known inhibitor of hexokinase and can interfere with N-linked glycosylation.[2] While 4-FDG is also expected to affect these processes, the extent and specific interactions may vary. A key difference lies in their transport: 2-FDG is a good substrate for GLUTs but not for sodium-dependent glucose cotransporters (SGLTs), whereas 4-FDG may have different affinities for these transporter families, which could lead to differential cellular uptake and tissue distribution.[5]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
Possible Cause: Off-target inhibition of glycolysis, glycosylation, or protein synthesis leading to cellular stress and reduced ATP production.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of 4-FDG that provides a sufficient experimental window without causing significant cytotoxicity.
-
ATP Level Measurement: Quantify intracellular ATP levels to assess the impact of 4-FDG on cellular energy metabolism. A significant drop in ATP suggests interference with energy production pathways.
-
Control Experiments:
-
Glucose Competition: Co-incubate cells with excess D-glucose to see if the observed effects are due to competition for glucose transporters and metabolic enzymes.
-
Non-metabolizable Glucose Analog Control: Use a non-metabolizable glucose analog like L-glucose as a negative control to distinguish metabolic effects from other potential interactions.
-
Issue 2: Altered Protein Function or Localization
Possible Cause: Interference with N-linked glycosylation, which is crucial for the proper folding, stability, and trafficking of many proteins.
Troubleshooting Steps:
-
Analysis of Glycosylation Status: Assess the glycosylation status of specific proteins of interest using techniques such as:
-
Western Blotting: Look for shifts in molecular weight that may indicate altered glycosylation. Treatment with glycosidases like PNGase F can confirm the presence of N-linked glycans.
-
Lectin Blotting: Use specific lectins that bind to certain glycan structures to detect changes in glycosylation patterns.
-
-
Unfolded Protein Response (UPR) Activation: Monitor the activation of the UPR pathway by measuring the expression levels of UPR markers such as BiP/GRP78, CHOP, and the splicing of XBP1 mRNA. Activation of the UPR is a strong indicator of ER stress, which can be induced by impaired glycosylation.[3][4]
Issue 3: Inconsistent or Unexplained Metabolic Readouts
Possible Cause: 4-FDG may have complex effects on metabolic pathways beyond simple metabolic trapping, including partial metabolism and allosteric regulation of enzymes.
Troubleshooting Steps:
-
Metabolite Profiling: Use techniques like mass spectrometry or NMR to analyze the intracellular levels of key metabolites in glycolysis and the pentose phosphate pathway to understand how 4-FDG is perturbing these pathways.
-
Enzyme Activity Assays: Directly measure the activity of key metabolic enzymes like hexokinase and glucose-6-phosphate isomerase in the presence of 4-FDG and 4-FDG-6P to determine if they are being inhibited or allosterically modulated.
Data Summary
Table 1: Potential Off-Target Interactions of this compound and its Analogs
| Target/Process | Observed Effect | Compound | Cell/System | Concentration | Reference |
| Glycosaminoglycan Biosynthesis | Inhibition | 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Hepatocytes | 1.0 mM | [1] |
| Protein Biosynthesis | Inhibition | 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Hepatocytes | 1.0 mM | [1] |
| Glucose-6-Phosphate Isomerase | Substrate | This compound-6-phosphate | Yeast | Not specified | [1] |
| Phosphofructokinase | Substrate | 4-Deoxy-4-fluoro-D-fructose-6-phosphate | Yeast | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessment of 4-FDG-Induced Cytotoxicity and ATP Depletion
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Treatment: Treat cells with a range of 4-FDG concentrations for the desired experimental duration. Include untreated and vehicle-treated controls.
-
Cell Viability Assay: At the end of the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
ATP Measurement:
-
Lyse the cells according to the manufacturer's protocol of an ATP measurement kit (e.g., a luciferase-based assay).
-
Measure the luminescence, which is proportional to the ATP concentration.
-
Normalize the ATP levels to the cell number or total protein concentration.
-
-
Data Analysis: Plot the dose-response curves for both cell viability and ATP levels to determine the IC50 values.
Protocol 2: Evaluation of N-linked Glycosylation Inhibition
-
Metabolic Labeling: Culture cells in the presence of 4-FDG and a radiolabeled mannose analog (e.g., [³H]mannose).
-
Protein Extraction: Lyse the cells and precipitate the total protein using trichloroacetic acid (TCA).
-
Quantification of Radiolabel Incorporation: Measure the amount of incorporated radioactivity in the protein pellet using a scintillation counter. A decrease in mannose incorporation in the presence of 4-FDG suggests inhibition of N-linked glycosylation.
-
Endo H Digestion (for specific glycoproteins):
-
Immunoprecipitate the glycoprotein of interest.
-
Treat the immunoprecipitate with Endoglycosidase H (Endo H), which cleaves high-mannose and hybrid N-linked glycans but not complex glycans.
-
Analyze the protein by SDS-PAGE and Western blotting. An increase in the sensitivity of the glycoprotein to Endo H digestion (observed as a faster migrating band) in 4-FDG-treated cells indicates an accumulation of immature N-glycans, a hallmark of glycosylation inhibition.
-
Visualizations
Caption: Unfolded Protein Response (UPR) activation due to 4-FDG.
Caption: Workflow for assessing 4-FDG off-target effects.
Caption: Troubleshooting logic for 4-FDG experiments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The unfolded protein response: a stress signaling pathway critical for health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Deoxy-4-fluoro-D-glucose (4-FDG) Experimental Artifacts
Welcome to the technical support center for 4-Deoxy-4-fluoro-D-glucose (4-FDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of 4-FDG.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store this compound?
A1: For short-term storage, 4-FDG may be kept at room temperature. However, for long-term storage, it is recommended to store it at -20°C. To ensure maximum recovery of the product, centrifuge the original vial before removing the cap.[1]
Q2: Is 4-FDG stable in aqueous solutions and cell culture media?
A2: While specific stability data for 4-FDG in various buffers and media is not extensively published, it is a common practice to prepare fresh solutions for each experiment to minimize potential degradation. As a glucose analog, it is generally expected to have good solubility in aqueous solutions. For radiolabeled analogs like [18F]FDG, stability is a critical parameter, and decomposition can occur over time, influenced by factors like temperature and pH.[2] It is advisable to assume that similar factors could affect non-radiolabeled 4-FDG during prolonged storage in solution.
In Vitro Cell-Based Assays
Q3: I am observing unexpected cytotoxicity after treating my cells with 4-FDG. What could be the cause?
A3: Unexpected cytotoxicity could be due to several factors:
-
Inhibition of Glycolysis: While 4-FDG is a substrate for some glucose transporters, its downstream metabolic fate can be complex. If phosphorylated, it may inhibit key glycolytic enzymes, leading to energy depletion and cell death, similar to the mechanism of 2-deoxy-D-glucose (2-DG).
-
Off-Target Effects: 4-FDG and its analogs can have off-target effects, such as inhibiting glycosaminoglycan biosynthesis, which is crucial for cell signaling and structure.[3] This disruption can lead to cytotoxicity.
-
High Concentrations: The concentrations used may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration range.
Q4: My glucose uptake assay results are inconsistent when using 4-FDG as a competitor. Why?
A4: Inconsistent results in glucose uptake assays can arise from:
-
Transporter Specificity: 4-FDG is a substrate for both GLUT and SGLT transporters.[4] If your cell line expresses multiple transporter types, the competition kinetics can be complex. The expression levels of these transporters can also vary with cell density and culture conditions.
-
Assay Conditions: Factors such as incubation time, temperature, and the concentration of the labeled glucose analog can all impact the results. Ensure these parameters are consistent across all experiments.
-
Cell Health: Variations in cell viability and density between wells can lead to inconsistent uptake measurements.
Q5: Can 4-FDG be used to measure cell proliferation?
A5: Studies with the related compound 2-FDG suggest that its uptake correlates more strongly with the number of viable cells rather than the rate of proliferation.[1] It is likely that 4-FDG behaves similarly, serving as a marker of metabolically active, viable cells.
Biochemical Assays
Q6: Can 4-FDG interfere with enzyme assays other than those in glycolysis?
A6: Yes. For example, in E. coli, 4-FDG has been shown to be an uncompetitive inhibitor of β-galactosidase.[4] It is plausible that it could have inhibitory effects on other enzymes, particularly those that recognize glucose or related structures. It is important to run appropriate controls to test for direct enzyme inhibition by 4-FDG in your specific assay.
Troubleshooting Guides
Unexpected Cell Viability/Cytotoxicity
| Symptom | Possible Cause | Troubleshooting Steps |
| High cell death at expected non-toxic concentrations. | 1. High sensitivity of the cell line: Different cell lines have varying sensitivities to metabolic inhibitors. 2. Off-target effects: Inhibition of pathways other than glycolysis, such as glycosaminoglycan biosynthesis.[3] 3. Contamination of the compound. | 1. Perform a dose-response experiment to determine the IC50 for your cell line. Start with a lower concentration range. 2. Assess markers of other metabolic pathways that might be affected (e.g., protein glycosylation). 3. Verify the purity of your 4-FDG stock. |
| No effect on cell viability at high concentrations. | 1. Cell line resistance: Some cancer cell lines may have metabolic plasticity that allows them to bypass glycolysis inhibition. 2. Compound degradation: The 4-FDG stock solution may have degraded. | 1. Consider using a different cell line or a combination of inhibitors. 2. Prepare a fresh stock solution of 4-FDG for each experiment. |
Variability in Glucose Uptake Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High well-to-well variability. | 1. Inconsistent cell seeding: Uneven cell numbers across the plate. 2. Edge effects: Temperature and humidity gradients in multi-well plates. 3. Inconsistent incubation times. | 1. Ensure a homogenous cell suspension before seeding and visually inspect the plate after seeding. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS. 3. Stagger the addition and removal of reagents to ensure consistent incubation times for all wells. |
| Low or no inhibition of glucose uptake by 4-FDG. | 1. Low expression of relevant transporters (GLUT/SGLT) in the cell line. 2. Suboptimal concentration of 4-FDG. | 1. Characterize the expression of glucose transporters in your cell line. 2. Perform a dose-response curve to determine the optimal inhibitory concentration of 4-FDG. |
Off-Target Effects on Glycosylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced protein glycosylation or altered cell surface glycan profile. | Inhibition of glycosaminoglycan (GAG) biosynthesis: Acetylated 4-deoxy-4-fluoro analogues of N-acetylglucosamine and N-acetylgalactosamine have been shown to inhibit GAG biosynthesis.[3] | 1. Measure the incorporation of radiolabeled precursors (e.g., [3H]glucosamine, [35S]sulfate) into GAGs. 2. Analyze changes in cell surface glycans using lectin staining or other glycomic techniques. |
Quantitative Data Summary
| Compound | Assay | Cell Line/System | Concentration | Effect | Reference |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Glycosaminoglycan Biosynthesis | Primary mouse hepatocytes | 1.0 mM | Reduction of [3H]GlcN incorporation to 12% of control. | [3] |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Glycosaminoglycan Biosynthesis | Primary mouse hepatocytes | 1.0 mM | Reduction of [35S]SO4 incorporation to 18% of control. | [3] |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Glycosaminoglycan Biosynthesis | Primary mouse hepatocytes | 1.0 mM | Reduction of [3H]GlcN incorporation to 1% of control. | [3] |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Glycosaminoglycan Biosynthesis | Primary mouse hepatocytes | 1.0 mM | Reduction of [35S]SO4 incorporation to 9% of control. | [3] |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Protein Biosynthesis | Primary mouse hepatocytes | 1.0 mM | Reduction of [14C]Leu incorporation to 57% of control. | [3] |
| This compound (4FG) | Cellular Uptake | E. coli (resting cells) | N/A | 0.06 mg/mg dry weight | [4] |
| This compound (4FG) | Enzyme Inhibition | E. coli β-galactosidase | N/A | Uncompetitive inhibitor | [4] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of 4-FDG in a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (4-FDG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of 4-FDG in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of 4-FDG in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and replace it with medium containing different concentrations of 4-FDG. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
References
- 1. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. severin.su [severin.su]
- 3. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 4-Deoxy-4-fluoro-D-glucose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with synthetic 4-Deoxy-4-fluoro-D-glucose (4-FDG).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic 4-FDG in a question-and-answer format.
Question 1: After deprotection of the acetylated 4-FDG precursor, I observe multiple spots on my TLC plate. How can I isolate the pure 4-FDG?
Answer: The presence of multiple spots on a TLC plate following deprotection is a common issue, often indicating incomplete deprotection or the presence of side products. The spots could correspond to the fully protected precursor, partially deprotected intermediates, the desired 4-FDG, and potential epimers.
A multi-step purification strategy is often necessary. A common approach involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) for high purity.
Recommended Protocol:
-
Initial Cleanup with Solid-Phase Extraction (SPE): Use a sequence of SPE cartridges to remove major impurities. A typical setup includes a C18 reverse-phase cartridge followed by an anion exchange column and an alumina column.[1] The C18 cartridge will retain unhydrolyzed or partially hydrolyzed acetylated precursors, while the more polar 4-FDG will elute.[1][2]
-
High-Resolution Purification with HPLC: For obtaining highly pure 4-FDG, preparative HPLC is recommended. A normal-phase column with a mobile phase of acetonitrile and water is often effective for separating sugars.[3][4]
Question 2: My final product shows low yield after purification. What are the potential causes and how can I improve it?
Answer: Low yield can be attributed to several factors throughout the synthesis and purification process. Identifying the specific step where product loss is occurring is crucial.
Potential Causes and Solutions:
-
Incomplete Reaction or Deprotection: Monitor the reaction closely using TLC or HPLC to ensure it goes to completion. If the deprotection is incomplete, consider extending the reaction time or using a stronger base/acid for hydrolysis.[1][2]
-
Product Degradation: Alkaline hydrolysis, while efficient, carries a risk of epimerization of the desired product to 4-deoxy-4-fluoro-D-mannose, especially at elevated temperatures.[5] Performing the hydrolysis at room temperature can minimize this side reaction.[5]
-
Suboptimal Purification Strategy: Using an inappropriate purification method can lead to significant product loss. For instance, if the desired product co-elutes with impurities, a different chromatographic condition or a different type of stationary phase should be explored.
-
Inefficient Extraction from SPE Cartridges: Ensure proper conditioning of the SPE cartridges and use the appropriate elution solvents to maximize the recovery of 4-FDG.
Question 3: How can I confirm the identity and purity of my final 4-FDG product?
Answer: A combination of analytical techniques is essential to confirm the identity and assess the purity of the final product.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy method for initial purity assessment and for monitoring the progress of a reaction or purification.[1] A mobile phase of acetonitrile:water (e.g., 95:5 v/v) can be used. The Rf value of your product should be compared to a known standard if available.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate assessment of purity.[3][4] By comparing the retention time of your product with a standard and analyzing the peak area, you can determine the purity.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized 4-FDG.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for structural elucidation and confirmation of the stereochemistry of the fluorine atom.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic 4-FDG?
A1: Common impurities include:
-
Unhydrolyzed or partially hydrolyzed precursors: These are starting materials or intermediates where not all protecting groups have been removed.[1][2]
-
Epimers: Such as 4-deoxy-4-fluoro-D-mannose, which can form during the hydrolysis step.[5]
-
Solvents and reagents: Residual solvents from the reaction or purification steps (e.g., acetonitrile, ethanol) and reagents used in the synthesis.
Q2: What type of HPLC column is best suited for 4-FDG purification?
A2: A normal-phase column is often used for the separation of sugars like 4-FDG.[4] The mobile phase typically consists of a mixture of acetonitrile and water.[3][4] However, reverse-phase chromatography can also be employed, particularly for separating less polar, protected intermediates.
Q3: Is it necessary to use protecting groups in the synthesis of 4-FDG?
A3: Yes, protecting groups are crucial in carbohydrate chemistry to ensure regioselectivity during the fluorination step.[6][7] Hydroxyl groups that are not intended to react must be protected to prevent unwanted side reactions. Acetyl (Ac) and benzyl (Bn) groups are common protecting groups used in sugar synthesis.[8]
Q4: What are the key differences in purification strategies for radiolabeled [¹⁸F]FDG versus non-radiolabeled 4-FDG?
A4: The fundamental purification principles are similar. However, for [¹⁸F]FDG, the process is typically automated and performed in a shielded hot cell due to the high levels of radioactivity.[9] The purification is also designed to be very rapid to minimize radioactive decay. Solid-phase extraction using cartridges is the most common method for routine [¹⁸F]FDG production.[1][10] For non-radiolabeled 4-FDG, researchers have more flexibility in terms of time and can utilize more time-consuming but higher-resolution techniques like preparative HPLC to achieve very high chemical purity.
Data Presentation
Table 1: Comparison of Purification Techniques for Fluorinated Glucose Derivatives
| Purification Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Adsorption/partition chromatography | >95% (radiochemical)[1] | Fast, suitable for automation, effective for initial cleanup.[11] | Lower resolution compared to HPLC, may not separate close-eluting impurities. |
| High-Performance Liquid Chromatography (HPLC) | Partition/adsorption chromatography | >98%[12] | High resolution, excellent for separating complex mixtures and achieving high purity. | More time-consuming, requires specialized equipment. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography | Qualitative assessment | Simple, rapid, and inexpensive for monitoring reactions.[1] | Not suitable for preparative scale, provides qualitative rather than quantitative purity. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Purification of 4-FDG
Objective: To remove the majority of non-polar impurities, including partially and fully acetylated precursors, from the crude 4-FDG product after hydrolysis.
Materials:
-
Crude 4-FDG solution (post-hydrolysis)
-
C18 Sep-Pak cartridge
-
Anion exchange Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
-
Deionized water
-
Ethanol
-
Acetonitrile
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.
-
Condition the anion exchange and alumina cartridges according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the crude 4-FDG solution onto the conditioned C18 cartridge.
-
-
Elution and Collection:
-
Wash the C18 cartridge with a sufficient volume of deionized water to elute the polar 4-FDG. The less polar, acetylated impurities will be retained on the cartridge.[1][2]
-
Pass the eluted solution containing 4-FDG through the anion exchange and alumina cartridges to remove any remaining ionic impurities and residual fluoride.[1]
-
-
Analysis:
-
Analyze the collected fractions by TLC or HPLC to determine which fractions contain the purified 4-FDG.
-
Protocol 2: Preparative HPLC for High-Purity 4-FDG
Objective: To obtain highly pure 4-FDG from a partially purified sample.
Materials:
-
Partially purified 4-FDG solution (from SPE)
-
HPLC system with a preparative normal-phase column (e.g., silica-based)
-
Mobile Phase: Acetonitrile:Water (e.g., 95:5 v/v)
-
HPLC-grade solvents
-
Collection vials
Procedure:
-
System Preparation:
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve the partially purified 4-FDG in the mobile phase and inject it onto the column.
-
-
Chromatographic Separation:
-
Run the HPLC method, monitoring the elution profile with a suitable detector (e.g., refractive index detector for non-UV active sugars).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the 4-FDG peak.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Final Product Analysis:
-
Analyze the final product for purity using analytical HPLC, MS, and NMR.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common purification issues of this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved quality control of [18F]FDG by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. Significance of Cartridges and Resins used in a Purification Column during 18F-fluorodeoxyglucose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of 2-[18F]fluoro-2-deoxy-d-glucose by on-chip solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Technical Support Center: Enhancing ¹⁹F NMR Signals for 4-Deoxy-4-fluoro-D-glucose (4-FDG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxy-4-fluoro-D-glucose (4-FDG) in ¹⁹F NMR experiments. Our aim is to help you overcome common challenges and enhance your signal for high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low ¹⁹F NMR signal when working with 4-FDG?
A1: A low ¹⁹F NMR signal for 4-FDG can stem from several factors:
-
Low Concentration: The sample may have a low concentration of 4-FDG.
-
Suboptimal Acquisition Parameters: The experimental parameters may not be optimized for your specific sample and spectrometer.[1]
-
Poor Magnetic Field Homogeneity: Inadequate shimming can lead to broad peaks and reduced signal height.[2]
-
High Sample Viscosity: Increased viscosity can lead to broader lines due to more efficient T₂ relaxation.[2]
-
Instrumental Issues: Problems with the probe tuning and matching can significantly impact signal intensity.[1]
Q2: How can I improve the resolution of my ¹⁹F NMR spectrum for 4-FDG?
A2: To enhance spectral resolution, consider the following:
-
Shimming: Proper shimming of the magnet is crucial to optimize the magnetic field homogeneity. A narrow, symmetrical peak for a known singlet in a proton spectrum is a good indicator of a well-shimmed magnet.[2]
-
Acquisition Time (AT): A longer acquisition time provides better digital resolution. For high-resolution spectra, an AT of 2-3 seconds is recommended.[2]
-
Spectral Width (SW): Ensure the spectral width is just large enough to encompass all ¹⁹F signals of interest. An unnecessarily large spectral width will decrease resolution for a fixed number of data points.[2]
-
Sample Preparation: Ensure your sample is fully dissolved and free of any precipitates, as this can cause severe field inhomogeneity.[2] Using high-quality NMR tubes can also help minimize distortions in the magnetic field.[2]
Q3: What are some advanced techniques to significantly boost the ¹⁹F NMR signal of 4-FDG?
A3: For substantial signal enhancement, you can explore the following methods:
-
Dynamic Nuclear Polarization (DNP): DNP can dramatically increase signal intensity by transferring the high polarization of electron spins to the nuclear spins.[3] DNP-enhanced NMR has been shown to provide significant signal gains for fluorinated molecules.[4][5]
-
Chemical Exchange Saturation Transfer (CEST): CEST is a sensitive technique that can detect low concentrations of molecules with exchangeable protons, like the hydroxyl groups on 4-FDG.[6] It can provide enhancement factors of up to 10³ over direct detection.[6]
-
Paramagnetic Relaxation Enhancement (PRE): The addition of a paramagnetic agent can shorten the longitudinal relaxation time (T₁), allowing for shorter recycle delays and more scans in a given amount of time, thus improving the signal-to-noise ratio.[7]
Troubleshooting Guide
Issue 1: Weak or Noisy ¹⁹F Signal
Question: I am observing a very weak or noisy ¹⁹F signal from my 4-FDG sample. What steps can I take to improve it?
Answer:
A weak signal is a common issue that can often be resolved by systematically checking your sample preparation and acquisition parameters.
Troubleshooting Steps:
-
Verify Sample Concentration: Ensure the concentration of 4-FDG is sufficient for detection. If possible, try preparing a more concentrated sample.
-
Optimize Acquisition Parameters:
-
Number of Scans (nt): Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
-
Receiver Gain: Adjust the receiver gain. An 'ADC overflow' error indicates the gain is too high.[1]
-
Pulse Width: Calibrate the 90° pulse width for ¹⁹F on your specific sample.[1]
-
Relaxation Delay (d1): For quantitative experiments, set the relaxation delay to at least 7 times the longest T₁ of your analyte.[1] For routine screening, a shorter delay can be used to acquire more scans in a shorter time. The addition of a paramagnetic relaxation agent can help shorten T₁.[7]
-
-
Check Probe Tuning and Matching: Ensure the probe is correctly tuned and matched for the ¹⁹F frequency.[1] This is a critical step for maximizing signal transmission and reception.
-
Proton Decoupling: Employing proton decoupling can enhance the signal-to-noise ratio and spectral resolution by collapsing the JFH multiplet structure and through the nuclear Overhauser effect (NOE).[8]
Issue 2: Poor Peak Shape and Resolution
Question: The peaks in my ¹⁹F NMR spectrum of 4-FDG are broad and poorly resolved. How can I sharpen them?
Answer:
Broad peaks can be caused by several factors, from magnetic field inhomogeneity to sample properties.
Troubleshooting Steps:
-
Shimming: This is the most critical step for improving resolution.[2]
-
Sample Quality:
-
Data Processing:
-
Apodization: Applying a window function, such as an exponential multiplication (line broadening), can improve the signal-to-noise ratio at the cost of some resolution. Conversely, a Gaussian window function can enhance resolution.
-
Experimental Protocols & Data
Protocol 1: Standard 1D ¹⁹F NMR Acquisition
This protocol outlines the basic steps for acquiring a standard 1D ¹⁹F NMR spectrum of 4-FDG.
-
Sample Preparation:
-
Dissolve a known quantity of 4-FDG in a deuterated solvent (e.g., D₂O).
-
Filter the solution into a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Acquisition:
-
Load a standard ¹⁹F experiment parameter set.
-
Set the spectral width (SW) to encompass all expected signals.[9]
-
Set the number of scans (nt) based on the sample concentration.
-
Set the relaxation delay (d1). For qualitative spectra, 1-2 seconds is often sufficient.
-
Acquire the data.
-
-
Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum.
-
Apply baseline correction.
-
Reference the spectrum using an appropriate standard.
-
Protocol 2: Chemical Exchange Saturation Transfer (CEST)
This protocol provides a general workflow for a CEST experiment to enhance the ¹⁹F signal from the hydroxyl groups of 4-FDG.
-
Sample Preparation: Prepare the 4-FDG sample as in the standard protocol.
-
Spectrometer Setup: Follow the standard setup procedure.
-
CEST Pulse Sequence:
-
Acquisition:
-
Acquire a series of spectra with the saturation pulse applied at different frequency offsets around the water resonance.
-
Acquire a reference spectrum (S₀) without the saturation pulse.
-
-
Data Analysis:
-
Plot the normalized signal intensity (S/S₀) as a function of the saturation frequency offset to generate a Z-spectrum.
-
The CEST effect is observed as a dip in the Z-spectrum at the chemical shift of the exchanging protons.
-
| Parameter | CEST for Glucose Analogs | Reference |
| B₁ Power | 5.9 µT | [6] |
| CEST Effect | Up to 30% | [6] |
| Enhancement Factor | ~10³ | [6] |
Protocol 3: Dynamic Nuclear Polarization (DNP)
This protocol describes a general approach for DNP-enhanced ¹⁹F NMR.
-
Sample Preparation:
-
Dissolve the 4-FDG sample in a suitable solvent containing a polarizing agent (e.g., a stable radical like AMUPol).[4]
-
The sample is typically frozen to form a glass.
-
-
Spectrometer Setup:
-
Use a dedicated DNP-NMR spectrometer equipped with a microwave source and a low-temperature magic-angle spinning (MAS) probe.
-
-
DNP Enhancement:
-
Cool the sample to cryogenic temperatures (e.g., ~100 K).
-
Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance (EPR) of the polarizing agent.[3]
-
-
Acquisition:
-
Acquire the ¹⁹F NMR spectrum while the sample is hyperpolarized. Cross-polarization (CP) from ¹H to ¹⁹F can be used for further enhancement.[5]
-
-
Data Processing: Process the spectrum as in a standard experiment.
| Technique | Reported Enhancement Factor (ε) | Reference |
| Direct ¹⁹F DNP | > 100 | [4] |
| ¹H-¹⁹F CP DNP | ~25-150 | [5] |
Visualizations
Caption: General ¹⁹F NMR workflow.
Caption: Troubleshooting low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-19F cross-polarization magic angle spinning dynamic nuclear polarization NMR investigation of advanced pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular imaging of tumors and metastases using chemical exchange saturation transfer (CEST) MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. F19 detection [nmr.chem.ucsb.edu]
- 10. cds.ismrm.org [cds.ismrm.org]
Technical Support Center: 4-Deoxy-4-fluoro-D-glucose (4-FDG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxy-4-fluoro-D-glucose (4-FDG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-FDG)?
A1: this compound is a synthetic, fluorinated analog of the sugar D-glucose. In this molecule, the hydroxyl group (-OH) at the C-4 position is replaced by a fluorine atom (-F). This structural modification allows it to be used as a tool to study glucose metabolism and transport, as well as to investigate its potential as an inhibitor of specific cellular processes.
Q2: What are the primary research applications of 4-FDG?
A2: 4-FDG is primarily used in glycobiology research.[1] It serves as a chemical probe to study metabolic pathways involving glucose. One notable application is its use as an inhibitor of glycosaminoglycan (GAG) biosynthesis.[2] By mimicking glucose, it can enter cells through glucose transporters, but its altered structure can disrupt downstream enzymatic processes.
Q3: How is 4-FDG metabolized in cells?
A3: Like D-glucose, 4-FDG is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is a substrate for hexokinase, which phosphorylates it to form this compound-6-phosphate (4-FDG-6P). However, due to the fluorine substitution, 4-FDG-6P cannot be further metabolized in the same way as glucose-6-phosphate in pathways like glycolysis or the pentose phosphate pathway. This leads to its accumulation within the cell, a principle known as metabolic trapping.[3]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
Below is a step-by-step guide to address common solubility challenges with 4-FDG.
Step 1: Solvent Selection
Start with the recommended solvents. While specific quantitative solubility data for 4-FDG is limited in publicly available literature, the following solvents are generally suggested.
-
Primary Recommendations:
-
DMSO (Dimethyl Sulfoxide): A good starting point for creating concentrated stock solutions. A concentration of 40 mg/mL in DMSO has been reported for preparing a stock solution.[4]
-
Water: 4-FDG is known to be soluble in water.[5]
-
Phosphate-Buffered Saline (PBS): For biological experiments, PBS is a suitable solvent. The related compound, 2-deoxy-D-glucose, has a solubility of approximately 10 mg/mL in PBS (pH 7.2).
-
-
Secondary Options:
-
DMF (Dimethylformamide): If solubility in DMSO is limited, DMF can be an alternative.
-
Ethanol: Can be used, but solubility may be lower compared to DMSO or water.
-
Step 2: Dissolution Protocol
If the powder does not dissolve readily, follow this protocol:
-
Weighing: Accurately weigh the desired amount of 4-FDG powder.
-
Solvent Addition: Add the selected solvent to the powder.
-
Mixing: Vortex or sonicate the mixture to aid dissolution. Gentle warming (to no more than 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.
-
Observation: Visually inspect the solution for any undissolved particles. If particles remain, consider the troubleshooting steps below.
Step 3: Troubleshooting Persistent Solubility Issues
If 4-FDG still does not dissolve, consider the following:
-
Increase Solvent Volume: The concentration may be too high for the chosen solvent. Gradually add more solvent until the compound dissolves completely.
-
Change the Solvent: If solubility is poor in an aqueous solvent like PBS, prepare a concentrated stock solution in DMSO first. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Note: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
pH Adjustment: For aqueous solutions, a slight adjustment of the pH may improve solubility, although there is no specific data on the pH-dependent solubility of 4-FDG.
-
Use of Co-solvents (for in vivo studies): For formulations intended for animal studies where aqueous solubility is low, co-solvents can be used. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[4][6]
Data Presentation
Table 1: Reported Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility/Concentration | Reference |
| This compound | Water | Soluble (qualitative) | [5] |
| This compound | DMSO | 40 mg/mL (for stock solution) | [4] |
| 2-deoxy-D-Glucose | DMSO | ~20 mg/mL | [7] |
| 2-deoxy-D-Glucose | DMF | ~10 mg/mL | [7] |
| 2-deoxy-D-Glucose | PBS (pH 7.2) | ~10 mg/mL | [7] |
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution of 4-FDG in DMSO
-
Materials:
-
This compound (MW: 182.15 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
-
-
Procedure:
-
Calculate the mass of 4-FDG required. For 1 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L * 1 L * 182.15 g/mol = 18.215 g
-
For 1 mL, you will need 18.215 mg.
-
-
Weigh out 18.215 mg of 4-FDG powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture until the 4-FDG is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol: Treating Cultured Cells with 4-FDG to Inhibit Glycosaminoglycan (GAG) Biosynthesis
This protocol is based on the known inhibitory effects of related fluorinated sugars on GAG biosynthesis.
-
Materials:
-
Cultured cells (e.g., Chinese Hamster Ovary cells)
-
Complete cell culture medium
-
100 mM 4-FDG stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the 100 mM 4-FDG stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest 4-FDG concentration).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared media containing different concentrations of 4-FDG or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Analysis: After incubation, assess the inhibition of GAG biosynthesis using appropriate assays, such as metabolic labeling with [³⁵S]sulfate followed by quantification of sulfated GAGs, or by using specific dyes that bind to GAGs.
-
Mandatory Visualizations
Diagram 1: Metabolic Fate of this compound
Caption: Cellular uptake and metabolic trapping of 4-FDG.
Diagram 2: Troubleshooting Workflow for 4-FDG Solubility
Caption: A logical workflow for resolving 4-FDG solubility issues.
Diagram 3: Inhibition of Glycosaminoglycan (GAG) Biosynthesis
Caption: Postulated inhibition of GAG biosynthesis by 4-FDG analogs.
References
- 1. Inhibition of Heparan Sulfate and Chondroitin Sulfate Proteoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel glycosaminoglycan biosynthetic inhibitors affect tumor-associated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Deoxy-4-fluoro-D-glucose_TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Biochemical Assay Reagents | 29218-07-3 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Noise in 4-FDG Imaging Studies
Welcome to the technical support center for 4-FDG imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background noise in their Positron Emission Tomography (PET) studies using 18F-Fluorodeoxyglucose (4-FDG). High background signal can obscure true signals, reduce image quality, and compromise the quantitative accuracy of your results. This guide provides answers to frequently asked questions and detailed protocols to help you obtain the highest quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that can lead to increased background noise in 4-FDG PET imaging.
Physiological Factors
Q1: We are observing high and diffuse 4-FDG uptake in the skeletal muscles of our study subjects. What could be the cause and how can we prevent this?
A1: High skeletal muscle uptake is a common source of background noise and is primarily caused by recent physical activity or elevated insulin levels.[1] Insulin promotes glucose (and therefore 4-FDG) uptake into muscle cells via the GLUT4 transporter.[1]
Troubleshooting Steps:
-
Activity Restriction: Instruct subjects to avoid strenuous physical activity for at least 24 to 48 hours before the 4-FDG injection.[1][2] Even minor activities like chewing gum or talking can lead to uptake in the masticatory or laryngeal muscles, respectively.[1][3]
-
Patient Comfort: Ensure the subject is comfortably seated or lying down in a quiet, dimly lit room during the uptake period following 4-FDG injection to minimize muscle tension and activity.[4][5]
-
Fasting and Diet: Strict adherence to fasting protocols is crucial to maintain low endogenous insulin levels. A minimum of a 4-6 hour fast is recommended.[6][7] A low-carbohydrate, high-protein diet for 24 hours prior to fasting can further reduce insulin levels.[8]
-
Insulin Management (for diabetic subjects): If the subject is diabetic and requires insulin, its administration must be carefully timed. Injecting insulin too close to the 4-FDG injection will lead to significant muscle uptake.[9] It is recommended to wait at least 4 hours after subcutaneous rapid-acting insulin administration before injecting 4-FDG.[6]
Q2: Our images show intense, symmetrical 4-FDG uptake in the neck, supraclavicular, and paraspinal regions, which is obscuring our region of interest. What is this and how can we mitigate it?
A2: This pattern is characteristic of 4-FDG uptake in brown adipose tissue (BAT), also known as brown fat. BAT is involved in thermogenesis and is activated by cold exposure and sympathetic nervous system stimulation.[10]
Troubleshooting Steps:
-
Maintain a Warm Environment: Keep the subject warm before, during, and after the 4-FDG injection. The room temperature should be comfortably warm, and blankets should be provided.[11]
-
Pharmacological Intervention:
Q3: We are noticing variable and sometimes high 4-FDG uptake in the myocardium. How can we achieve more consistent and lower cardiac background?
A3: Myocardial 4-FDG uptake is highly variable as the heart can switch between glucose and fatty acids for its energy source. High uptake occurs in the glucose-utilizing state.
Troubleshooting Steps:
-
Prolonged Fasting: Extending the fasting period can promote a metabolic shift in the myocardium from glucose to fatty acid metabolism, thereby reducing 4-FDG uptake. A fasting duration of at least 12 hours for diabetic patients and 16 hours for non-diabetic patients has been shown to be effective.[14]
-
Dietary Preparation: A high-fat, low-carbohydrate diet for 24-48 hours preceding the scan can also facilitate this metabolic shift.[6]
Q4: How do blood glucose levels affect background noise, and what are the acceptable ranges?
A4: High blood glucose levels can competitively inhibit the uptake of 4-FDG into target tissues, leading to a lower tumor-to-background ratio and overall poorer image quality.[15] Conversely, very low blood glucose can also be problematic.
Troubleshooting and Guidelines:
-
Blood Glucose Monitoring: Always measure the subject's blood glucose level before 4-FDG injection.[16]
-
Acceptable Ranges:
-
Managing Hyperglycemia: If blood glucose is too high, the scan should be rescheduled. Administration of insulin to acutely lower blood glucose is generally not recommended immediately before a scan due to the risk of increased muscle uptake.[7] If insulin must be used, a significant waiting period is necessary.[6]
Technical Factors
Q5: We are observing artifacts in our PET/CT images, such as streaks or areas of falsely high or low uptake. What are the common causes and solutions?
A5: Artifacts in PET/CT imaging can arise from patient motion, metallic implants, and the CT-based attenuation correction process.[5][17]
Troubleshooting Steps:
-
Patient Motion:
-
Immobilization: Use appropriate immobilization devices and clear instructions to the subject to remain still during the scan.
-
Respiratory Gating: For thoracic and abdominal imaging, respiratory gating can minimize artifacts caused by breathing.[3]
-
-
Metallic Implants:
-
CT Contrast Agents: The presence of high-density oral or intravenous contrast agents during the CT scan for attenuation correction can lead to an overestimation of attenuation and falsely elevated SUV values.[18] If a contrast-enhanced CT is necessary, it is best to perform it after the PET acquisition with a separate low-dose, non-contrast CT for attenuation correction.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for minimizing background noise in 4-FDG imaging studies.
Table 1: Patient Preparation Parameters
| Parameter | Guideline | Rationale |
| Fasting Duration | Minimum 4-6 hours[6][7] | To reduce blood glucose and insulin levels. |
| 12-16 hours for reduced myocardial uptake[14] | To promote a shift to fatty acid metabolism in the heart. | |
| Diet (24-48h prior) | Low-carbohydrate, high-protein[8] | To further decrease insulin levels and myocardial glucose uptake. |
| Blood Glucose (Clinical) | < 200 mg/dL (<11.1 mmol/L)[4][16] | To prevent competitive inhibition of 4-FDG uptake. |
| Blood Glucose (Research) | 70-150 mg/dL (3.9-8.3 mmol/L)[8][16] | For improved quantitative accuracy and reproducibility. |
| Activity Restriction | No strenuous exercise for 24-48 hours[1][2] | To prevent physiological uptake in skeletal muscle. |
| Hydration | Adequate oral water intake[19] | To promote clearance of unbound 4-FDG and reduce bladder artifacts. |
Table 2: Pharmacological Interventions for Brown Adipose Tissue (BAT) Suppression
| Drug | Dosage | Administration Time | Effect on BAT SUV |
| Propranolol | 20-80 mg orally[12][20] | 60-120 minutes before 4-FDG injection[12][21] | Significant reduction; in some studies, mean SUVmax decreased from ~5.5 to ~1.4.[20] |
| Diazepam | 5-10 mg orally[11] | 5-10 minutes before 4-FDG injection[11] | Can reduce BAT uptake, though results are more variable than with propranolol.[11] |
Table 3: Impact of Insulin Administration on 4-FDG Biodistribution
| Insulin Type | Recommended Interval Between Insulin and 4-FDG Injection | Consequence of Shorter Interval |
| Rapid-acting (subcutaneous) | > 4 hours[6] | Increased skeletal muscle uptake.[9] |
| Short-acting (subcutaneous) | > 6 hours[9] | Increased skeletal muscle uptake.[9] |
| Intravenous (short-acting) | At least 60-90 minutes[22][23] | Increased muscle uptake, with severity depending on the time interval and magnitude of glucose reduction.[1][22] |
Experimental Protocols
Protocol 1: Standard Patient/Subject Preparation for Minimizing Background Noise
-
Dietary and Activity Restrictions:
-
For 24-48 hours prior to the study, the subject should follow a low-carbohydrate, high-protein diet and avoid all strenuous physical activity.
-
-
Fasting:
-
The subject must fast for a minimum of 6 hours prior to the scheduled 4-FDG injection time. Only plain water is permitted.
-
-
Pre-injection Preparation:
-
Upon arrival, place the subject in a quiet, warm, and dimly lit room. Provide blankets to ensure they stay warm.
-
Measure and record the subject's blood glucose level. If outside the acceptable range for the study, consider rescheduling.
-
-
4-FDG Administration and Uptake:
-
Administer the 4-FDG dose intravenously.
-
The subject should remain in a relaxed, resting state (seated or supine) in the same quiet and warm environment for the uptake period (typically 60 minutes). The subject should refrain from talking, reading, or using electronic devices.
-
-
Pre-imaging:
-
Immediately before positioning the subject on the scanner, instruct them to void their bladder to minimize activity in the urinary tract.
-
-
Imaging:
-
Proceed with the PET/CT scan according to the established imaging protocol.
-
Protocol 2: Pharmacological Suppression of Brown Adipose Tissue (BAT) Uptake
This protocol should be performed under appropriate medical supervision.
-
Follow all steps of the "Standard Patient/Subject Preparation" protocol.
-
Drug Administration:
-
Approximately 60-120 minutes prior to the planned 4-FDG injection, administer an oral dose of propranolol (e.g., 40 mg).[21]
-
-
Monitoring:
-
Monitor the subject for any potential side effects of the medication.
-
-
4-FDG Injection and Imaging:
-
Proceed with the 4-FDG injection and imaging as described in the standard protocol.
-
Visualizations
Caption: Simplified 4-FDG Uptake and Trapping Pathway.
Caption: Experimental Workflow for Minimizing Background Noise.
References
- 1. Impact of intravenous insulin on 18F-FDG PET in diabetic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnfh.mums.ac.ir [jnfh.mums.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. cme.lww.com [cme.lww.com]
- 6. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Intense Brown Fat Uptake at FDG PET/CT Induced by Mirabegron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing brown fat activation in FDG PET/CT: a retrospective analysis of 15,000+ cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of FDG uptake in brown adipose tissue in clinical patients by a single dose of propranolol [pubmed.ncbi.nlm.nih.gov]
- 13. aemmedi.it [aemmedi.it]
- 14. Effect of fasting duration on myocardial fluorodeoxyglucose uptake in diabetic and nondiabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FDG Dose Extravasations in PET/CT: Frequency and Impact on SUV Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A novel approach for reduction of brown fat uptake on FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Utility of Short-Acting Intravenous Insulin Therapy in Preparation of F-18 Fluorodeoxyglucose Positron Emission Tomography Computed Tomography Scan in Cancer Patients Incidentally Detected with High Blood Glucose Levels on the Day of Test - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Deoxy-4-fluoro-D-glucose (4-FDG): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate molecular probe is critical for the accurate assessment of cellular metabolism. This guide provides a comprehensive comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) with its alternatives, supported by experimental data, to validate its use as a research tool in studying glucose transport and metabolism.
This compound (4-FDG) is a glucose analog that, due to its structural similarity to glucose, can be used to trace glucose uptake and metabolism in living cells. A key feature of 4-FDG is its ability to be transported by both the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). This contrasts with other commonly used glucose analogs, such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose (2-FDG), which is primarily a substrate for GLUTs, and α-methyl-4-deoxy-4-[¹⁸F]fluoro-D-glucopyranoside (Me-4FDG), which is specific for SGLTs.[1] This differential transporter affinity makes 4-FDG a valuable tool for investigating glucose transport in systems where both GLUTs and SGLTs are expressed.
Comparative Performance of Glucose Analogs
The selection of a glucose analog should be guided by the specific research question and the expression of glucose transporters in the model system. The following tables summarize key quantitative data for 4-FDG and its common alternatives.
| Parameter | This compound (4-FDG) | 2-deoxy-2-[¹⁸F]fluoro-D-glucose (2-FDG) | α-methyl-4-deoxy-4-[¹⁸F]fluoro-D-glucopyranoside (Me-4FDG) | Fluorescent Glucose Analogs (e.g., 2-NBDG) |
| Primary Transporters | GLUTs and SGLTs | GLUTs | SGLTs | Primarily GLUTs (mechanism debated) |
| Metabolic Fate | Transported, not significantly phosphorylated or metabolized[2] | Transported and phosphorylated by hexokinase to 2-FDG-6-phosphate, trapping it intracellularly[1] | Transported, but not phosphorylated or metabolized[2] | Transported, phosphorylation and subsequent metabolism can vary |
| Primary Applications | Probing SGLT and GLUT co-transport systems, particularly in the brain and kidney. | Widely used in PET imaging for oncology, neurology, and cardiology to measure glucose uptake and metabolic activity.[3] | Specifically imaging SGLT-mediated glucose transport, for instance in the kidneys and intestines.[1] | In vitro glucose uptake assays, fluorescence microscopy, and flow cytometry. |
| Detection Method | Typically radiolabeled with ¹⁸F for PET imaging. | Radiolabeled with ¹⁸F for PET imaging. | Radiolabeled with ¹⁸F for PET imaging. | Fluorescence detection. |
Table 1: General Comparison of Glucose Analogs
In Vivo Performance: PET Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled tracers to visualize and quantify metabolic processes. The choice of tracer is critical for accurately interpreting the resulting images.
| Parameter | 4-FDG | 2-FDG |
| Brain Uptake Constant (Ki) (mL/min/g) | ||
| Frontal Cortex | 0.0108[1] | - |
| Cerebellum | 0.017[1] | - |
| Tumor-to-Muscle Ratio | Data not available | Can be high in tumors with high glucose metabolism, but varies significantly by cancer type. |
Table 2: Comparative In Vivo Data from PET Studies
Experimental Protocols
Radiolabeled Glucose Uptake Assay
This protocol is a general guideline for measuring the uptake of radiolabeled glucose analogs like 4-[¹⁸F]FDG in cultured cells. It can be adapted for suspension or adherent cells.
Materials:
-
Cultured cells of interest
-
4-[¹⁸F]FDG (or other radiolabeled glucose analog)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
Phloretin or Cytochalasin B (optional, as inhibitors of GLUT-mediated transport)
-
SGLT inhibitors (e.g., Phlorizin) (optional)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.
-
Starvation: Prior to the assay, wash the cells with a glucose-free medium and incubate in the same medium for a defined period (e.g., 1-2 hours) to deplete intracellular glucose stores.
-
Inhibitor Treatment (Optional): If investigating specific transporter types, pre-incubate the cells with appropriate inhibitors (e.g., phloretin for GLUTs, phlorizin for SGLTs) for a defined time.
-
Initiate Uptake: Add the radiolabeled glucose analog (e.g., 4-[¹⁸F]FDG) at a known concentration to the cells and incubate for a specific time period (e.g., 15-60 minutes). The optimal time should be determined empirically.
-
Terminate Uptake: To stop the uptake, rapidly wash the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS with 0.1N NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample to determine the rate of glucose uptake.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Fate of Glucose Analogs
The following diagram illustrates the distinct intracellular fates of 4-FDG, 2-FDG, and Me-4FDG, highlighting why 2-FDG is trapped intracellularly while 4-FDG and Me-4FDG are not significantly metabolized.
Caption: Intracellular fate of glucose and its analogs.
Experimental Workflow for Comparing Glucose Analog Uptake
This diagram outlines a typical workflow for comparing the uptake of different glucose analogs in a cellular model.
Caption: Workflow for comparing glucose analog uptake.
Conclusion
This compound is a valuable research tool for investigating glucose transport, particularly in systems where both GLUT and SGLT transporters are active. Its distinct mechanism of transport compared to 2-FDG and Me-4FDG allows for a more nuanced understanding of glucose uptake pathways. The choice of glucose analog should be carefully considered based on the specific transporters expressed in the research model and the scientific question being addressed. The provided protocols and workflows offer a starting point for designing and executing experiments to validate the utility of 4-FDG in your specific research context.
References
A Comparative Guide to 4-Deoxy-4-fluoro-D-glucose (4-FDG) and 2-Deoxy-2-fluoro-D-glucose (2-FDG) for Researchers and Drug Development Professionals
An In-depth Analysis of Two Fluorinated Glucose Analogs for Metabolic Imaging and Research
This guide provides a comprehensive and objective comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) and the widely used 2-Deoxy-2-fluoro-D-glucose (2-FDG). For researchers, scientists, and drug development professionals, understanding the distinct properties and experimental performance of these glucose analogs is crucial for selecting the appropriate tool for metabolic studies, particularly in the fields of oncology and neuroscience. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways.
Executive Summary
2-Deoxy-2-fluoro-D-glucose ([18F]2-FDG) is the cornerstone of clinical positron emission tomography (PET) imaging, primarily leveraging the high glycolytic rate of cancer cells (the Warburg effect) for tumor detection and monitoring. Its uptake is mediated by glucose transporters (GLUTs). In contrast, this compound (4-FDG) and its derivatives are emerging as valuable research tools with a different transport mechanism, primarily utilizing sodium-glucose cotransporters (SGLTs). This fundamental difference in cellular uptake pathways offers distinct and complementary applications for these two tracers. While 2-FDG provides a window into overall glucose uptake via GLUTs, 4-FDG has the potential to probe SGLT activity and may offer advantages in specific contexts where SGLT expression is prominent or where GLUT-mediated uptake is low.
Comparative Analysis of Physicochemical and Biological Properties
The key distinction between 4-FDG and 2-FDG lies in the position of the fluorine atom on the glucose molecule, which dictates their interaction with cellular transport proteins and subsequent metabolic fate.
| Property | This compound (4-FDG) | 2-Deoxy-2-fluoro-D-glucose (2-FDG) |
| Structure | Fluorine at the C4 position | Fluorine at the C2 position |
| Primary Transport Mechanism | Sodium-Glucose Cotransporters (SGLTs)[1] | Glucose Transporters (GLUTs)[1] |
| Metabolic Fate | Not a substrate for hexokinase; retention is based on SGLT-mediated transport.[1] | Phosphorylated by hexokinase to 4-FDG-6-phosphate, which is not further metabolized and is trapped intracellularly.[1] |
| Primary Research Applications | Imaging SGLT expression and function, potential for imaging specific cancers with high SGLT expression (e.g., early-stage lung adenocarcinoma), and studies of the pentose phosphate pathway.[1] | Broadly used in oncology for tumor detection, staging, and monitoring treatment response via PET imaging; also used in neurology and cardiology. |
Quantitative Performance Data
Direct head-to-head comparisons of 4-FDG and 2-FDG in the same cancer models are limited in the published literature. However, data from studies investigating their distinct transport mechanisms provide valuable insights into their potential performance characteristics.
Table 2.1: Kinetic Parameters of Glucose Analogs for Membrane Transporters
This table presents the Michaelis-Menten constants (Km), indicating the substrate concentration at which the transport rate is half of the maximum. A lower Km value signifies a higher affinity of the transporter for the substrate.
| Transporter | Substrate | Km (mM) |
| SGLT1 | Glucose | 0.4 |
| 4-FDG | 0.2 | |
| GLUT1 | Glucose | 1-2 |
| 2-FDG | ~5-10 | |
| 4-FDG | >100 | |
| GLUT2 | Glucose | 17 |
| 4-FDG | >100 |
Data synthesized from multiple sources. Km values can vary depending on the experimental system.
Table 2.2: Comparative In Vivo Uptake in Normal Brain Tissue
This table shows a comparison of the uptake constant (Ki) for 4-FDG and 2-FDG in different regions of the normal human brain, as determined by dynamic PET imaging. Ki reflects the net rate of tracer uptake and trapping.
| Brain Region | 4-FDG Ki (mL/min/g) | 2-FDG Ki (mL/min/g) | Predominant Transporter Activity |
| Frontal Cortex | 0.0108 | ~0.06 | GLUT-dominant |
| Cerebellum (Purkinje cells) | 0.017 | ~0.06 | Higher SGLT expression |
Data derived from a study that performed dynamic PET with both tracers in the same healthy subjects. This highlights the differential regional uptake based on transporter expression.[1]
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism
The distinct pathways for 4-FDG and 2-FDG uptake and retention are visualized below. 2-FDG is transported by GLUTs and metabolically trapped after phosphorylation, while 4-FDG is transported by SGLTs and its retention is primarily dependent on the transporter's activity.
Caption: Cellular uptake and metabolic fate of 2-FDG and 4-FDG.
Experimental Workflow: In Vitro Glucose Uptake Assay
The following diagram outlines a typical workflow for comparing the uptake of radiolabeled 4-FDG and 2-FDG in cultured cells.
Caption: Workflow for in vitro radiolabeled glucose analog uptake assay.
Experimental Protocols
In Vitro Cellular Uptake Assay
This protocol is designed to quantify and compare the uptake of 18F-labeled 4-FDG and 2-FDG in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free culture medium
-
[18F]4-FDG and [18F]2-FDG
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Gamma counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in standard culture medium.
-
Cell Starvation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C.
-
Tracer Incubation: Prepare working solutions of [18F]4-FDG and [18F]2-FDG in glucose-free medium at the desired concentration (e.g., 1 µCi/mL). Remove the starvation medium and add the tracer-containing medium to the respective wells.
-
Uptake: Incubate the cells with the tracer for a defined period (e.g., 60 minutes) at 37°C.
-
Stopping the Uptake: To stop the uptake, rapidly aspirate the tracer-containing medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Radioactivity Measurement: Transfer the cell lysate from each well into a gamma counter tube and measure the radioactivity.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.
-
Data Analysis: Express the results as counts per minute (CPM) per microgram of protein (CPM/µg protein) or as a percentage of the total added radioactivity. Compare the uptake of [18F]4-FDG and [18F]2-FDG.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes a method to compare the biodistribution of [18F]4-FDG and [18F]2-FDG in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumor xenografts)
-
[18F]4-FDG and [18F]2-FDG
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Precision balance
Procedure:
-
Animal Preparation: Fast the mice for 4-6 hours before the experiment to reduce background glucose levels.
-
Tracer Administration: Anesthetize the mice and inject a known amount of [18F]4-FDG or [18F]2-FDG (e.g., 100 µCi in 100 µL saline) via the tail vein. Record the exact injected dose for each mouse by measuring the syringe before and after injection.
-
Uptake Period: Allow the tracer to distribute for a specific period (e.g., 60 minutes). Keep the animals warm during this period to minimize brown fat uptake.
-
Euthanasia and Tissue Collection: At the end of the uptake period, euthanize the mice. Immediately dissect and collect tissues of interest (e.g., tumor, blood, heart, liver, kidney, muscle, brain).
-
Tissue Weighing and Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the biodistribution profiles of [18F]4-FDG and [18F]2-FDG, paying particular attention to the tumor uptake and tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
Discussion and Future Perspectives
The primary difference in the transport mechanisms of 4-FDG (SGLT-mediated) and 2-FDG (GLUT-mediated) provides a compelling rationale for their distinct and potentially synergistic applications in metabolic research.
Potential Advantages of 4-FDG:
-
Specificity for SGLT-expressing tumors: In cancers where SGLT expression is upregulated and GLUT expression is relatively low, 4-FDG may offer superior tumor-to-background contrast compared to 2-FDG. This is particularly relevant in the context of false-negative 2-FDG PET scans, which have been associated with low GLUT-1 expression and high SGLT-2 expression in some cancers.
-
Imaging early-stage cancers: Some studies suggest that SGLT expression may be elevated in premalignant lesions and early-stage cancers, where the glycolytic phenotype and GLUT upregulation are less pronounced.[1] 4-FDG could potentially serve as a biomarker for early cancer detection in such cases.
-
Reduced brain uptake: Due to the lower expression of SGLTs in most brain regions compared to GLUTs, 4-FDG generally exhibits lower background uptake in the brain than 2-FDG. This could be advantageous for imaging tumors in or near the brain.[1]
-
Probing the Pentose Phosphate Pathway (PPP): While not its primary application, the position of the fluorine at C4 makes 4-FDG a potential tool for investigating the PPP, a critical pathway for nucleotide synthesis and redox balance in cancer cells.
Limitations and Future Directions:
The full potential of 4-FDG as a widely applicable imaging agent is still under investigation. A significant limitation is the current lack of extensive head-to-head comparative studies with 2-FDG across a broad range of cancer types. Future research should focus on:
-
Direct comparative in vivo imaging studies: Performing PET imaging with both [18F]4-FDG and [18F]2-FDG in the same animal models of various cancers to directly compare their tumor uptake, biodistribution, and diagnostic performance.
-
Correlation with transporter expression: Correlating the uptake of both tracers with quantitative measurements of GLUT and SGLT expression in tumor tissues to validate their respective specificities.
-
Exploring therapeutic implications: Investigating the potential of 4-FDG to predict or monitor the response to therapies targeting SGLT-expressing cancers.
References
A Comparative Guide to 4-Deoxy-4-fluoro-D-glucose and Other Glucose Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, glucose analogs are indispensable tools for dissecting the intricate pathways of glucose uptake, metabolism, and signaling. Among these, 4-Deoxy-4-fluoro-D-glucose (4-FDG) presents unique characteristics that set it apart from other commonly used analogs. This guide provides an objective comparison of 4-FDG with other key glucose analogs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research applications.
Executive Summary
Glucose analogs are structurally similar to glucose, allowing them to interact with glucose transporters and enzymes. However, modifications to their chemical structure alter their metabolic fate, making them valuable probes for studying specific aspects of glucose metabolism. This guide focuses on a comparative analysis of:
-
This compound (4-FDG): A unique analog transported by both GLUT and SGLT transporters.
-
2-Deoxy-D-glucose (2-DG): A widely used glycolytic inhibitor, primarily transported by GLUTs.
-
3-O-methyl-D-glucose (3-OMG): A non-metabolizable analog used to study glucose transport.
-
Fluorescent Glucose Analogs (e.g., 2-NBDG): Used for real-time imaging of glucose uptake.
Comparative Analysis of Glucose Analog Properties
The utility of a glucose analog is defined by its interaction with cellular machinery, specifically glucose transporters and metabolic enzymes. The following table summarizes the key properties of 4-FDG and its counterparts.
| Property | This compound (4-FDG) | 2-Deoxy-D-glucose (2-DG) | 3-O-methyl-D-glucose (3-OMG) | Fluorescent Analogs (e.g., 2-NBDG) |
| Primary Transporter(s) | GLUTs and SGLTs | GLUTs | GLUTs | GLUTs |
| Metabolic Fate | Transported, potentially poorly phosphorylated | Transported and phosphorylated to 2-DG-6-P, which inhibits glycolysis. | Transported but not metabolized. | Transported and accumulates intracellularly. |
| Key Research Applications | Studying both GLUT- and SGLT-mediated transport; potential for imaging SGLT activity. | Investigating glycolysis, cancer metabolism, and as the non-radioactive counterpart to ¹⁸F-FDG for PET imaging. | Measuring glucose transport rates independent of metabolism. | Visualizing and quantifying glucose uptake in live cells via fluorescence microscopy or flow cytometry. |
Quantitative Performance Data
The selection of a glucose analog often depends on its kinetic parameters for interaction with transporters and enzymes. Below is a compilation of available quantitative data.
Table 2.1: Kinetic Parameters for Glucose Transporters
| Analog | Transporter | K_m (mM) | V_max (relative to Glucose) | Cell Type/System |
| D-Glucose | GLUT1 | 1.5 - 5 | 1 | Human Erythrocytes |
| 2-Deoxy-D-glucose | GLUT1 | 1 - 10 | ~1 | Various |
| 3-O-methyl-D-glucose | GLUT1 | 2.5 - 10 | ~1 | Various |
| This compound | GLUT1 | Data not readily available | Data not readily available | - |
| D-Glucose | SGLT1 | 0.1 - 1 | 1 | Intestinal Brush Border |
| This compound | SGLT1 | High Affinity Substrate | Data not readily available | - |
| 2-Deoxy-D-glucose | SGLT1 | Poor Substrate | Data not readily available | - |
Note: Kinetic parameters can vary significantly depending on the cell type, expression levels of transporters, and experimental conditions.
Table 2.2: Kinetic Parameters for Hexokinase
| Substrate | Hexokinase Isoform | K_m (mM) | V_max (relative to Glucose) | Source |
| D-Glucose | Type I (Brain) | 0.03 - 0.1 | 1 | Rat Brain |
| 2-Deoxy-D-glucose | Type I (Brain) | 0.2 - 0.3 | ~1 | Rat Brain |
| This compound | Not specified | Data not readily available | Data not readily available | - |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of these analogs.
Experimental Protocols
General Protocol for a Radiolabeled Glucose Analog Uptake Assay (Adaptable for 4-FDG)
This protocol is a general guideline for measuring the uptake of radiolabeled glucose analogs, such as [³H]2-DG, and can be adapted for use with radiolabeled 4-FDG.
Materials:
-
Cell culture plates (e.g., 24-well)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Glucose-free culture medium (e.g., DMEM)
-
Radiolabeled glucose analog (e.g., [¹⁸F]4-FDG or [³H]2-DG)
-
Unlabeled glucose analog (for competition experiments)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight in complete medium.
-
Glucose Starvation: On the day of the assay, wash the cells twice with warm PBS. Then, incubate the cells in glucose-free DMEM for 1-2 hours at 37°C.
-
Uptake Initiation: Remove the glucose-free medium and add fresh glucose-free medium containing the radiolabeled glucose analog at the desired concentration. For competition experiments, also add an excess of the corresponding unlabeled analog to a subset of wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal time should be determined empirically for each cell line.
-
Uptake Termination: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).
Protocol for Fluorescent Glucose Uptake Assay using 2-NBDG
Materials:
-
Cell culture plates (e.g., 96-well, black, clear bottom for microscopy)
-
Cultured cells of interest
-
PBS
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Culture: Seed cells in a 96-well plate and culture overnight.
-
Glucose Starvation: Wash cells with warm PBS and incubate in glucose-free medium for 1 hour at 37°C.
-
2-NBDG Incubation: Replace the medium with glucose-free medium containing 50-100 µM 2-NBDG. Incubate for 30-60 minutes at 37°C.
-
Washing: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.
-
Imaging/Analysis:
-
Microscopy: Add fresh PBS or imaging buffer to the wells and visualize the cells using a fluorescence microscope with appropriate filters for FITC/GFP.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with cold PBS, and resuspend in FACS buffer. Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC/GFP channel.
-
Conclusion and Future Directions
This compound stands out as a valuable research tool due to its unique ability to be transported by both GLUT and SGLT transporters. This property opens up new avenues for investigating the relative contributions of these two major glucose transport systems in various physiological and pathological states. While quantitative kinetic data for 4-FDG is still emerging, its qualitative characteristics suggest it will be a powerful complement to the existing arsenal of glucose analogs.
Future research should focus on:
-
Detailed Kinetic Characterization: Determining the K_m and V_max of 4-FDG for various GLUT and SGLT isoforms.
-
Metabolic Fate: Elucidating the extent to which 4-FDG is phosphorylated by hexokinase and its subsequent intracellular fate.
-
In Vivo Applications: Developing and validating in vivo imaging techniques using radiolabeled 4-FDG to non-invasively assess SGLT activity in preclinical models and eventually in humans.
By filling these knowledge gaps, the scientific community can fully harness the potential of 4-FDG to advance our understanding of glucose metabolism in health and disease.
4-Deoxy-4-fluoro-D-glucose (4-FDG): A Comparative Guide to Transporter Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) with other common glucose analogs, focusing on its specificity for glucose transporters. The information presented is supported by experimental data to aid in the selection of the appropriate tool for research and drug development.
Introduction to Glucose Analogs
Glucose analogs are structurally similar to D-glucose and are invaluable tools for studying glucose transport and metabolism. By modifying the glucose molecule, researchers can probe the specificity and kinetics of various glucose transporters, such as the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). This guide focuses on comparing this compound (4-FDG) with two other widely used analogs: 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose (3-OMG).
Transporter Specificity and Kinetics
The utility of a glucose analog is largely determined by its affinity and transportability by different transporter isoforms. The following tables summarize the available quantitative data on the interaction of 4-FDG, 2-DG, and 3-OMG with GLUT and SGLT transporters.
Table 1: Qualitative and Semi-Quantitative Comparison of Glucose Analog Specificity for Transporters
| Analog | GLUTs | SGLTs | Key Characteristics |
| This compound (4-FDG) | Substrate | Substrate | Transported by both major families of glucose transporters. |
| 2-deoxy-D-glucose (2-DG) | High-affinity substrate | Poor substrate | Primarily transported by GLUTs and subsequently phosphorylated, leading to intracellular trapping. |
| 3-O-methyl-D-glucose (3-OMG) | Substrate | Not a substrate | Transported by GLUTs but not phosphorylated, allowing for the study of transport in isolation from metabolism. |
Table 2: Kinetic Parameters (Km) of Glucose Analogs for Various Transporters
| Analog | Transporter | Species/System | Km (mM) |
| 2-deoxy-D-glucose (2-DG) | GLUT1 | Human Erythrocytes | 1-7 |
| 2-deoxy-D-glucose (2-DG) | GLUT1 | Rat Myoblasts | Lower affinity in dGlc-grown cells |
| 2-deoxy-D-glucose (2-DG) | Yeast Carriers | Rhodotorula glutinis | 0.018 ± 0.004 and 0.120 ± 0.020 |
| 3-O-methyl-D-glucose (3-OMG) | GLUT1 | Rat (expressed in Xenopus oocytes) | 26.2 |
| 3-O-methyl-D-glucose (3-OMG) | GLUT4 | Rat (expressed in Xenopus oocytes) | 4.3 |
| 3-O-methyl-D-glucose (3-OMG) | Red Blood Cells | Newborn Pigs | 15.2 - 18.2 |
| 3-O-methyl-D-glucose (3-OMG) | Adipocytes | ~3.5 |
Experimental Protocols
Protocol: Comparative Analysis of Glucose Analog Uptake in Cultured Cells
This protocol outlines a method to compare the uptake of 4-FDG, 2-DG, and 3-OMG in a cell line of interest. The use of radiolabeled analogs is recommended for accurate quantification.
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 24-well plates)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
Radiolabeled glucose analogs (e.g., [³H]4-FDG, [¹⁴C]2-DG, [³H]3-OMG)
-
Unlabeled glucose analogs for competition assays
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to a confluency of 80-90%.
-
Glucose Starvation: Gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores and maximize transporter expression at the plasma membrane.
-
Uptake Assay:
-
Prepare working solutions of the radiolabeled glucose analogs in KRH buffer at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) to determine transport kinetics.
-
For competition assays, prepare a solution of a single concentration of the radiolabeled analog mixed with a high concentration of an unlabeled competitor (e.g., 100 mM D-glucose).
-
Remove the starvation buffer and add the prepared analog solutions to the respective wells.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
-
Termination of Uptake: To stop the transport process, rapidly aspirate the analog solution and wash the cells three times with ice-cold PBS. This removes extracellular tracer and halts transporter activity.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well to account for variations in cell number.
-
Plot the uptake rate (normalized CPM/min) against the analog concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizing Experimental Workflows and Logical Relationships
Diagram: Experimental Workflow for Comparative Glucose Analog Uptake Assay
Caption: Workflow for comparing the uptake of different glucose analogs in cultured cells.
Diagram: Logical Relationship of Glucose Analog Transport and Metabolism
Caption: Transport and metabolic fate of 4-FDG, 2-DG, and 3-OMG.
Signaling Pathways
The transport of glucose analogs like 4-FDG, 2-DG, and 3-OMG is not known to directly activate specific downstream signaling pathways in the same manner as signaling molecules. Instead, their primary effect on cellular signaling is indirect and stems from their interaction with glucose transport and metabolism.
-
Competition with Glucose: All three analogs compete with endogenous glucose for binding to and transport by GLUTs (and SGLTs in the case of 4-FDG). This competition can lead to a reduction in the intracellular availability of glucose, thereby impacting all glucose-dependent signaling and metabolic pathways.
-
Inhibition of Glycolysis by 2-DG: 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized and acts as an inhibitor of hexokinase and phosphoglucose isomerase, effectively blocking glycolysis. This leads to a decrease in ATP production and can activate stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway.
-
Energetic Stress: The inhibition of glycolysis by 2-DG leads to cellular energetic stress, which can induce a variety of downstream effects including autophagy and apoptosis in cancer cells.[1]
-
No Direct Signaling by 4-FDG and 3-OMG: There is currently no strong evidence to suggest that 4-FDG or 3-OMG, which are not significantly phosphorylated, directly activate specific signaling cascades. Their primary role in a research context is to act as tracers for glucose transport.
Diagram: Signaling Consequences of Glucose Analog Transport
Caption: Indirect signaling effects of glucose analog competition and metabolic disruption.
Conclusion
This compound serves as a valuable research tool due to its unique characteristic of being a substrate for both GLUT and SGLT transporters. This contrasts with the more selective actions of 2-DG (primarily GLUTs) and 3-OMG (GLUTs only, and not metabolized). The choice of glucose analog should be carefully considered based on the specific research question and the transporters being investigated. While detailed kinetic data for 4-FDG remains an area for further investigation, the provided information and protocols offer a solid foundation for designing experiments to elucidate the intricacies of glucose transport.
References
A Comparative Analysis of 4-FDG and Other Fluorinated Glucose Probes for Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PET Tracer
In the landscape of molecular imaging, positron emission tomography (PET) stands as a powerful tool for visualizing and quantifying metabolic processes in vivo. For decades, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (4-FDG) has been the cornerstone of clinical PET imaging in oncology, leveraging the heightened glucose metabolism of cancer cells. However, the quest for tracers with improved specificity and utility in diverse clinical scenarios has led to the development of several alternative fluorinated probes. This guide provides a comprehensive comparative analysis of 4-FDG and other key fluorinated PET tracers: [¹⁸F]fluorothymidine (FLT), [¹⁸F]fluoroethyl-L-tyrosine (FET), and [¹⁸F]fluorocholine (FCH), supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison of PET Tracer Performance
The selection of an appropriate PET tracer is critical for accurate diagnosis, staging, and monitoring of cancer. The following tables summarize key performance metrics for 4-FDG, FLT, FET, and FCH across various cancer types, providing a basis for objective comparison.
Table 1: Comparative SUVmax Values of PET Tracers in Various Cancers
| Cancer Type | 4-FDG (SUVmax) | [¹⁸F]FLT (SUVmax) | [¹⁸F]FET (SUVmax) | [¹⁸F]FCH (SUVmax) |
| High-Grade Glioma | High but variable, often obscured by high background brain uptake | 0.82 (pooled sensitivity)[1] | 0.94 (pooled sensitivity)[1] | Variable |
| Lung Cancer (NSCLC) | 7.4 - 13.0[2] | 4.4 - 5.6[2] | Limited Data | Limited Data |
| Breast Cancer | High | Moderate, correlates with proliferation | Limited Data | High in some subtypes |
| Prostate Cancer | Low sensitivity for primary and bone lesions | Low | Limited Data | High, especially for recurrent disease |
| Head and Neck (HNSCC) | 10.9 ± 4.91[3] | 5.65 ± 2.96[3] | Limited Data | Limited Data |
| Esophageal Cancer | 6.0 (median SUVmean)[4] | 3.4 (median SUVmean)[4] | Limited Data | Limited Data |
Note: SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. Values can vary based on patient factors, imaging protocols, and tumor heterogeneity.
Table 2: Comparative Tumor-to-Background Ratios (TBR) of PET Tracers
| Cancer Type | 4-FDG (TBR) | [¹⁸F]FLT (TBR) | [¹⁸F]FET (TBR) | [¹⁸F]FCH (TBR) |
| High-Grade Glioma | Low due to high brain uptake | High (Tumor/Brain) | High (Tumor/Brain) | Variable |
| Inflammation vs. Tumor | Low specificity, high uptake in inflammation | High specificity, low uptake in inflammation | High specificity, low uptake in inflammation | Variable |
| Lung Cancer (NSCLC) | Variable | Generally lower than FDG | Limited Data | Limited Data |
Note: Tumor-to-Background Ratio (TBR) is a measure of signal-to-noise, indicating the contrast between the tumor and surrounding healthy tissue.
Signaling Pathways and Cellular Mechanisms
The differential uptake and retention of these tracers are governed by distinct cellular pathways, which are crucial to understand for proper interpretation of PET images.
4-FDG: Trapping in the Glycolytic Pathway
4-FDG, a glucose analog, is transported into cells by glucose transporters (GLUTs), which are often overexpressed in cancer cells. Once inside, it is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and, due to its ionic charge, is trapped within the cell. This metabolic trapping forms the basis of 4-FDG imaging.
[¹⁸F]FLT: A Marker of Cellular Proliferation
[¹⁸F]FLT is a thymidine analog that is transported into the cell by nucleoside transporters. It is then phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle. The resulting [¹⁸F]FLT-monophosphate is trapped intracellularly but is not incorporated into DNA. Therefore, [¹⁸F]FLT uptake is a surrogate marker of cellular proliferation.
[¹⁸F]FET: An Amino Acid Tracer for Brain Tumors
[¹⁸F]FET is an amino acid analog transported into cells primarily by the L-type amino acid transporter 1 (LAT1), which is upregulated in many tumor types, including brain tumors. Unlike 4-FDG, [¹⁸F]FET is not incorporated into proteins and its uptake reflects amino acid transport activity rather than general metabolism. This results in lower uptake in normal brain tissue and consequently higher tumor-to-background contrast.
[¹⁸F]FCH: Imaging Membrane Synthesis
[¹⁸F]FCH is a choline analog that is taken up by cells via choline transporters. It is then phosphorylated by choline kinase to [¹⁸F]phosphocholine, which is subsequently incorporated into phospholipids, essential components of the cell membrane. Cancer cells often exhibit increased membrane synthesis to support rapid proliferation, leading to elevated [¹⁸F]FCH uptake.
Experimental Protocols
Reproducible and reliable experimental data are paramount in the evaluation of PET probes. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Radiotracer Uptake Assay
This assay quantifies the cellular uptake of a radiotracer in a controlled environment.
Workflow:
Detailed Methodology:
-
Cell Culture: Maintain the cancer cell line of interest in appropriate culture medium and conditions.
-
Cell Seeding: Seed cells into 24- or 48-well plates at a density that allows for exponential growth and confluence on the day of the experiment.
-
Radiotracer Incubation:
-
Remove culture medium and wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed medium containing the radiotracer at a known concentration (e.g., 1 µCi/mL).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Washing:
-
Aspirate the radiotracer-containing medium.
-
Wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.
-
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each well and incubate to ensure complete cell lysis.
-
Radioactivity Measurement: Transfer the cell lysate to gamma counter tubes and measure the radioactivity.
-
Data Normalization: Determine the protein concentration of the lysate (e.g., using a BCA assay) or count the number of cells per well in a parallel plate. Express the results as counts per minute (CPM) per microgram of protein or per 10^6 cells.
In Vivo Biodistribution Study in a Mouse Model
This study evaluates the distribution, accumulation, and clearance of a radiotracer in a living organism.
Workflow:
Detailed Methodology:
-
Animal Model: Utilize tumor-bearing mice (e.g., with subcutaneous xenografts of a human cancer cell line).
-
Radiotracer Administration:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Administer a known amount of the radiotracer (e.g., 100 µCi) via tail vein injection.
-
-
Uptake Period: Allow the radiotracer to distribute for a predetermined time (e.g., 30, 60, 120 minutes).
-
Euthanasia and Tissue Collection:
-
At the designated time point, euthanize the mouse according to approved protocols.
-
Collect blood via cardiac puncture.
-
Carefully dissect key organs and tissues (tumor, muscle, liver, kidney, heart, lung, brain, etc.).
-
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess tracer specificity.
-
Conclusion
While 4-FDG remains the most widely used PET tracer in oncology, a growing body of evidence supports the use of alternative fluorinated probes for specific clinical applications. [¹⁸F]FLT offers a more specific measure of cell proliferation, which can be advantageous in differentiating tumor from inflammation. [¹⁸F]FET provides superior imaging of brain tumors due to its low uptake in healthy brain tissue. [¹⁸F]FCH is a valuable tool for imaging cancers with altered choline metabolism, such as prostate cancer. The choice of the optimal PET tracer depends on the cancer type, the clinical question being addressed, and the specific biological process of interest. The data and protocols presented in this guide are intended to aid researchers and clinicians in making informed decisions for the advancement of cancer imaging and therapy.
References
- 1. A meta-analysis comparing 18F-FLT PET with 18F-FDG PET for assessment of brain tumor recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of FLT-PET and FDG-PET for Visualization of Head and Neck Squamous Cell Cancers | springermedicine.com [springermedicine.com]
- 3. Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 18F-FDG, 18F-FET and 18F-FLT for differentiation between tumor and inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Findings from 4-Deoxy-4-fluoro-D-glucose Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate molecular probe is critical for the accuracy and relevance of experimental findings. This guide provides an objective comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) with its common alternatives, supported by experimental data and detailed methodologies.
Introduction to Glucose Analogs
Glucose analogs are structurally similar to glucose and are instrumental in studying glucose transport and metabolism. The most widely utilized analogs include 2-Deoxy-D-glucose (2-DG) and its radiolabeled counterpart, 2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG). These molecules are transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase, leading to their intracellular trapping and the inhibition of glycolysis.[1][2] This mechanism has made them invaluable tools in cancer research and for clinical imaging with Positron Emission Tomography (PET).[3][4]
This compound (4-FDG) presents a distinct mechanistic profile. While it is also a substrate for glucose transporters, including both GLUTs and Sodium-Glucose Cotransporters (SGLTs), it is not a substrate for hexokinase.[5][6] This fundamental difference means 4-FDG is not metabolically trapped in the same manner as 2-DG or [18F]FDG, making it a unique probe for studying glucose transport independently of glycolysis.
Comparative Performance Data
The selection of a glucose analog should be guided by the specific biological question being addressed. The following table summarizes key quantitative parameters comparing 4-FDG and its alternatives.
| Parameter | This compound (4-FDG) | 2-Deoxy-D-glucose (2-DG) / [¹⁸F]FDG | Key Distinctions & Experimental Context |
| Transport Mechanism | Substrate for GLUTs and SGLTs[5][6] | Primarily transported by GLUTs[7] | 4-FDG is valuable for studying SGLT-mediated transport, which is relevant in tissues like the kidney and intestine, and in certain cancers. |
| Hexokinase Substrate | No[5] | Yes[1][2] | This is the most critical difference. 4-FDG allows for the study of glucose transport kinetics without the confounding factor of metabolic trapping by hexokinase. |
| Intracellular Fate | Remains largely unmetabolized, subject to efflux | Phosphorylated to 2-DG-6-phosphate and trapped intracellularly[1] | The intracellular accumulation of 2-DG/[¹⁸F]FDG is the basis for its use in imaging and as a glycolysis inhibitor. |
| Uptake Constant (Ki) in Brain (mL/min/g) | Frontal Cortex: 0.0108; Cerebellum: 0.017[5] | Frontal Cortex: 0.0430[5] | The higher Ki for 2-FDG reflects its metabolic trapping. The regional variation in 4-FDG uptake (higher in cerebellum) suggests differential SGLT expression.[5] |
| Primary Application | Probing SGLT vs. GLUT activity, studying glucose transport kinetics[5][6] | Glycolysis inhibition, cancer therapy research, PET imaging of glucose metabolism[3][8] | The choice of analog depends on whether the focus is on transport or overall metabolic activity. |
Signaling and Transport Pathways
The differential transport and metabolism of 4-FDG and 2-DG are central to their applications.
Figure 1. Comparative cellular transport and metabolic fate of 4-FDG and 2-DG.
Experimental Protocols
The following are generalized protocols for key experiments involving glucose analogs. Researchers should optimize these protocols for their specific cell types and experimental conditions.
This assay measures the uptake of a glucose analog into cultured cells.
Figure 2. Workflow for a non-radioactive glucose uptake assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 104 cells/well and incubate overnight.[9]
-
Serum Starvation: To increase glucose demand, incubate cells in serum-free media for 4-12 hours.[9]
-
Glucose Starvation: Replace the medium with glucose-free and serum-free media for approximately 40 minutes.[9]
-
Analog Incubation: Add the glucose analog (e.g., 2-DG) to the wells and incubate for a defined period (e.g., 20 minutes).[9]
-
Washing: Terminate the uptake by washing the cells three times with ice-cold Phosphate Buffered Saline (PBS).[9]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular concentration of the analog or its phosphorylated product (in the case of 2-DG). For non-radioactive 2-DG assays, this involves a series of enzymatic reactions that produce a fluorescent or luminescent signal proportional to the amount of 2-deoxyglucose-6-phosphate (2-DG6P) formed.[9][10]
This protocol outlines the use of a glucose analog as a potential therapeutic agent in a preclinical cancer model.
Methodology:
-
Animal Model and Tumor Inoculation: Utilize immunodeficient mice and subcutaneously inject cancer cells to establish tumor xenografts.[11]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the animals into control and treatment groups.[11]
-
Drug Administration: Administer the glucose analog (e.g., 2-DG) via an appropriate route, such as intraperitoneal injection, at a predetermined dose and schedule.[11]
-
Tumor Measurement: Monitor tumor volume using calipers every 2-3 days.[11]
This protocol describes the general procedure for PET imaging in a clinical or preclinical setting.
Methodology:
-
Patient/Animal Preparation: The subject must fast for at least 4-6 hours to reduce background glucose levels and serum insulin.[12][13] Blood glucose levels should be checked before administration of the radiotracer.[12]
-
Radiotracer Administration: Inject the radiolabeled glucose analog (e.g., [18F]FDG) intravenously.[14]
-
Uptake Phase: The subject should rest in a quiet environment for approximately 60 minutes to allow for the biodistribution and uptake of the tracer.[13][15]
-
Imaging: Position the subject in the PET/CT scanner. The scan duration will depend on the specific protocol and area being imaged.[16]
-
Image Analysis: Reconstruct the acquired data to generate images that show the distribution of the radiotracer, which reflects the metabolic activity of the tissues.[3]
Conclusion
This compound and its alternatives, such as 2-Deoxy-D-glucose, are powerful tools for investigating cellular metabolism and transport. The key distinction lies in their interaction with hexokinase. While 2-DG and its radiolabeled form [18F]FDG are phosphorylated and trapped intracellularly, making them excellent probes for overall glucose metabolism and glycolysis, 4-FDG is not a substrate for hexokinase and can therefore be used to specifically study glucose transport via GLUTs and SGLTs. The choice of analog must be carefully considered based on the experimental goals to ensure the validation and accuracy of the research findings.
References
- 1. researchgate.net [researchgate.net]
- 2. snmmi.org [snmmi.org]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated carbohydrates for 18 F-positron emission tomography (PET) - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00037K [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiology.unm.edu [radiology.unm.edu]
- 15. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorodeoxyglucose PET Scan: The Ultimate Guide - Liv Hospital in Turkey Istanbul [int.livhospital.com]
Cross-Validation of 4-Deoxy-4-fluoro-D-glucose (4-FDG) Results: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying cellular glucose metabolism is paramount. 4-Deoxy-4-fluoro-D-glucose (4-FDG), particularly its radio-labeled form [¹⁸F]FDG, is a cornerstone for assessing glucose uptake, primarily through Positron Emission Tomography (PET). However, relying on a single method can be limiting. Cross-validation of 4-FDG results with orthogonal techniques is crucial for robust and reliable data. This guide provides an objective comparison of 4-FDG with other key methods for measuring glucose uptake and glycolysis, complete with experimental data and detailed protocols.
Comparative Overview of Glucose Metabolism Assays
The following table summarizes the key characteristics of different methods used to assess glucose uptake and metabolism, providing a framework for selecting the most appropriate validation technique for your research needs.
| Feature | 4-FDG ([¹⁸F]FDG) Cellular Assay | 2-NBDG Uptake Assay | Seahorse XF Glycolysis Stress Test | Mass Spectrometry Glucose Tracing |
| Principle | Tracks uptake of radiolabeled glucose analog. | Measures uptake of a fluorescent glucose analog.[1][2][3] | Measures real-time extracellular acidification rate (ECAR) as a proxy for glycolysis.[4] | Tracks the fate of stable isotope-labeled glucose through metabolic pathways.[5][6][7] |
| Key Output | Radioactivity count (e.g., CPM) proportional to uptake.[8] | Fluorescence intensity.[1][9] | Real-time kinetic data on glycolytic rate, capacity, and reserve.[4] | Mass isotopologue distributions showing the fractional abundance of the label in downstream metabolites.[5] |
| Information Gained | Glucose transport. | Glucose transport.[1] | Overall rate of glycolysis (lactate production).[4] | Direct evidence of pathway engagement and carbon fate.[5][6] |
| Throughput | Low to medium. | High (plate reader, flow cytometry).[1][2] | Medium to high (96-well format). | Low to medium. |
| Advantages | High sensitivity; the gold standard for in vivo imaging. | Non-radioactive; suitable for high-throughput screening; enables single-cell analysis.[1][2] | Real-time kinetic data; provides functional metabolic phenotype.[4][10] | Provides detailed pathway information; high specificity.[5][6] |
| Limitations | Requires handling of radioactive materials; indirect measure of glycolysis. | Uptake may not solely depend on glucose transporters; potential for off-target effects.[11] | Indirect measure of glucose uptake; sensitive to changes in non-glycolytic acidification. | Technically demanding; lower throughput; requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and cross-validation of findings.
Protocol 1: 2-NBDG Glucose Uptake Assay
This protocol describes the measurement of glucose uptake using the fluorescent glucose analog 2-NBDG, analyzed by flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) stock solution (e.g., 10 mg/mL in ethanol)[12]
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁵ cells per well and culture overnight.[1]
-
Glucose Starvation: Gently wash the cells with glucose-free medium. Add 100 µL of glucose-free medium to each well and incubate for 60 minutes to normalize glucose uptake rates.[1][9]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG (e.g., 100-200 µg/mL) in glucose-free medium.[12] Add 100 µL of the 2-NBDG working solution to each well. Incubate for 20-30 minutes at 37°C.[1] The optimal time may vary by cell type.
-
Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells twice with ice-cold PBS.[1][9]
-
Cell Harvesting: Resuspend the cells in FACS buffer.
-
Flow Cytometry: Acquire data on a flow cytometer, measuring fluorescence in the green channel (e.g., FITC).[1]
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol outlines the procedure for assessing the key parameters of glycolysis in real-time using an Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-glutamine, Sodium Pyruvate
-
Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG)
-
Cells of interest
Procedure:
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[13][14]
-
Seed Cells: Seed cells in a Seahorse XF cell culture microplate at an optimal density (e.g., ~20,000 cells per well) and allow them to adhere overnight.[13]
-
Prepare Assay Medium: On the day of the experiment, prepare the glycolysis stress test medium (XF base medium supplemented with 2 mM L-glutamine). Warm to 37°C and adjust the pH to 7.4.[15]
-
Cell Preparation: Remove the culture medium, wash once with the assay medium, and add 180 µL of fresh assay medium. Incubate the cells in a 37°C non-CO2 incubator for 30-60 minutes before the assay.[13]
-
Load Cartridge: Load the injector ports of the hydrated sensor cartridge with 10x solutions of glucose, oligomycin, and 2-DG.[16]
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal ECAR, then sequentially inject glucose, oligomycin, and 2-DG to determine glycolysis, glycolytic capacity, and non-glycolytic acidification.
Protocol 3: Mass Spectrometry-Based ¹³C-Glucose Tracing
This protocol provides a general workflow for tracing the metabolic fate of ¹³C-labeled glucose in cultured cells.
Materials:
-
Cells of interest
-
Culture medium with and without glucose
-
[U-¹³C]-Glucose (uniformly labeled)
-
Ice-cold PBS
-
80% Methanol (LC-MS grade), pre-chilled to -80°C[17]
Procedure:
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase during the experiment.
-
Labeling: Replace the standard medium with a medium containing [U-¹³C]-Glucose. The incubation time will depend on the pathways of interest and the time required to reach isotopic steady state.
-
Metabolite Extraction:
-
Protein Precipitation: Incubate the lysate on ice for 20 minutes to precipitate proteins.[17]
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.[17]
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.[17]
-
LC-MS Analysis: Analyze the isotopic enrichment of downstream metabolites to determine the incorporation of ¹³C from glucose.
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the underlying biological pathways, the following diagrams have been generated.
Caption: Comparative workflow of key glucose metabolism assays.
Caption: Simplified glycolysis pathway showing the action of glucose analogs.
Caption: Logical workflow for cross-validating metabolic data.
References
- 1. biocompare.com [biocompare.com]
- 2. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-NBDG Fluorescence Imaging of Hypermetabolic Circulating Tumor Cells in Mouse Xenograft model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 10. agilent.com [agilent.com]
- 11. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. tabaslab.com [tabaslab.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycolysis stress test in organoids [protocols.io]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to 4-FDG and 3-FDG in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, fluorinated glucose analogs serve as indispensable tools for tracing glucose uptake and metabolism in vivo and in vitro. Among these, 4-Deoxy-4-fluoro-D-glucose (4-FDG) and 3-Deoxy-3-fluoro-D-glucose (3-FDG) are two analogs of D-glucose that offer distinct characteristics for probing specific metabolic pathways. This guide provides a comparative analysis of 4-FDG and 3-FDG, summarizing their mechanisms of action, presenting available quantitative data, and detailing experimental protocols to aid researchers in selecting the appropriate tracer for their studies.
Introduction to 4-FDG and 3-FDG
4-FDG and 3-FDG are structural analogs of glucose where a hydroxyl group at the C-4 and C-3 position, respectively, is replaced by a fluorine atom. This substitution has profound implications for their subsequent metabolic fate upon entering a cell, making them valuable for dissecting different aspects of glucose metabolism. While both are recognized by glucose transporters, their downstream processing by cellular enzymes diverges significantly.
Mechanism of Action and Metabolic Fate
The primary distinction between 4-FDG and 3-FDG lies in their intracellular metabolism.
This compound (4-FDG): A Tracer for Metabolic Trapping
Current understanding suggests that 4-FDG, similar to the widely used 2-Deoxy-2-fluoro-D-glucose (2-FDG), is a substrate for hexokinase. Upon transport into the cell, it is phosphorylated to 4-fluoro-D-glucose-6-phosphate. This phosphorylated form is then metabolically trapped within the cell as it is not a suitable substrate for downstream glycolytic enzymes.[1][2][3] This trapping mechanism allows for the assessment of glucose uptake and hexokinase activity, particularly in tissues with high glucose consumption such as tumors.
3-Deoxy-3-fluoro-D-glucose (3-FDG): A Probe for Alternative Metabolic Pathways
In contrast to 4-FDG, 3-FDG is not primarily metabolized through the glycolytic pathway. Instead, it serves as a substrate for other enzymatic pathways, primarily the polyol pathway and direct oxidation. The major metabolic routes for 3-FDG are:
-
Reduction by Aldose Reductase: 3-FDG is converted to 3-deoxy-3-fluoro-D-sorbitol.
-
Oxidation by Glucose Dehydrogenase: 3-FDG is oxidized to 3-deoxy-3-fluoro-D-gluconic acid.
This metabolic profile makes 3-FDG a valuable tool for studying the activity of aldose reductase and glucose dehydrogenase in vivo.
Quantitative Data Comparison
Direct comparative studies providing quantitative data for 4-FDG and 3-FDG are limited in the current literature. However, individual studies have reported kinetic parameters for 3-FDG uptake.
| Parameter | 3-Deoxy-3-fluoro-D-glucose (3-FDG) | This compound (4-FDG) |
| Primary Metabolic Pathway | Aldose Reductase & Glucose Dehydrogenase | Glycolysis (Metabolic Trapping) |
| Key Enzymes Involved | Aldose Reductase, Sorbitol Dehydrogenase, Glucose Dehydrogenase | Hexokinase |
| Primary Application | Probing Polyol Pathway & Direct Oxidation | Measuring Glucose Uptake & Hexokinase Activity |
| Uptake Kinetics (Rat Brain Synaptosomes) | - Km: 6.2 x 10⁻⁴ M - Vmax: 2.8 nmole x mg protein⁻¹ | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these tracers. Below are generalized protocols for in vitro and in vivo studies, which should be optimized for specific experimental conditions.
In Vitro Cell Culture Assay for Glucose Uptake
Objective: To measure the uptake of 4-FDG or 3-FDG in cultured cells.
Materials:
-
Cultured cells of interest
-
4-FDG or 3-FDG (radiolabeled or fluorescently tagged)
-
Glucose-free culture medium
-
Wash buffer (e.g., ice-cold PBS)
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Starvation: Prior to the assay, wash the cells with glucose-free medium and incubate in the same medium for 1-2 hours to deplete intracellular glucose.
-
Tracer Incubation: Add the medium containing 4-FDG or 3-FDG to the cells and incubate for a specific time period (e.g., 15-60 minutes). Include control wells with an excess of unlabeled glucose to determine non-specific uptake.
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer to remove extracellular tracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled tracers, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescently tagged tracers, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Normalize the uptake to the protein concentration of the cell lysate.
In Vivo Animal Imaging with PET
Objective: To visualize and quantify the biodistribution of radiolabeled 4-FDG or 3-FDG in a living animal using Positron Emission Tomography (PET).
Materials:
-
Radiolabeled [¹⁸F]4-FDG or [¹⁸F]3-FDG
-
Animal model (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
PET scanner
-
Saline solution
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours prior to the experiment to reduce background glucose levels.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent.
-
Tracer Administration: Inject a known amount of the radiolabeled tracer intravenously (e.g., via the tail vein).
-
Uptake Period: Allow the tracer to distribute throughout the body for a specific uptake period (e.g., 60 minutes for [¹⁸F]4-FDG, which relies on trapping). The optimal uptake time for [¹⁸F]3-FDG may vary depending on the target pathway and organ.
-
PET Imaging: Position the animal in the PET scanner and acquire images for a specified duration.
-
Image Reconstruction and Analysis: Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tissues of interest to determine the tracer uptake, often expressed as Standardized Uptake Value (SUV).
Signaling Pathways and Experimental Workflows
4-FDG Metabolic Trapping Pathway
The metabolic trapping of 4-FDG follows the initial steps of glycolysis.
Caption: Metabolic pathway of 4-FDG leading to intracellular trapping.
3-FDG Alternative Metabolic Pathways
3-FDG is primarily metabolized outside of the main glycolytic pathway.
Caption: Primary metabolic pathways of 3-FDG.
General Experimental Workflow for Comparative Tracer Evaluation
This workflow outlines the steps for a comparative study of 4-FDG and 3-FDG.
Caption: A generalized workflow for a comparative study of 4-FDG and 3-FDG.
Conclusion
4-FDG and 3-FDG offer complementary insights into glucose metabolism. 4-FDG, through its metabolic trapping, provides a measure of glucose uptake and phosphorylation, making it suitable for applications such as cancer imaging where glycolytic activity is high. In contrast, 3-FDG's unique metabolic fate allows for the investigation of alternative pathways involving aldose reductase and glucose dehydrogenase. The choice between these two tracers will ultimately depend on the specific metabolic question being addressed. Further direct comparative studies are warranted to fully elucidate their relative performance and expand their application in metabolic research.
References
Evaluating the In Vivo Relevance of 4-Deoxy-4-fluoro-D-glucose Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of glucose metabolism in vivo is pivotal for understanding a range of physiological and pathological processes, particularly in oncology, neuroscience, and metabolic disorders. While 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) has long been the gold standard for imaging glucose uptake via positron emission tomography (PET), its utility is primarily limited to processes mediated by glucose transporters (GLUTs). This guide provides a comprehensive comparison of 4-Deoxy-4-fluoro-D-glucose (4-FDG) and its derivatives with [¹⁸F]FDG, offering insights into their distinct in vivo relevance, supported by experimental data and detailed protocols. 4-FDG's unique ability to be transported by both GLUTs and sodium-glucose cotransporters (SGLTs) opens new avenues for investigating a broader spectrum of glucose transport biology.
Differentiating Glucose Analogs: A Comparative Overview
The key distinction between 4-FDG and 2-FDG lies in their affinity for different glucose transporter families. While 2-FDG is a substrate primarily for GLUTs, 4-FDG is transported by both GLUTs and SGLTs.[1] A more specialized tracer, α-methyl-4-deoxy-4-[¹⁸F]fluoro-D-glucopyranoside (Me-4FDG), exhibits high specificity for SGLTs with negligible affinity for GLUTs, making it a powerful tool for isolating SGLT-mediated transport.[2][3]
This differential transporter affinity has significant implications for in vivo studies. Tissues expressing high levels of SGLTs, such as the kidneys and small intestine, will show distinct uptake patterns for these tracers.[2] Furthermore, in pathological conditions where SGLT expression is altered, such as in certain cancers, 4-FDG and Me-4FDG can provide valuable information unattainable with 2-FDG alone.[3][4]
Quantitative Data Presentation
The following tables summarize the in vivo biodistribution of 4-FDG, the SGLT-specific Me-4FDG, and the GLUT-specific 2-FDG in mice, providing a quantitative comparison of their uptake in various organs.
Table 1: Comparative Biodistribution of [¹⁸F]4-FDG, [¹⁸F]Me-4FDG, and [¹⁸F]2-FDG in Wild-Type Mice
| Organ | [¹⁸F]4-FDG (%ID/g ± SEM) | [¹⁸F]Me-4FDG (%ID/g ± SEM) | [¹⁸F]2-FDG (%ID/g ± SEM) |
| Brain | 1.8 ± 0.2 | 0.3 ± 0.0 | 8.0 ± 0.5 |
| Heart | 2.5 ± 0.3 | 1.5 ± 0.2 | 15.0 ± 1.2 |
| Kidney | 3.5 ± 0.4 | 4.0 ± 0.5 | 3.0 ± 0.3 |
| Muscle | 0.8 ± 0.1 | 0.5 ± 0.1 | 1.0 ± 0.1 |
%ID/g = percentage of injected dose per gram of tissue. Data extracted from in vivo studies in mice at 60 minutes post-injection.[1]
Table 2: In Vivo Uptake of [¹⁸F]Me-4FDG in Rats with and without SGLT Inhibition
| Tissue | Control (%ID/g ± SD) | + Phlorizin (%ID/g ± SD) |
| Renal Cortex | 1.20 ± 0.03 | 0.42 ± 0.10 |
| Blood | 0.18 ± 0.01 | - |
%ID/g = percentage of injected dose per gram of tissue. Data from dynamic PET imaging in healthy rats at 60 minutes post-intravenous injection. Phlorizin is an SGLT inhibitor.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo imaging studies. Below are representative protocols for PET imaging with fluorinated glucose analogs in rodents.
Rodent PET Imaging Protocol (General)
-
Animal Model:
-
Species/Strain: e.g., Male Wistar rats, BALB/c nude mice.
-
Disease Model: e.g., Xenograft tumor models (e.g., human colorectal carcinoma HCT-116), or healthy animals for biodistribution studies.[6]
-
-
Animal Preparation:
-
Fasting: Mice are typically fasted for 6-12 hours prior to tracer injection to reduce background glucose levels.[7]
-
Warming: To minimize tracer uptake in brown adipose tissue, animals should be kept warm using a heating pad or lamp before and during the uptake period.[7]
-
Anesthesia: Anesthesia (e.g., isoflurane) is administered prior to and during the scan to immobilize the animal.
-
-
Tracer Administration:
-
Radiotracer: [¹⁸F]4-FDG, [¹⁸F]Me-4FDG, or [¹⁸F]2-FDG.
-
Dosage: A typical dose for a mouse is 3.7-7.4 MBq (100-200 µCi) administered via tail vein (intravenous, i.v.) or intraperitoneal (i.p.) injection.[7]
-
Injection Volume: The tracer is typically diluted in sterile saline to a final volume of 100-200 µL.
-
-
Uptake Period:
-
PET/CT Imaging:
-
Scanner: A small-animal PET/CT scanner is used for image acquisition.
-
Acquisition Time: Static scans are typically acquired for 10-20 minutes. Dynamic scanning can be performed to measure tracer kinetics.[5]
-
Image Reconstruction: Images are reconstructed using appropriate algorithms (e.g., 2D or 3D ordered subset expectation maximization).
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the co-registered CT images for various organs and tissues.
-
Tracer uptake is quantified as the percentage of injected dose per gram of tissue (%ID/g) or as the Standardized Uptake Value (SUV).
-
Visualizing the Mechanisms
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: Cellular uptake pathways of 2-FDG, 4-FDG, and Me-4FDG.
Figure 2: Standard experimental workflow for in vivo PET imaging in rodents.
Conclusion
The evaluation of this compound and its derivatives in vivo represents a significant advancement in the field of metabolic imaging. By providing tools to dissect the relative contributions of GLUT and SGLT-mediated glucose transport, these tracers offer a more nuanced understanding of glucose metabolism in both health and disease. The SGLT-specific probe, Me-4FDG, is particularly valuable for investigating the role of SGLTs in various pathologies and for the development of SGLT-targeting therapeutics. The data and protocols presented in this guide are intended to facilitate the design and interpretation of in vivo studies utilizing these powerful research tools, ultimately contributing to a more comprehensive understanding of glucose biology.
References
- 1. Revisiting the physiological roles of SGLTs and GLUTs using positron emission tomography in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 3. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Functional Assessment of Sodium-Glucose Cotransporters (SGLTs) Using [18F]Me4FDG PET in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different quantification methods for 18F-fluorodeoxyglucose-positron emission tomography studies in rat brains | Clinics [elsevier.es]
Safety Operating Guide
Proper Disposal of 4-Deoxy-4-fluoro-D-glucose: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed procedures for the proper disposal of 4-Deoxy-4-fluoro-D-glucose, addressing both its common non-radioactive form and its radioactive counterpart, 18F-Fluorodeoxyglucose (18F-FDG), used in positron emission tomography (PET).
Distinguishing Between Radioactive and Non-Radioactive Forms
It is crucial to first identify whether you are handling the non-radioactive this compound or the radiolabeled 18F-FDG. The disposal protocols for these two forms are fundamentally different. The non-radioactive compound is managed as a chemical waste, while 18F-FDG is handled as radioactive waste, with disposal procedures governed by regulations concerning radioactive materials.
Disposal of Non-Radioactive this compound
When disposing of the non-radioactive form of this compound, standard chemical waste disposal procedures should be followed. While specific regulations may vary by institution and region, the following steps provide a general framework for safe disposal.
Experimental Protocol: Chemical Waste Disposal
-
Consult Safety Data Sheet (SDS): Always review the manufacturer's SDS for specific disposal instructions. The SDS will provide information on physical and chemical properties, hazards, and appropriate handling and disposal methods.
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[1] Adhere to all local, state, and federal regulations regarding chemical waste disposal.[2]
Disposal of Radioactive 18F-Fluorodeoxyglucose (18F-FDG)
The disposal of 18F-FDG is primarily managed through a process called "decay-in-storage." Due to the short half-life of Fluorine-18 (approximately 110 minutes), the radioactivity of the waste can be significantly reduced by storing it for a sufficient period.[3][4]
Experimental Protocol: Decay-in-Storage for 18F-FDG
-
Shielded and Secure Storage: All waste containing 18F-FDG must be stored in appropriately shielded and secured containers to minimize radiation exposure to personnel.[3] These storage areas should be surveyed weekly.[3]
-
Decay Period: The waste should be stored for a minimum of 10 half-lives. For 18F, with a half-life of approximately 1.83 hours, this equates to roughly 18 hours.[3] A more conservative approach of at least 24 hours is also recommended to ensure residual radioactivity is negligible.[5][6] After 10 half-lives, less than 0.1% of the original radioactivity remains.[3]
-
Radiation Survey: Following the decay period, the waste must be surveyed with appropriate radiation detection equipment to confirm that the radioactivity level is below the institutional and regulatory exemption level.[3]
-
Disposal as Regular Medical Waste: If the survey confirms that the radioactivity is below the exemption level, the waste can then be disposed of as regular medical or clinical waste.[3][5] Any radioactive labels should be removed or defaced before disposal.
Quantitative Data for 18F-FDG Decay and Exemption Levels
| Parameter | Value | Reference |
| Half-life of 18F | ~1.83 hours (~110 minutes) | [3][4] |
| Recommended Storage Time | 10 half-lives (~18 hours) | [3] |
| Alternative Recommended Storage Time | At least 24 hours | [5][6] |
| Exemption Level for 18F | 2.880 MBq | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lantheus.com [lantheus.com]
- 3. droracle.ai [droracle.ai]
- 4. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 5. pafmj.org [pafmj.org]
- 6. Disposal of Radioactive Waste Generated at the End of 18F- Fluorodeoxyglucose Production for Positron Emission Tomography - Computed Tomography (PET-CT) Scan at Armed Forces Institute of Radiology and Imaging, Rawalpindi | Pakistan Armed Forces Medical Journal [pafmj.org]
Essential Safety and Operational Guidance for Handling 4-Deoxy-4-fluoro-D-glucose
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Deoxy-4-fluoro-D-glucose was not located. The following guidance is based on the safety information for the closely related compound 2-Fluoro-2-deoxy-D-glucose (FDG) and general best practices for handling powdered chemical reagents and fluorinated organic compounds. It is imperative to consult the manufacturer-specific SDS upon receipt of the compound and to perform a risk assessment for your specific laboratory procedures.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Risk Assessment
Based on the data for 2-Fluoro-2-deoxy-D-glucose, this compound should be handled as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1] A thorough risk assessment should be conducted before any work begins, considering the quantity of the substance being handled, the frequency of handling, and the specific experimental procedures involved.
Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not handled in a chemical fume hood)[2] |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Work within a certified chemical fume hood |
| Handling Solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The work surface should be covered with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and containers, before handling the compound.
-
Don PPE: Put on the appropriate PPE as outlined in the table above for "Weighing and Aliquoting."
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. Use a gentle scooping motion.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed powder within the fume hood. Cap the vessel securely and mix by gentle swirling or vortexing until dissolved.
3.2. General Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
4.2. Waste Disposal Procedures:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Clearly label all waste containers with the chemical name ("this compound") and the associated hazards (e.g., "Irritant").
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, carefully clean up the material using appropriate PPE. Absorb liquids with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
